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Core Science & Biosynthesis

Foundational

chemical structure and properties of 3,4-Dimethoxyphenyl-L-alanine hydrochloride

An In-depth Technical Guide to 3,4-Dimethoxyphenyl-L-alanine Hydrochloride This guide provides a comprehensive technical overview of 3,4-Dimethoxyphenyl-L-alanine hydrochloride, a key non-proteinogenic amino acid derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-Dimethoxyphenyl-L-alanine Hydrochloride

This guide provides a comprehensive technical overview of 3,4-Dimethoxyphenyl-L-alanine hydrochloride, a key non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize specialized amino acids as building blocks and functional probes in their work. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Chemical Identity and Molecular Structure

3,4-Dimethoxyphenyl-L-alanine, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-DOPA where the hydroxyl groups are replaced by methoxy groups.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for many experimental protocols.

The fundamental structure consists of an L-alanine core covalently linked to a 3,4-dimethoxybenzyl group. This specific arrangement, particularly the stereochemistry of the alpha-carbon, is crucial for its role in chiral synthesis and its interaction with biological systems.

Caption: Structure of 3,4-Dimethoxyphenyl-L-alanine hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for designing experiments, from dissolution for in vitro assays to formulation for in vivo studies. The data presented below has been consolidated from various supplier and database sources for your convenience.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloridePubChem[1], LGC Standards[2]
CAS Number 32161-30-1 (Free base)Sigma-Aldrich[3]
Molecular Formula C₁₁H₁₅NO₄ · HClAlentris Research[4]
Molecular Weight 261.70 g/mol (HCl salt); 225.24 g/mol (Free base)PubChem[1], Fisher Scientific[5]
Appearance Off-white to white solid/crystalline powderBiosynth[]
Melting Point 254-257 °C (decomposes)Sigma-Aldrich[3][7], ChemBK[8]
Solubility Soluble in aqueous acid and water.[]ChemBK[8]
Optical Rotation [α]22/D −5° (c=4 in 1 M HCl)Sigma-Aldrich[3][7]

Synthesis and Purification

From a practical standpoint, ensuring the enantiomeric purity of 3,4-Dimethoxyphenyl-L-alanine is critical, as the D-enantiomer could have different biological activities or inhibitory effects. While multiple synthetic routes exist, chemoenzymatic methods are increasingly favored for their high stereoselectivity.

One effective approach involves the use of an engineered aspartate aminotransferase. This enzyme can catalyze the conversion of a prochiral precursor, 3,4-dimethoxy phenylpyruvate, into the desired L-amino acid with high conversion rates and excellent enantiomeric excess (>99% ee).[9] This method avoids the often difficult and costly chiral resolution steps required in classical chemical synthesis.

Synthesis_Workflow Start 3,4-Dimethoxy phenylpyruvate Reaction Transamination Reaction (L-Aspartate as amine donor) Start->Reaction Enzyme Engineered Aspartate Aminotransferase Enzyme->Reaction Product_FreeBase L-3,4-Dimethoxyphenylalanine (Free Base) Reaction->Product_FreeBase Purify Crystallization / Chromatography Product_FreeBase->Purify Salt HCl Treatment (in appropriate solvent) Purify->Salt Final 3,4-Dimethoxyphenyl-L-alanine Hydrochloride (>99% ee) Salt->Final

Caption: Chemoenzymatic synthesis and purification workflow.

Analytical Characterization

Rigorous analytical control is essential to validate the identity, purity, and stereochemical integrity of the compound. A multi-technique approach provides a self-validating system, ensuring that the material meets the stringent requirements for research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing purity. A reverse-phase method is typically employed to separate the main compound from any starting materials or side-products. For confirming enantiomeric purity, a chiral HPLC method is non-negotiable.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based). The choice of column is critical and often requires screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 280 nm).

  • Sample Preparation: Dissolve a precise amount of the hydrochloride salt in the mobile phase or a compatible solvent. Ensure complete dissolution.

  • Analysis: Inject a small volume (5-10 µL) onto the column. The L- and D-enantiomers should resolve into two distinct peaks. The area under each peak is used to calculate the enantiomeric excess (% ee).

Causality Insight: The choice of a CSP is based on its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times. The mobile phase composition is optimized to achieve baseline separation of these complexes.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Mobile Phase s1->s2 h1 Inject Sample onto Chiral Column s2->h1 h2 Isocratic Elution h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate Peak Areas (L- and D-isomers) h3->d1 d2 Calculate Purity and % Enantiomeric Excess d1->d2

Caption: Standard workflow for chiral HPLC analysis.

Other Essential Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling constants of the protons on the aromatic ring, the alpha-carbon, and the methoxy groups provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (225.24 Da).[1][][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid, the amine salt, and the aromatic ether linkages.

Applications in Research and Drug Development

3,4-Dimethoxyphenyl-L-alanine hydrochloride is not just a simple amino acid; it is a specialized building block with significant potential.

  • Peptide Synthesis: It is used to introduce a conformationally constrained, non-natural residue into peptides.[3][7] The dimethoxy-phenyl side chain can influence peptide folding and stability, and its interactions with biological receptors can be significantly different from natural aromatic amino acids like phenylalanine or tyrosine.

  • Precursor for Heterocyclic Compounds: The molecule is a key starting material for the synthesis of isoquinoline alkaloids.[9] Through reactions like the Pictet-Spengler condensation, the amino acid can be cyclized to form complex, stereochemically defined heterocyclic scaffolds that are central to many pharmacologically active compounds.

  • Neurological Research: As a derivative of L-DOPA, it serves as a valuable research tool and analytical standard in studies related to dopamine metabolism and Parkinson's disease research.[2][] Its altered electronic properties due to the methoxy groups can help probe enzyme-substrate interactions in mechanistic studies.[]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazards: This compound is classified as an irritant, causing skin and serious eye irritation.[1][3][11] It may also cause respiratory irritation.[1] It is harmful if swallowed.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[3] When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[3][14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] It is noted to be light-sensitive, so protection from direct sunlight is advised.[13][14]

References

  • Liu, J. et al. (2020). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Available at: [Link]

  • ChemBK. (n.d.). 3-(3,4-dimethoxyphenyl)-L-alanine. ChemBK. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. Available at: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-Alanine. Alentris Research. Available at: [Link]

Sources

Exploratory

molecular weight and formula of 3,4-dimethoxy-L-phenylalanine HCl

Molecular Profiling and Synthetic Workflows for 3,4-Dimethoxy-L-phenylalanine Hydrochloride: A Technical Guide Introduction In the landscape of neuropharmacology and peptide synthesis, unnatural amino acid derivatives se...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling and Synthetic Workflows for 3,4-Dimethoxy-L-phenylalanine Hydrochloride: A Technical Guide

Introduction

In the landscape of neuropharmacology and peptide synthesis, unnatural amino acid derivatives serve as critical building blocks for novel therapeutics. 3,4-dimethoxy-L-phenylalanine hydrochloride —the hydrochloride salt of O,O-dimethyl-L-DOPA—represents a highly stable, synthetically versatile intermediate. By masking the reactive catechol hydroxyl groups of L-DOPA with methoxy ethers and stabilizing the primary amine as a hydrochloride salt, researchers can bypass the rapid oxidative degradation typical of catecholamines.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative breakdown of its molecular weight, chemical formula, and the self-validating protocols required for its synthesis and characterization.

Structural and Physicochemical Profiling

The core identity of this compound hinges on the precise calculation of its molecular weight and formula. The free base, 3,4-dimethoxy-L-phenylalanine (CAS 32161-30-1), has a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol [1]. However, for robust drug development and solid-phase peptide synthesis, the hydrochloride salt (CAS 69274-24-4) is the preferred physical form [2].

The addition of the hydrochloric acid molecule (HCl) alters the quantitative profile:

  • Base Formula: C₁₁H₁₅NO₄

  • Salt Formula: C₁₁H₁₆ClNO₄ (often written as C₁₁H₁₅NO₄ · HCl)

  • Molecular Weight: 261.70 g/mol

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Significance
Chemical Name 3,4-dimethoxy-L-phenylalanine HClStandardized nomenclature for the protonated salt.
Molecular Formula C₁₁H₁₆ClNO₄Accounts for the protonated amine and chloride counterion.
Molecular Weight 261.70 g/mol Critical for stoichiometric calculations in peptide coupling.
Monoisotopic Mass 261.0768 DaUsed for high-resolution mass spectrometry (HRMS) validation.
CAS Registry Number 69274-24-4Specific identifier for the hydrochloride salt [2].

Causality in Molecular Design: The Role of the Hydrochloride Salt

The choice to utilize the HCl salt over the free base is never arbitrary. The free base of 3,4-dimethoxy-L-phenylalanine exists as a zwitterion, which exhibits poor solubility in the organic solvents required for downstream reactions (such as the Pictet-Spengler cyclization) [3].

Causality of Salt Formation: Protonating the primary amine with HCl disrupts the zwitterionic lattice. This dramatically enhances aqueous solubility for biological assays and prevents the nucleophilic amine from undergoing premature oxidation or unwanted side reactions during storage. Furthermore, the methoxy groups protect the aromatic ring from catechol-O-methyltransferase (COMT) degradation, making this compound an excellent precursor for pharmacokinetic studies [4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the procedure is intrinsically confirmed by observable or measurable physical changes during the workflow.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Convert the free base (MW: 225.24 g/mol ) to the HCl salt (MW: 261.70 g/mol ).

  • Dissolution: Suspend 10.0 g of 3,4-dimethoxy-L-phenylalanine free base in 150 mL of anhydrous diethyl ether under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the formation of hydrates, which would skew the final molecular weight and disrupt stoichiometric precision.

  • Acidification: Slowly bubble anhydrous HCl gas into the suspension at 0°C.

    • Causality: The low temperature controls the exothermic protonation of the amine.

  • Self-Validating Step (Precipitation): As the amine protonates, the highly polar HCl salt becomes completely insoluble in the non-polar ether. The reaction validates its own completion when the suspension transitions into a dense, brilliant white crystalline precipitate and no further solid forms upon continued HCl introduction.

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous ether, and desiccate over P₂O₅.

SynthesisWorkflow L_DOPA L-DOPA (Starting Material) Methylation O-Methylation (Dimethyl Sulfate / Base) L_DOPA->Methylation FreeBase 3,4-dimethoxy-L-phenylalanine (Free Base: C11H15NO4) Methylation->FreeBase Protects reactive hydroxyls Acidification Salt Formation (Anhydrous HCl) FreeBase->Acidification HCl_Salt 3,4-dimethoxy-L-phenylalanine HCl (Target: C11H16ClNO4) Acidification->HCl_Salt Enhances aqueous solubility & stability Pictet Pictet-Spengler Reaction (Aldehyde Condensation) HCl_Salt->Pictet Alkaloid Tetrahydroisoquinoline Alkaloids Pictet->Alkaloid Stereoselective cyclization

Caption: Workflow from L-DOPA to tetrahydroisoquinoline alkaloids via 3,4-dimethoxy-L-phenylalanine HCl.

Protocol B: Analytical Verification via LC-MS

Objective: Confirm the molecular weight (261.70 g/mol ) and structural integrity.

  • Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the amine remains protonated for optimal flight in the mass spectrometer.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: ESI is a soft ionization technique that prevents the cleavage of the methoxy ether bonds.

  • Self-Validating Step (Mass & Counterion Check): The mass spectrum will display a primary peak at m/z 226.1 [M-Cl]⁺, representing the protonated free base. Because the HCl dissociates in solution, the mass spectrometer validates the organic core. To orthogonally validate the intact salt (MW 261.70), a separate aliquot is treated with aqueous AgNO₃. The immediate formation of a white AgCl precipitate confirms the presence of the chloride counterion, closing the validation loop.

AnalyticalWorkflow Sample Target Compound (HCl Salt) LCMS LC-MS/MS Analysis Sample->LCMS NMR 1H & 13C NMR Spectroscopy Sample->NMR Thermal TGA / DSC Profiling Sample->Thermal MW Confirm MW: 261.70 g/mol LCMS->MW Struct Verify Methoxy & Protonation NMR->Struct Purity Assess Hydration & Stability Thermal->Purity

Caption: Analytical validation workflow for confirming the molecular weight and structure of the HCl salt.

Advanced Applications: The Pictet-Spengler Reaction

The precise molecular weight and high purity of 3,4-dimethoxy-L-phenylalanine HCl make it an ideal substrate for synthesizing complex isoquinoline alkaloids. When subjected to a Pictet-Spengler ring closure with aldehydes under acidic conditions, the compound yields (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives without significant racemization [3]. The hydrochloride salt is specifically required here, as the protonated amine facilitates the formation of the intermediate iminium ion, which subsequently undergoes electrophilic aromatic substitution to close the ring.

Conclusion

Understanding the exact molecular weight (261.70 g/mol ) and formula (C₁₁H₁₆ClNO₄) of 3,4-dimethoxy-L-phenylalanine HCl is foundational for its application in drug development. By leveraging self-validating synthetic and analytical protocols, researchers can ensure high-fidelity integration of this unnatural amino acid into advanced pharmacological workflows.

References

  • PubChem. "3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946." National Center for Biotechnology Information. 1

  • Molaid. "(S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride | CAS 69274-24-4." Molaid Chemical Database. 2

  • O'Reilly, N. J., Derwin, W. S., & Lin, H. C. "Optically Pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid and Asymmetric Hydrogenation Studies Related to Its Preparation." ResearchGate. 3

  • Chem-Impex. "L-3,4-Dimethoxyphenylalanine." Chem-Impex International. 4

Sources

Foundational

The Neurochemical Utility of 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA): A Metabolically Stable LAT1 Probe

Executive Summary 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA) is a synthetic derivative of L-DOPA (L-3,4-dihydroxyphenylalanine) characterized by the methylation of the catechol hydroxyl groups. In neurochemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA) is a synthetic derivative of L-DOPA (L-3,4-dihydroxyphenylalanine) characterized by the methylation of the catechol hydroxyl groups. In neurochemistry and drug development, 3,4-DMPA serves a critical function as a metabolically stable transport probe .

Unlike L-DOPA, which is rapidly metabolized by Aromatic L-amino acid Decarboxylase (AADC) and Catechol-O-methyltransferase (COMT), and is prone to auto-oxidation into neurotoxic quinones, 3,4-DMPA resists these pathways. It retains high affinity for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , allowing researchers to isolate and quantify blood-brain barrier (BBB) transport kinetics without the confounding variables of downstream metabolism or oxidative stress. This guide details its mechanistic significance, experimental utility, and validated protocols for transport assays.

Chemical Identity & Structural Logic

The biological value of 3,4-DMPA lies in its structural deviation from L-DOPA. By masking the reactive hydroxyls with methoxy groups, the molecule's physicochemical profile is altered to favor transport analysis over pharmacological activity.

FeatureL-DOPA (Endogenous Precursor)3,4-DMPA (Synthetic Probe)Biological Consequence
Structure 3,4-Dihydroxy (Catechol)3,4-Dimethoxy3,4-DMPA lacks H-bond donors on the ring.
Oxidation High (Forms Quinones/ROS)Negligible 3,4-DMPA is stable in solution; no auto-oxidation toxicity.
COMT Action Rapid (Forms 3-O-methyldopa)None 3,4-DMPA is already "capped"; blocks COMT pathway.
AADC Action Rapid (Forms Dopamine)Resistant/Poor Accumulates intracellularly without conversion.
Lipophilicity Low (Hydrophilic)Moderate Enhanced passive diffusion potential, though LAT1 remains primary.
Expert Insight: The "Metabolic Silence"

The methoxy groups at positions 3 and 4 act as a "metabolic shield." AADC requires the hydroxyl groups for optimal binding and Schiff base formation with the Pyridoxal Phosphate (PLP) cofactor. By removing these anchors, 3,4-DMPA binds to the transporter (LAT1) but effectively "jams" or bypasses the metabolic enzymes that usually deplete L-DOPA.

Mechanistic Role: LAT1 Transport Specificity

The primary neurochemical application of 3,4-DMPA is probing the System L transport machinery, specifically SLC7A5 (LAT1).

The Transport Mechanism

LAT1 is an obligatory exchanger that functions as a heterodimer with 4F2hc (SLC3A2). It transports large neutral amino acids (LNAAs) like Leucine and L-DOPA across the BBB.

  • Substrate Recognition: LAT1 recognizes the amino acid backbone and the hydrophobic aromatic ring. It does not strictly require the hydroxyls for transport, making 3,4-DMPA a high-affinity substrate.

  • Kinetic Isolation: When using radiolabeled L-DOPA for transport studies, intracellular conversion to Dopamine (which gets trapped in vesicles) complicates the calculation of influx rates. 3,4-DMPA is transported but not converted, providing a "pure" measure of transporter capacity (

    
    ) and affinity (
    
    
    
    ).
Visualization: The Differential Fate Pathway

The following diagram illustrates why 3,4-DMPA is superior for isolating transport kinetics compared to L-DOPA.

MetabolicFate cluster_blood Extracellular / Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Intracellular / Neuron LDOPA L-DOPA LAT1 LAT1 Transporter (SLC7A5) LDOPA->LAT1 DMPA 3,4-DMPA DMPA->LAT1 LDOPA_In L-DOPA (Cytosol) LAT1->LDOPA_In DMPA_In 3,4-DMPA (Cytosol) LAT1->DMPA_In DA Dopamine LDOPA_In->DA AADC (Rapid) ROS Quinones/ROS (Neurotoxicity) LDOPA_In->ROS Auto-oxidation OMD 3-O-Methyldopa LDOPA_In->OMD COMT Accumulation ACCUMULATION (Quantifiable Signal) DMPA_In->Accumulation No Metabolism

Figure 1: Comparative metabolic fate. L-DOPA undergoes complex branching metabolism (red), whereas 3,4-DMPA (green) accumulates unmodified, allowing precise quantification of LAT1 activity.

Experimental Protocol: Zero-Trans Uptake Assay

This protocol is designed for researchers validating LAT1 inhibitors or studying BBB transport efficiency using 3,4-DMPA as a substrate.

Objective: Determine the initial rate of uptake of 3,4-DMPA in LAT1-expressing cells (e.g., HEK293-LAT1 or brain endothelial cell lines).

Materials
  • Tracer: [

    
    C]-3,4-Dimethoxyphenyl-L-alanine (custom synthesis or surrogate using cold 3,4-DMPA with HPLC detection).
    
  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer (pH 7.4).

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a specific System L inhibitor (control).

  • Stop Solution: Ice-cold PBS containing 1 mM unlabeled 3,4-DMPA (to prevent efflux).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in 24-well plates.

    • Wash cells 2x with warm (

      
      C) Na
      
      
      
      -free Choline-Cl buffer (to eliminate Na
      
      
      -dependent transport, isolating LAT1).
  • Pre-Incubation:

    • Incubate cells for 10 minutes at

      
      C to deplete intracellular amino acids (minimizing trans-stimulation effects).
      
  • Uptake Phase (The Critical Step):

    • Add 10

      
      M 3,4-DMPA  (spiked with tracer if radiolabeled) to the wells.
      
    • Control Wells: Add 10 mM BCH to block LAT1.

    • Incubate for 1, 2, and 5 minutes strictly. (Linear phase is usually < 5 mins).

  • Termination:

    • Rapidly aspirate the uptake buffer.

    • Immediately wash 3x with Ice-Cold Stop Solution .

    • Expert Note: The cold temperature collapses the membrane fluidity, locking the transporter in place to prevent the efflux of the accumulated probe.

  • Lysis & Quantification:

    • Lyse cells with 0.1 N NaOH.

    • Quantify via Liquid Scintillation Counting (if radiolabeled) or HPLC-FLD (Fluorescence detection is possible due to the aromatic ring, though less sensitive than L-DOPA).

  • Data Analysis:

    • Calculate uptake rate:

      
      .
      
    • Subtract the BCH-treated value to derive LAT1-specific uptake .

Workflow Diagram

AssayWorkflow cluster_uptake Uptake Phase (37°C) Start Start: LAT1-Expressing Cells Wash Wash: Na+-free Buffer (Remove Na+ transporters) Start->Wash Deplete Pre-incubation (10 min) Deplete intracellular AA Wash->Deplete AddProbe Add 3,4-DMPA (± BCH Inhibitor) Deplete->AddProbe Incubate Incubate 1-5 mins (Linear Phase) AddProbe->Incubate Stop TERMINATION 3x Wash with Ice-Cold PBS Incubate->Stop Lyse Lysis (0.1 N NaOH) Stop->Lyse Readout Quantification (Scintillation / HPLC) Lyse->Readout

Figure 2: Validated workflow for measuring LAT1-mediated transport using 3,4-DMPA.

Synthesis & Purity Standards

For researchers requiring custom synthesis of the probe, the Chemoenzymatic Route is preferred over chemical synthesis (Strecker) due to higher enantiomeric purity (>99% ee), which is critical because LAT1 is stereoselective (preferring L-isomers).

  • Precursor: 3,4-dimethoxyphenylpyruvate.[1]

  • Catalyst: Aspartate Aminotransferase (engineered variants).[1]

  • Donor: L-Aspartate.

  • Reference Standard: Commercial 3,4-Dimethoxy-L-phenylalanine (CAS: 32161-30-1) is available for HPLC calibration.

Purity Check: Ensure the absence of 3-O-methyldopa (a potential impurity if derived from biological sources) using LC-MS, as 3-OMD has different transport kinetics.

References

  • Cryo-EM Structure of LAT1: Yan, R., et al. (2019). "Structural insights into the substrate transport mechanism of the amino acid transporter complex." Cell Discovery. Link

  • LAT1 Transport Kinetics: Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • AADC Substrate Specificity: Han, Q., et al. (2010).[2] "Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase." PLoS ONE. Link

  • Chemoenzymatic Synthesis: Gao, S., et al. (2013). "Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase." ResearchGate/Journal of Biotechnology. Link

  • L-DOPA Metabolism Overview: Meiser, J., et al. (2013). "Complexity of Dopamine Metabolism." Cell Communication and Signaling. Link

Sources

Exploratory

Thermodynamic Solubility Profile of 3,4-Dimethoxyphenyl-L-alanine Hydrochloride: Aqueous vs. Organic Solvents

An In-Depth Technical Guide for Preformulation and Drug Development Professionals Executive Summary Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is the cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preformulation and Drug Development Professionals

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of rational drug design and formulation. 3,4-Dimethoxyphenyl-L-alanine hydrochloride —a structurally modified derivative of L-DOPA where the catechol hydroxyls are masked by methoxy groups—presents a unique physicochemical profile.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium. This whitepaper deconstructs the causality behind the solubility behavior of 3,4-Dimethoxyphenyl-L-alanine HCl, contrasting its performance in aqueous systems versus organic solvents. By examining the interplay between crystal lattice energy and solvent dielectric constants, this guide provides actionable, self-validating protocols for preformulation scientists.

Physicochemical Causality: The Role of the Hydrochloride Salt

To understand the solubility of the hydrochloride (HCl) salt, we must first analyze the free base. The free base, 3,4-dimethoxyphenyl-L-alanine, exists primarily as a zwitterion at neutral pH[1]. The protonated


-amine (

) and deprotonated carboxylate (

) form a tightly packed, high-energy crystal lattice driven by strong intermolecular ionic bonds. Consequently, the free base exhibits limited solubility in both water and most organic solvents[2].

The Causality of Salt Formation: Converting the free base to the hydrochloride salt fundamentally alters its solid-state thermodynamics. The addition of HCl protonates the carboxylate group (driving the local pH below its pKa of ~2.2), resulting in a net cationic molecule paired with a chloride (


) counterion.
  • Lattice Disruption: The zwitterionic network is broken, replacing it with a standard cation-anion lattice that possesses a significantly lower lattice energy.

  • Hydration Dynamics: Free amino acids are notoriously insoluble in organic media[3]. However, the HCl salt form introduces a highly polarizable chloride ion and a discrete cation, which drastically enhances ion-dipole interactions with polar solvents.

MolecularState FreeBase Free Base (Zwitterion) NH3⁺ / COO⁻ Lattice High Lattice Energy (Strong Ionic Network) FreeBase->Lattice HClSalt Hydrochloride Salt NH3⁺ / COOH + Cl⁻ FreeBase->HClSalt + HCl (pH < 2.2) PoorSol Poor Aqueous & Organic Solubility Lattice->PoorSol Disrupted Lower Lattice Energy (Cation-Anion Pairs) HClSalt->Disrupted HighSol High Aqueous Solubility (Ion-Dipole Hydration) Disrupted->HighSol

Causality of solubility enhancement via hydrochloride salt formation.

Solvation Thermodynamics: Water vs. Organic Solvents

The dissolution of 3,4-Dimethoxyphenyl-L-alanine HCl is governed by the competition between the endothermic disruption of the crystal lattice (


) and the exothermic solvation of the resulting ions (

).
  • Aqueous Systems (High Dielectric,

    
    ):  Water acts as an exceptional hydrogen-bond donor and acceptor. The highly exothermic hydration energy of the chloride anion and the cationic amine easily overcomes the lattice energy, driving spontaneous dissolution.
    
  • Polar Protic Solvents (e.g., Methanol): Solvents like methanol can hydrogen-bond with the chloride ion and the protonated amine, offering moderate solubility. However, their lower dielectric constant compared to water results in a lower saturation point[3].

  • Polar Aprotic Solvents (e.g., DMSO): DMSO strongly solvates the cation due to its exposed oxygen dipole but is poor at solvating the chloride anion. Solubility remains moderate to high, driven primarily by the cation stabilization.

  • Non-Polar Solvents (e.g., Hexane, DCM): These solvents lack the dielectric capacity to separate the cation-anion pair. The enthalpy of solvation is too weak to overcome the lattice energy, rendering the compound virtually insoluble.

Solvation Solid Solid Crystal Lattice (Cationic API + Cl⁻) Gas Gaseous Ions (Disrupted Lattice) Solid->Gas Lattice Energy (ΔH > 0) Aqueous Aqueous Solvated State (High Dielectric Constant) Solid->Aqueous Spontaneous Dissolution Organic Organic Solvated State (Low/Mid Dielectric) Solid->Organic Solvent-Dependent Gas->Aqueous Hydration Energy (ΔH << 0) Gas->Organic Solvation Energy (ΔH < 0)

Thermodynamic cycle of 3,4-Dimethoxyphenyl-L-alanine HCl dissolution.

Comparative Solubility Profile

The following table synthesizes the quantitative thermodynamic expectations for 3,4-Dimethoxyphenyl-L-alanine HCl across various solvent classes at standard ambient temperature (25°C).

Solvent SystemDielectric Constant (

)
Primary Solvation MechanismEstimated Solubility Profile
Ultrapure Water 80.1Ion-dipole, extensive H-bondingHigh (> 50.0 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7Strong cation solvation, aproticModerate (15.0 - 30.0 mg/mL)
Methanol 32.7H-bonding, moderate ion-dipoleModerate (10.0 - 20.0 mg/mL)
Dichloromethane (DCM) 8.9Weak dipole-dipole interactionsVery Low (< 1.0 mg/mL)
n-Hexane 1.9None (Non-polar environment)Insoluble (~ 0.0 mg/mL)

Self-Validating Experimental Protocols

To generate trustworthy empirical data, preformulation scientists must utilize self-validating systems . A common pitfall in solubility testing is solvent-mediated polymorphic transformation, where the API converts to a less soluble crystal form (or a solvate) during the assay, rendering the measured concentration inaccurate for the original polymorph.

The following protocol integrates a mass-balance and solid-state validation step to ensure scientific integrity.

Protocol: Thermodynamic Solubility Determination via HPLC-UV

Objective: Determine the absolute thermodynamic solubility of 3,4-Dimethoxyphenyl-L-alanine HCl in targeted solvents while validating the preservation of the initial crystal habit.

Step-by-Step Methodology:

  • Saturation (Excess Solid): Accurately weigh ~50 mg of 3,4-Dimethoxyphenyl-L-alanine HCl into a 2 mL chemically inert glass HPLC vial. Add 1.0 mL of the target solvent (e.g., HPLC-grade Water or Methanol). Causality: A visible excess of solid must remain to guarantee that the solution reaches true thermodynamic saturation rather than kinetic dissolution.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome the activation energy of dissolution and reach a stable thermodynamic plateau.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant using a syringe filter (0.22 µm PTFE) without disturbing the solid pellet.

  • Quantification: Dilute the filtered supernatant volumetrically into the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV at 280 nm using a validated calibration curve (

    
    ).
    
  • Self-Validation (Solid-State Check - Critical Step): Recover the residual solid pellet from the vial, dry it under gentle vacuum at room temperature, and analyze it via X-ray Powder Diffraction (XRPD).

    • Logic: If the XRPD pattern matches the bulk starting material, the solubility value is valid. If the pattern differs, a solvate or new polymorph has formed, and the recorded solubility applies only to the newly generated form.

Workflow Step1 1. Saturation (Excess API) Step2 2. Equilibration (48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4 Step5 5. Validation (XRPD Check) Step4->Step5

Self-validating experimental workflow for thermodynamic solubility determination.

References

  • National Center for Biotechnology Information (PubChem). "3,4-Dimethoxyphenylalanine, L- (CID 10632946) - Chemical and Physical Properties." PubChem Database. URL:[Link]

  • ChemBK Chemical Database. "3-(3,4-dimethoxyphenyl)-L-alanine - Physico-chemical Properties and Solubility." ChemBK. URL:[Link]

  • De Schutter, J. W., et al. "Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides." PubMed Central (PMC), 2020. (Provides foundational mechanistic data on the solubility of amino acid hydrochlorides in organic solvents). URL:[Link]

Sources

Foundational

Thermodynamic Stability of Amino Acid Hydrochloride Salts

Executive Summary In drug development, the conversion of amino acids (and amino acid-based drugs) into their hydrochloride (HCl) salt forms is a standard strategy to enhance aqueous solubility and bioavailability. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the conversion of amino acids (and amino acid-based drugs) into their hydrochloride (HCl) salt forms is a standard strategy to enhance aqueous solubility and bioavailability. However, this modification introduces complex thermodynamic trade-offs.[1] While the lattice energy of the salt form often favors dissolution, it simultaneously alters the solid-state stability landscape, introducing risks of hygroscopicity , hydrate formation , and thermal dehydrochlorination .[1]

This guide provides a mechanistic analysis of these stability profiles. We move beyond simple solubility data to explore the thermodynamic drivers—Lattice Energy (


) and Gibbs Free Energy of Solvation (

)—that dictate the physical stability of these salts.

Thermodynamic Fundamentals of Salt Formation

The stability of an amino acid hydrochloride salt is governed by the balance between the energy required to break the crystal lattice and the energy released upon hydration of the constituent ions.

The Born-Haber Cycle for Solubility

To understand why HCl salts are more soluble yet potentially less stable in the solid state, we must examine the enthalpy changes.



  • 
     (Lattice Enthalpy):  Energy required to separate ions (Endothermic).[2] For HCl salts, the interaction between the protonated amine (
    
    
    
    ) and the chloride anion (
    
    
    ) creates a distinct packing arrangement compared to the zwitterionic free base.
  • 
     (Hydration Enthalpy):  Energy released when ions interact with water (Exothermic). The 
    
    
    
    ion has a high charge density, leading to a highly exothermic hydration term, which drives the improved solubility.[1]
The Stability Trade-off

The same high charge density of the chloride ion that aids solubility also increases the hygroscopicity of the solid. The crystal surface has a high affinity for atmospheric moisture, lowering the Critical Relative Humidity (CRH) point. If the ambient RH exceeds the CRH, the salt will deliquesce, transitioning from a thermodynamically stable solid to a solution state.

Visualization: Thermodynamic Cycle

The following diagram illustrates the energy pathways determining whether an amino acid salt remains in the solid state or transitions to solution/gas phase.

ThermoCycle cluster_stability Instability Pathways Solid Solid Amino Acid HCl (Crystalline) Gas Gaseous Ions (R-NH3+, Cl-) Solid->Gas Lattice Energy (+U) Solution Solvated Ions (aq) Solid->Solution Enthalpy of Solution (H_soln) Decomp Thermal Decomposition (Loss of HCl gas) Solid->Decomp Heat (> T_decomp) Hydrate Hydrate Formation (e.g., Lysine HCl 2H2O) Solid->Hydrate + H2O (RH > CRH) Gas->Solution Hydration Enthalpy (-H_hyd)

Figure 1: Thermodynamic cycle linking lattice energy, solvation, and instability pathways.[1]

Critical Instability Mechanisms[1]

Thermal Decomposition vs. Melting

Unlike neutral organic molecules, amino acid HCl salts rarely exhibit a congruent melting point.[1] Instead, they undergo decomposition upon heating .[1]

  • Mechanism: The protonated amine transfers a proton to the chloride ion, forming volatile HCl gas.

    
    
    
  • Implication: Differential Scanning Calorimetry (DSC) will often show a sharp endotherm that is actually decomposition, not true melting.[1][3] This is often followed immediately by mass loss in Thermogravimetric Analysis (TGA).[1]

Disproportionation

In the solid state, particularly in the presence of moisture, HCl salts can disproportionate. If the local pH at the crystal surface rises (or if the free base is significantly less soluble), the salt may revert to the free zwitterion and free acid (HCl), which then off-gasses or dissolves.

Hydrate Formation (Pseudopolymorphism)

Many amino acid HCl salts are prone to forming hydrates.

  • Case Study: L-Lysine HCl:

    • Commercially available as L-Lysine Monohydrochloride .[1]

    • However, it can form a dihydrate phase under high humidity.[1]

    • Thermodynamic Driver: The crystal lattice expands to accommodate water molecules which bridge the cation and anion, lowering the overall Gibbs free energy of the system.

    • Risk: Dehydration of the dihydrate (e.g., during drying processes at >55°C) can lead to an amorphous or metastable anhydrate phase with poor flow properties.

Comparative Data: Free Base vs. HCl Salt

The following table contrasts the key physicochemical properties of common amino acids with their hydrochloride salt counterparts.

PropertyL-Lysine (Free Base)L-Lysine HClThermodynamic Rationale
Solubility (H2O) ~650 mg/mL> 1000 mg/mLChloride counter-ion disrupts strong zwitterionic lattice; high

of

.
Thermal Behavior Mp ~224°C (decomp)Decomp ~260°CIonic lattice of salt is generally more robust thermally until dehydrochlorination occurs.
Hygroscopicity ModerateHigh

ions at crystal surface attract water dipoles strongly.
pH (1% soln) ~9.5 - 10.5~5.0 - 6.0Protonated amine (

) acts as a weak acid.
Crystal Habit Needles/PlatesPrisms/BlocksAltered hydrogen bonding network changes growth axis rates.[1]

Experimental Characterization Protocols

To rigorously assess the thermodynamic stability of a new amino acid salt, the following "Self-Validating" protocols should be employed.

Protocol A: Thermal Stability Mapping (TGA/DSC)

Objective: Distinguish between desolvation, melting, and degradation.[1]

  • Sample Prep: Use 2-5 mg of sample. Crucial: Use pinhole hermetic aluminum pans.

    • Why? A completely sealed pan suppresses volatile loss (HCl gas), artificially elevating the decomposition temperature.[1] A pinhole allows gas escape, reflecting real-world stability.[1]

  • TGA Run: Heat from 30°C to 300°C at 10°C/min.

    • Validation: Any mass loss prior to the onset of the DSC endotherm indicates solvate/hydrate loss. Mass loss coinciding with the DSC endotherm indicates decomposition.[3]

  • DSC Run: Match TGA conditions.

    • Analysis: Integrate the endotherm. If

      
       is exceptionally high (>300 J/g) or irregular, suspect decomposition.[1]
      
Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Determine Critical Relative Humidity (CRH) and hydrate stoichiometry.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (Step size: 10% RH).
  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Analysis:

    • Hysteresis: If the desorption curve does not match adsorption, a hydrate has likely formed.[1]

    • Mass Change: Calculate moles of water absorbed per mole of salt.

    • Example: A 15% mass gain for Lysine HCl (MW 182.[1]65) suggests formation of a dihydrate (approx 2 moles H2O).

Workflow Visualization

The following decision tree outlines the logical flow for characterizing a new salt.

StabilityWorkflow Start Start: Amino Acid HCl Salt TGA Step 1: TGA (Pinhole Pan) Measure Volatiles Start->TGA Decision1 Mass loss < 100°C? TGA->Decision1 Solvate Likely Solvate/Hydrate Proceed to DSC & XRD Decision1->Solvate Yes Anhydrate Likely Anhydrate Proceed to DSC Decision1->Anhydrate No DSC Step 2: DSC Analysis Identify Phase Transitions Solvate->DSC Anhydrate->DSC Decision2 Endotherm + Mass Loss? DSC->Decision2 Decomp Decomposition (Tm/Td) Not a true melt Decision2->Decomp Yes Melt True Melt (Rare for HCl salts) Decision2->Melt No DVS Step 3: DVS Isotherm Check Hygroscopicity Decomp->DVS Melt->DVS

Figure 2: Step-by-step characterization workflow for defining salt stability.

Manufacturing & Storage Implications

  • Excipient Compatibility: The acidic nature of HCl salts (pH of solution ~5-6) can catalyze hydrolysis of acid-labile excipients (e.g., sucrose inversion, ester degradation).

  • Process Equipment: Stainless steel (316L) is generally resistant, but high chloride concentrations in wet granulation processes can induce pitting corrosion over time.[1]

  • Packaging: Due to the lowered CRH, HCl salts often require high-barrier packaging (e.g., Alu/Alu blisters) to prevent deliquescence in Zone IV climatic conditions (30°C/75% RH).[1]

References

  • Hayashi, K., et al. (1966).[1] Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry.[4] Link

  • Rodríguez-Hornedo, N., & Murphy, D. (1999).[1] Significance of Solid State Properties in Drug Development. Journal of Pharmaceutical Sciences. Link

  • Grossiord, J.L., et al. (2018).[1] Thermal decomposition of amino acids: A mechanistic perspective. Journal of Thermal Analysis and Calorimetry. Link

  • Pudipeddi, M., & Serajuddin, A.T. (2005).[1] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link

  • Stahl, P.H., & Wermuth, C.G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

Sources

Exploratory

difference between 3,4-Dimethoxyphenyl-L-alanine and L-DOPA

This guide provides an in-depth technical analysis comparing 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPLA) and L-DOPA (Levodopa) .[1] It is structured to serve researchers in medicinal chemistry and drug development, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPLA) and L-DOPA (Levodopa) .[1] It is structured to serve researchers in medicinal chemistry and drug development, focusing on the mechanistic, physicochemical, and metabolic distinctions that define their respective roles in science and medicine.[1]

Comparative Architecture, Metabolic Fate, and Synthetic Utility[1]

Part 1: Executive Summary

The fundamental distinction between these two molecules lies in their functional status :

  • L-DOPA is a bioactive prodrug .[1] It possesses a catechol moiety essential for recognition by Aromatic L-amino acid Decarboxylase (AADC), allowing rapid conversion to dopamine in the brain.[1]

  • 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPLA) is a protected analog (chemically masked).[1] It carries a veratrole (dimethoxybenzene) core, rendering it inert to AADC and resistant to oxidative degradation.[1] It is primarily used as a robust building block in peptide synthesis or as a metabolic probe, rather than a direct therapeutic agent.[1]

Part 2: Molecular Architecture & Physicochemical Properties[1]

The structural modification—methylation of the phenolic hydroxyls—drastically alters the molecule's redox stability and solubility profile.

FeatureL-DOPA (Levodopa)3,4-Dimethoxyphenyl-L-alanine
CAS Registry 59-92-732161-30-1
Chemical Core Catechol (3,4-dihydroxy)Veratrole (3,4-dimethoxy)
Formula C₉H₁₁NO₄C₁₁H₁₅NO₄
MW 197.19 g/mol 225.24 g/mol
Redox Stability Low .[1] Prone to oxidation (forms quinones/melanin).[1]High . Oxidation-resistant.[1]
LogP (Lipophilicity) ~ -2.4 (Hydrophilic)~ 0.5 (Moderately Lipophilic)
Solubility Soluble in dilute HCl; poor in neutral water.[1]Soluble in organic solvents; lower water solubility.[1]
Key Function Dopamine Precursor (Therapeutic)Protected Intermediate (Synthetic)
Mechanistic Implication of the "Methoxy Block"

In L-DOPA, the free hydroxyl groups at positions 3 and 4 are critical for hydrogen bonding within the active site of the enzyme AADC .[1] In 3,4-DMPLA, the methyl caps create steric bulk and remove these H-bond donors, effectively "silencing" the molecule against direct decarboxylation.[1]

Part 3: Pharmacokinetics & Metabolic Pathways[1]

This section details why 3,4-DMPLA is not simply a "better" L-DOPA, despite its higher lipophilicity.

1. The Activation Barrier
  • L-DOPA: Crosses the Blood-Brain Barrier (BBB) via the LAT1 transporter.[1] Once inside, it is a direct substrate for AADC.[1]

    • Pathway: L-DOPA

      
       Dopamine.[1]
      
  • 3,4-DMPLA: May cross the BBB more passively due to higher LogP, but it hits a metabolic bottleneck.[1] It requires O-demethylation (typically by CYP450 enzymes) to regenerate the free hydroxyls before it can be processed into dopamine.[1]

    • Pathway: 3,4-DMPLA

      
       [Slow/Inefficient] 
      
      
      
      L-DOPA
      
      
      Dopamine.[1]
2. The Methylation Trap

Metabolism of L-DOPA often produces 3-O-methyldopa (3-OMD) via the enzyme COMT. 3-OMD is known to compete with L-DOPA for transport and is therapeutically inactive.[1] 3,4-DMPLA is structurally analogous to a "double-methylated" version of this inactive metabolite, suggesting it may act more as a competitive inhibitor or an inert passenger than a drug, unless specifically designed as a cleavable prodrug.[1]

Visualization: Metabolic Divergence

The following diagram illustrates the signaling and metabolic disconnect between the two pathways.[1]

MetabolicFate cluster_BBB Blood-Brain Barrier LDOPA L-DOPA (Bioactive Precursor) DA Dopamine (Neurotransmitter) LDOPA->DA Decarboxylation (Fast, AADC) OMD 3-O-Methyldopa (Inactive Metabolite) LDOPA->OMD COMT Methylation Quinones Quinones/ROS (Oxidative Stress) LDOPA->Quinones Auto-oxidation DMPLA 3,4-Dimethoxyphenyl-L-alanine (Protected Analog) DMPLA->LDOPA O-Demethylation (Slow/Rate-Limiting CYP450)

Figure 1: Metabolic divergence showing the direct activation of L-DOPA versus the rate-limiting demethylation required for 3,4-DMPLA activation.[1]

Part 4: Synthetic Utility & Experimental Protocols

Researchers utilize 3,4-DMPLA primarily in peptide synthesis to incorporate a "masked" DOPA residue.[1] The catechol group of L-DOPA is notoriously unstable during peptide coupling (susceptible to oxidation).[1] Using 3,4-DMPLA allows the synthesis to proceed under standard conditions, with the methyl groups removed at the final stage.[1]

Protocol: Chemical Deprotection of 3,4-DMPLA

Objective: Convert 3,4-DMPLA residues within a peptide sequence back to active L-DOPA.[1]

Reagents:

  • Boron Tribromide (

    
    ) in Dichloromethane (DCM)[1]
    
  • Alternative: 48% Hydrobromic acid (HBr)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide/amino acid (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Chill to -78°C.[1]
    
  • Addition: Slowly add

    
     (1M solution in DCM, 3-5 eq per methoxy group) dropwise.
    
    • Note: The reaction is highly exothermic. Maintenance of low temperature is critical to prevent peptide bond cleavage.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir for an additional 1-4 hours monitoring by HPLC.

  • Quenching: Cool back to -78°C. Quench carefully with methanol (dropwise) to destroy excess borane complexes.

  • Workup: Evaporate solvents. Hydrolyze the borate esters by adding dilute HCl and stirring for 30 mins.

  • Purification: Purify the resulting L-DOPA peptide via Reverse-Phase HPLC (C18 column) to remove brominated byproducts.

Part 5: References
  • Pharmacology of L-DOPA:

    • Title: L-DOPA (Levodopa): A Review of its Pharmacological Properties and Therapeutic Use in Parkinson's Disease.[1]

    • Source: Drugs, 1971.[1][2]

    • URL:[Link]

  • Metabolic Pathways (Methylation):

    • Title: Catechol-O-methyltransferase (COMT) and its inhibitors in Parkinson's disease.[1]

    • Source: CNS Drug Reviews, 2007.[1]

    • URL:[Link]

  • Synthesis & Properties:

    • Title: Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues.[1][3][4]

    • Source: ResearchGate (Biocatalysis Studies).[1]

    • URL:[Link]

  • Chemical Data & Safety:

    • Title: 3,4-Dimethoxy-L-phenylalanine Compound Summary.

    • Source: PubChem.[1][5]

    • URL:[Link][1]

Sources

Foundational

3,4-Dimethoxyphenyl-L-alanine: A Pivotal Chiral Scaffold in Asymmetric Synthesis and Drug Discovery

Executive Summary 3,4-Dimethoxyphenyl-L-alanine (CAS: 32161-30-1), often referred to as 3,4-dimethoxy-L-phenylalanine or O-methyl-L-DOPA , is a critical non-canonical amino acid in pharmaceutical chemistry.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxyphenyl-L-alanine (CAS: 32161-30-1), often referred to as 3,4-dimethoxy-L-phenylalanine or O-methyl-L-DOPA , is a critical non-canonical amino acid in pharmaceutical chemistry.[1] Unlike its dihydroxy counterpart (L-DOPA), the dimethoxy variant offers superior lipophilicity and metabolic stability, making it an ideal "masked" precursor for neuroactive agents and a versatile chiral building block for complex isoquinoline alkaloids.

This technical guide dissects the utility of 3,4-dimethoxyphenyl-L-alanine beyond its role as a mere intermediate. We explore its electronic properties that facilitate stereoselective cyclizations (Pictet-Spengler), its application in blood-brain barrier (BBB) permeation strategies, and provide validated protocols for its chemical manipulation.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The "Masked" Catechol Advantage

The core utility of 3,4-dimethoxyphenyl-L-alanine lies in the methylation of its phenolic oxygens.

  • Electronic Activation: The methoxy groups are strong electron-donating groups (EDGs) via resonance. This increases the electron density of the aromatic ring, particularly at the 6-position, significantly enhancing reactivity toward electrophilic aromatic substitution—a key feature for cyclization reactions.

  • Lipophilicity & BBB Transport: The masking of hydroxyl groups reduces polarity, increasing logP. This modification allows the molecule or its peptide derivatives to penetrate the blood-brain barrier more effectively than free catechols, after which metabolic or chemical demethylation can release the active pharmacophore.

  • Oxidative Stability: Unlike L-DOPA, which is prone to rapid auto-oxidation to quinones (melanin formation), the dimethoxy derivative is stable under standard laboratory conditions, simplifying handling and storage.

Table 1: Physicochemical Profile

Property Value Relevance
CAS Number 32161-30-1 Identity verification
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol Stoichiometric calculations
Melting Point 254-257°C Purity indicator (high mp indicates zwitterionic lattice)
Chirality L-isomer (S-configuration) Essential for biological activity/receptor binding

| Solubility | Dilute Acid/Base | Zwitterionic nature requires pH adjustment for solubility |[1]

Synthetic Routes to High Enantiopurity

Access to high enantiomeric excess (ee) is non-negotiable for pharmaceutical applications. Two primary routes dominate the landscape:

Asymmetric Hydrogenation (Chemical Route)

This is the preferred industrial route for scalability. It involves the hydrogenation of (Z)-2-acylamino-3-(3,4-dimethoxyphenyl)-2-propenoate using Rhodium (Rh) catalysts with chiral phosphine ligands (e.g., DuPhos or DIPAMP).

  • Mechanism: The chiral catalyst coordinates with the enamide double bond, directing the addition of hydrogen to a specific face of the alkene.

  • Yield/Selectivity: Typically >95% yield and >98% ee.

Chemoenzymatic Transamination (Biocatalytic Route)

For "green" chemistry applications, engineered aspartate aminotransferases are used to transfer an amino group from L-aspartate to 3,4-dimethoxyphenylpyruvate.

  • Advantage: Runs in aqueous media at physiological pH; eliminates heavy metal waste.

Application 1: The Isoquinoline Alkaloid Pathway (Pictet-Spengler)[7]

The most sophisticated use of 3,4-dimethoxyphenyl-L-alanine is in the total synthesis of tetrahydroisoquinoline (THIQ) alkaloids (e.g., reticuline, laudanosine). The electron-rich dimethoxy ring is perfectly primed for the Pictet-Spengler reaction .

Mechanistic Insight

The reaction involves the condensation of the amine with an aldehyde to form an iminium ion.[2][3] The electron-rich aromatic ring then attacks this electrophilic iminium carbon in an intramolecular Mannich-type reaction.

  • Why Dimethoxy? The methoxy groups at C3 and C4 direct the cyclization to the C6 position (para to the C3-methoxy), ensuring regiospecificity.

Visualization: The Pictet-Spengler Cyclization

PictetSpengler Start 3,4-Dimethoxyphenyl-L-alanine Imine Schiff Base (Imine) Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion (Electrophilic) Imine->Iminium + H+ (Acid Cat.) Transition Spiroindolenine/Sigma Complex Iminium->Transition Intramolecular Cyclization Product (S)-Tetrahydroisoquinoline (THIQ) Transition->Product Re-aromatization

Figure 1: Mechanism of the Pictet-Spengler reaction transforming the linear amino acid into the bicyclic isoquinoline core.[3]

Experimental Protocol: Synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid

Context: This protocol utilizes the "phosphate buffer" modification to minimize racemization, a common risk in traditional acid-reflux methods.

Reagents:

  • 3,4-Dimethoxyphenyl-L-alanine (1.0 eq)[1][4]

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Concentrated HCl (catalytic) or Phosphate Buffer (pH 6.0) for milder conditions.[2]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3,4-dimethoxyphenyl-L-alanine in 50 mL of water. Adjust pH to ~6.0 (if using enzymatic variant) or use dilute HCl (0.1 M) for chemical variant.

  • Condensation: Add formaldehyde solution (12 mmol) dropwise at 0°C.

  • Cyclization: Stir the mixture at 40-50°C for 6–12 hours. Monitor via TLC (System: n-BuOH/AcOH/H2O 4:1:1). The spot for the linear amino acid will disappear, replaced by a lower Rf spot (THIQ).

  • Isolation: Cool to 4°C. The product often precipitates as the hydrochloride salt. If not, concentrate in vacuo to 10 mL and add cold ethanol.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

  • Validation: Check optical rotation. Expected

    
     to 
    
    
    
    (c=1, dilute HCl), confirming the maintenance of the L-configuration (S-isomer).

Application 2: Controlled Demethylation to L-DOPA

While L-DOPA is commercially available, synthesizing it from the dimethoxy intermediate allows for the introduction of isotopically labeled carbons or specific protecting groups on the nitrogen before exposing the sensitive catechol moiety.

Protocol: Boron Tribromide (BBr3) Demethylation

Why BBr3? Traditional HBr reflux is harsh and can racemize chiral centers. BBr3 is a Lewis acid that works at low temperatures, preserving stereochemistry.

Safety: BBr3 reacts violently with water.[5] All glassware must be oven-dried.

Step-by-Step:

  • Setup: Flame-dry a 250 mL two-neck flask under Argon flow.

  • Solvation: Dissolve 3,4-dimethoxyphenyl-L-alanine (protected as N-acetyl or ester if necessary for solubility in DCM) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr3 (1.0 M in DCM, 3.0 eq per methoxy group) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

  • Quenching (Critical): Cool back to -78°C. Add Methanol dropwise (very exothermic) to destroy excess BBr3.

  • Hydrolysis: Add water and stir for 30 mins to hydrolyze the borate esters.

  • Workup: Separate the aqueous layer (containing the amino acid). Neutralize to pH 5.5 (isoelectric point of L-DOPA) to precipitate the product.

Application 3: Peptidomimetics & Drug Design

In peptide drug discovery, replacing Phenylalanine (Phe) or Tyrosine (Tyr) with 3,4-dimethoxyphenyl-L-alanine introduces unique properties:

  • Metabolic Stability: The methoxy groups block metabolic hydroxylation at the para-position (a common clearance pathway for Phe).

  • Receptor Selectivity: The increased bulk and electron density can enhance binding affinity for receptors requiring cation-

    
     interactions.
    

Workflow: Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-Protection: The amino group is protected with Fmoc-OSu.

  • Coupling: Standard HBTU/DIPEA coupling protocols apply. The methoxy groups are stable to TFA cleavage cocktails, meaning the dimethoxy motif remains intact in the final peptide.

Strategic Synthesis Overview

The following diagram illustrates the central position of 3,4-dimethoxyphenyl-L-alanine in chemical space, linking raw materials to high-value pharmaceuticals.

SynthesisFlow Precursor 3,4-Dimethoxyphenylpyruvate or (Z)-Enamides Enz Enzymatic Transamination Precursor->Enz Chem Asymmetric Hydrogenation (Rh-Catalyst) Precursor->Chem Core 3,4-Dimethoxyphenyl-L-alanine (Chiral Scaffold) LDOPA L-DOPA (Parkinson's Treatment) Core->LDOPA Demethylation (BBr3) Alkaloids Isoquinoline Alkaloids (e.g., Reticuline, Laudanosine) Core->Alkaloids Pictet-Spengler Cyclization Peptides Peptidomimetics (Stable Analogues) Core->Peptides SPPS Coupling Enz->Core Chem->Core

Figure 2: The strategic divergence from the core scaffold to major pharmaceutical classes.

References

  • Synthesis & Properties

    • ChemicalBook. (n.d.). 3-(3,4-dimethoxyphenyl)-L-alanine - CAS 32161-30-1.[1][4][6] Retrieved from

  • Pictet-Spengler Reaction

    • Rozwadowska, M. D. (1994).[7] Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 903-931.[7] Retrieved from

    • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Retrieved from

  • Demethylation Protocols

    • McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[8] Organic Syntheses, 49, 50. (BBr3 Protocol).[9] Retrieved from

    • Chem-Station. (2024).[5] O-Demethylation.[10] Retrieved from

  • Enzymatic Synthesis

    • ResearchGate.[11] (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine. Retrieved from

  • Pharmaceutical Applications

    • PubChem.[6] (n.d.). 3,4-Dimethoxyphenylalanine, L-.[1][4][6][12] CID 10632946.[6] Retrieved from

Sources

Exploratory

Engineering the Proteome: A Technical Guide to Dimethoxy-Substituted Unnatural Amino Acids

Executive Summary The expansion of the genetic code beyond the 20 canonical amino acids has revolutionized protein engineering and synthetic biology. Among the vast library of non-proteinogenic building blocks, unnatural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code beyond the 20 canonical amino acids has revolutionized protein engineering and synthetic biology. Among the vast library of non-proteinogenic building blocks, unnatural amino acids (UAAs) containing dimethoxy groups—such as 3,4-dimethoxyphenylalanine and 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged derivatives—offer unprecedented control over protein structure and function. This whitepaper provides an in-depth mechanistic analysis of dimethoxy-substituted UAAs, detailing their biocatalytic synthesis, site-specific incorporation via genetic code expansion (GCE), and applications in photopharmacology and peptidomimetic drug design.

The Physicochemical Rationale of the Dimethoxy Motif

The strategic placement of dimethoxy groups on an aromatic ring is not arbitrary; it fundamentally alters the physicochemical properties of the amino acid, providing three distinct advantages:

  • Electronic Tuning and Cation-

    
     Interactions:  Methoxy groups are strongly electron-donating via resonance. In epigenetic reader proteins like CBX5, binding to methylated lysines is driven by cation-
    
    
    
    interactions. By replacing native aromatic residues with dimethoxy-phenylalanine derivatives, the electron density of the aromatic cage is increased, significantly strengthening the electrostatic interaction with the positively charged ligand[1].
  • Photolability: The addition of dimethoxy groups to an ortho-nitrobenzyl protecting group (creating DMNB) shifts the absorption maximum to longer, less phototoxic wavelengths (e.g., 365 nm). This allows for highly efficient photocleavage in living cells without inducing UV-associated cellular damage[2].

  • Steric Bulk and Proteolytic Resistance: In peptidomimetics, the steric constraints imposed by the dimethoxy groups restrict backbone rotation, promoting stable secondary structures (foldamers) and shielding the peptide bonds from rapid enzymatic degradation[3],[4].

Biocatalytic Synthesis of Dimethoxy-UAAs

While chemical synthesis (e.g., Petasis or Strecker reactions) is common, it often yields racemic mixtures requiring tedious chiral resolution. Biocatalysis using cloned transaminases offers a superior, enantioselective alternative[5].

Protocol 1: Chemoenzymatic Synthesis of L-3,4-Dimethoxyphenylalanine

Objective: Produce enantiopure L-3,4-dimethoxyphenylalanine using recombinant Aspartate Aminotransferase (AspAT).

  • Step 1: Substrate Preparation. Dissolve 3,4-dimethoxyphenylpyruvic acid (keto acid precursor) and L-glutamate (amino donor) in a buffered aqueous solution (pH 7.5).

  • Step 2: Enzymatic Transamination. Add purified recombinant AspAT. Causality: AspAT catalyzes the transfer of the amino group from L-glutamate to the keto acid. The enzyme's active site enforces strict facial selectivity during the protonation of the quinonoid intermediate, ensuring the exclusive formation of the L-enantiomer.

  • Step 3: Reaction Monitoring. Incubate at 37°C for 24 hours, monitoring the depletion of the keto acid via UV-Vis spectroscopy.

  • Step 4: Purification. Isolate the product using cation-exchange chromatography, eluting with a dilute ammonia gradient.

  • Self-Validating System (Quality Control): Perform Chiral HPLC analysis on the purified product. Validation Logic: If the enantiomeric excess (ee) is <99%, it indicates spontaneous, non-enzymatic transamination (background noise) or racemization during workup. Only batches with >99% ee validate the enzymatic fidelity and are cleared for biological incorporation[5].

Genetic Code Expansion (GCE) and Protein Engineering

To harness dimethoxy-UAAs in living systems, researchers utilize GCE to reassign a stop codon (typically the amber codon, TAG) to the UAA. This allows for the to map binding energetics[1].

GCE_Workflow A 1. Design Orthogonal tRNA/aaRS Pair C 3. Co-transfect Host Cell (Target Gene with TAG Codon) A->C Plasmid Delivery B 2. Synthesize Dimethoxy-UAA (e.g., DMNB-Tyrosine) B->C Media Supplementation D 4. Translation & UAA Incorporation (Amber Suppression) C->D Ribosomal Translation E 5. Purify Engineered Protein D->E Affinity Chromatography

Figure 1: Workflow for site-specific incorporation of dimethoxy-UAAs via Genetic Code Expansion.

Protocol 2: Site-Specific Incorporation via Amber Suppression

Objective: Incorporate a dimethoxy-UAA into a target protein using an engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pair.

  • Step 1: Plasmid Construction. Generate a mutant of the target gene containing a TAG codon at the desired incorporation site. Co-transform E. coli with this plasmid and a plasmid encoding the orthogonal tRNA/aaRS pair (e.g., derived from Methanocaldococcus jannaschii).

  • Step 2: Culture and Supplementation. Grow the cells in liquid media supplemented with 1-2 mM of the dimethoxy-UAA. Causality: The orthogonal aaRS has been specifically evolved to accommodate the bulky dimethoxy groups in its binding pocket while sterically clashing with canonical amino acids.

  • Step 3: Induction. Induce protein expression using IPTG or arabinose once the culture reaches an OD600 of 0.6.

  • Self-Validating System (The Omission Control): Run a parallel culture identical in every way, except without the addition of the UAA to the media. Validation Logic: Analyze both lysates via Western blot. If full-length protein appears in the omission control, the aaRS is promiscuous (charging endogenous amino acids to the orthogonal tRNA), invalidating the experiment. A clean omission lane validates that suppression is strictly UAA-dependent[1].

Spatiotemporal Control via DMNB-Caged Amino Acids

The incorporation of DMNB-caged tyrosine or serine allows researchers to trap proteins in an inactive state. The bulky dimethoxy-nitrobenzyl group sterically blocks phosphorylation sites or protein-protein interfaces. Upon targeted UV irradiation, the photolabile bond is cleaved, exposing the native residue and restoring protein function with precise spatial and temporal resolution[2],[6].

Photoactivation A Inactive Target Protein (DMNB-Caged Residue) B UV Irradiation (365 nm) (Spatial/Temporal Trigger) A->B C Photocleavage of Dimethoxy-nitrobenzyl Group B->C D Active Protein (Native Residue Exposed) C->D E Downstream Signaling / Target Engagement D->E

Figure 2: Mechanism of spatiotemporal protein activation using DMNB-caged unnatural amino acids.

Quantitative Data Summary

The integration of dimethoxy-UAAs yields measurable improvements in binding kinetics, structural stability, and bioorthogonal reactivity. The following table summarizes key quantitative metrics from recent literature.

UAA DerivativeApplication / TargetKey Quantitative MetricBiological Outcome
3,4-Dimethoxyphenylalanine CBX5 Reader Protein Ligand (UNC6212)

~5-fold higher binding affinity than the native H3K9me3 histone tail peptide[1].
DMNB-Caged Tyrosine Spatiotemporal Protein Control>90% photocleavage yieldRapidly restores native kinase phosphorylation sites post-irradiation at 365 nm[6].
L-3,4-Dimethoxyphenylalanine

Integrin Ligands
Enhanced biological half-lifeImproved in vivo stability and superior proteolytic resistance compared to native peptides[7].
(S)-m-methoxyphenylalanine Biocatalytic SynthesisYield = 40%, ee > 99%High enantiomeric purity achieved via engineered aminotransferase catalysis[5].

Conclusion

Dimethoxy-substituted unnatural amino acids represent a highly versatile class of molecular tools. Whether deployed to enhance the pharmacokinetic profiles of [7], map the energetic landscapes of epigenetic reader proteins via GCE-SAR, or enable the [6], the dimethoxy motif provides a unique combination of electronic, steric, and photolabile properties. As biocatalytic synthesis methods mature, the accessibility and application of these UAAs in therapeutic development will continue to expand.

References

  • BiteSizeBio: Unnatural Amino Acids: Essential Tools in Synthetic Biology. BiteSizeBio.[Link]

  • Deiters, A., et al.: Synthesis and incorporation of a caged tyrosine amino acid possessing a bioorthogonal handle. Tetrahedron Lett. 2016.[Link]

  • US Patent 8486370B2: Heterocyclic ligands for integrin imaging and therapy.
  • James, L. I., et al.: Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding. J Am Chem Soc. 2018.[Link]

  • Fotheringham, I., et al.: Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. J Mol Catal B Enzym. 2013.[Link]

Sources

Foundational

CAS number and chemical identifiers for 3,4-Dimethoxyphenyl-L-alanine HCl

The following technical guide is structured to serve as a definitive reference for 3,4-Dimethoxyphenyl-L-alanine HCl (also known as 3-(3,4-Dimethoxyphenyl)-L-alanine hydrochloride). It prioritizes chemical accuracy, synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 3,4-Dimethoxyphenyl-L-alanine HCl (also known as 3-(3,4-Dimethoxyphenyl)-L-alanine hydrochloride). It prioritizes chemical accuracy, synthesis pathways, and quality control protocols for high-stakes research and development.[1][2]

Executive Summary

3,4-Dimethoxyphenyl-L-alanine is a non-proteinogenic amino acid and a structural analog of L-DOPA.[1][2] Unlike L-DOPA, where the catechol moiety is susceptible to rapid oxidation, the 3,4-dimethoxy protection confers metabolic stability, making this compound a critical intermediate in the synthesis of isoquinoline alkaloids, peptidomimetics, and neuroactive pharmaceuticals.[1][2]

This guide addresses the specific requirement for the Hydrochloride (HCl) salt form, which is often preferred in solid-phase peptide synthesis (SPPS) and pharmaceutical formulations due to its enhanced aqueous solubility and crystallinity compared to the zwitterionic free base.[2]

Chemical Identity & Identifiers

The following data establishes the unambiguous identity of the molecule. Note that while the Free Base is the primary commercial entry, the HCl salt is the functional form often generated in situ or supplied for stability.[1][2]

Core Identifiers (Table)
FeatureData
Chemical Name 3-(3,4-Dimethoxyphenyl)-L-alanine hydrochloride
Common Synonyms 3,4-Dimethoxy-L-phenylalanine HCl; L-Veratrylglycine HCl
CAS Number (Free Base) 32161-30-1 (Primary Reference)
CAS Number (HCl Salt) Note: Often indexed under Free Base.[1][2][3][4][5][6][7][8] Specific salt CAS is rare in public registries; use 32161-30-1 with specification "HCl salt".[1][2]
PubChem CID (Free Base)
Molecular Formula C₁₁H₁₅NO₄[2][8] · HCl
Molecular Weight 261.70 g/mol (Salt); 225.24 g/mol (Base)
Chirality L-isomer (S-configuration)
SMILES (Salt) COC1=C(C=C(C=C1)CN)OC.Cl
InChIKey VWTFNYVAFGYEKI-QMMMGPOBSA-N (Base)
Structural Analysis

The molecule consists of an alanine backbone substituted at the


-carbon with a veratrole (1,2-dimethoxybenzene) ring.[1][2] The presence of the two methoxy groups at positions 3 and 4 prevents the formation of quinones (a common issue with dihydroxy-phenylalanine), thereby simplifying handling under aerobic conditions.[1][2]

Synthesis & Production Workflows

High-purity production of the L-isomer is critical to avoid enantiomeric impurities that can lead to off-target biological effects.[1][2] Two primary routes are recognized: Chemoenzymatic Resolution (preferred for high enantiomeric excess, ee) and Asymmetric Hydrogenation .[1][2]

Chemoenzymatic Synthesis (Green Route)

This method utilizes engineered aspartate aminotransferase to convert 3,4-dimethoxyphenylpyruvate into the L-amino acid.[1][2] This route is superior for maintaining >99% ee.[1][2]

Mechanism:

  • Substrate: 3,4-Dimethoxyphenylpyruvate.

  • Donor: L-Aspartic acid.[1][2]

  • Catalyst: Aspartate aminotransferase (AspAT).[1][2]

  • Product: 3,4-Dimethoxyphenyl-L-alanine + Oxaloacetate.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision pathways between chemical and enzymatic synthesis.

SynthesisPathways Start Precursor: 3,4-Dimethoxybenzaldehyde RouteA Route A: Erlenmeyer Azlactone Synthesis Start->RouteA RouteB Route B: Chemoenzymatic (Green) Start->RouteB StepA1 Condensation w/ N-acetylglycine RouteA->StepA1 StepB1 Conversion to Phenylpyruvate RouteB->StepB1 StepA2 Asymmetric Hydrogenation (Rh-DuPHOS) StepA1->StepA2 Product 3,4-Dimethoxyphenyl-L-alanine (Free Base) StepA2->Product StepB2 Transamination (AspAT) StepB1->StepB2 StepB2->Product SaltFormation Acidification (HCl/Dioxane) Product->SaltFormation Purification Final Target: 3,4-Dimethoxyphenyl-L-alanine HCl SaltFormation->Final Crystallization

Caption: Figure 1. Comparative workflow for the synthesis of 3,4-Dimethoxyphenyl-L-alanine HCl, highlighting the enzymatic route for higher optical purity.

Quality Control & Validation Protocols

To ensure the material meets "Research Grade" or "GMP" standards, a self-validating analytical system is required.[1][2] The following protocols verify identity, purity, and chirality.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity (>98%).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Absorption maximum of the dimethoxybenzene ring).[2]

  • Acceptance Criteria: Single major peak; impurities < 1.0%.[1][2]

Protocol: Chiral Analysis (Enantiomeric Excess)

Objective: Confirm L-configuration (S-enantiomer) and absence of D-isomer.[2]

  • Method: Polarimetry or Chiral HPLC.[1][2]

  • Specific Rotation

    
    :  -5.0° ± 1° (c=1, 1N HCl).[2]
    
    • Note: The rotation is negative in acidic solution.[1][2] Positive rotation indicates D-isomer contamination.[1][2]

  • Chiral Column: Crownpak CR(+) (Daicel) or equivalent.[2]

  • Mobile Phase: Perchloric acid (pH 1.5).[1][2]

  • Logic: The crown ether stationary phase selectively complexes with the ammonium group of the L-isomer, altering retention time relative to the D-isomer.[1][2]

Protocol: HCl Salt Verification

Objective: Confirm stoichiometry of the hydrochloride salt.

  • Silver Nitrate Test: Dissolve 10 mg in water; add 1M AgNO₃.[1][2] A white precipitate (AgCl) confirms the presence of chloride.[1][2]

  • Elemental Analysis: Theoretical Cl content = 13.55%.[1][2] Experimental values should be within ±0.4%.

Applications in Drug Discovery

The 3,4-dimethoxy motif is a pharmacophore often utilized to modulate the lipophilicity and metabolic stability of peptide drugs.[1][2]

  • Peptidomimetics: Used as a stable replacement for Tyrosine or DOPA in enkephalin analogs to prevent rapid enzymatic degradation.[1][2]

  • Isoquinoline Alkaloid Synthesis: The molecule undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines, a scaffold found in antihypertensive agents.[1][2]

  • Neuropharmacology: Acts as a competitive inhibitor or substrate for transport systems (LAT1) without undergoing the redox cycling associated with catechols.[1][2]

Biological Pathway Interaction

BioPath Compound 3,4-Dimethoxy-L-Phe LAT1 LAT1 Transporter (Blood-Brain Barrier) Compound->LAT1 Substrate Metabolism Metabolic Stability (No COMT methylation) Compound->Metabolism Resistant Brain CNS Distribution LAT1->Brain Transport

Caption: Figure 2.[2] Pharmacokinetic advantage: The dimethoxy modification allows BBB transport while resisting Catechol-O-methyltransferase (COMT) degradation.[1][2]

Handling and Stability

  • Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; keep desiccated.

  • Solubility: Soluble in water (>50 mg/mL), methanol, and DMSO.[1][2] Insoluble in non-polar solvents (hexane, ether).[1][2]

  • Safety: Irritant (H315, H319).[1][2] Wear standard PPE (gloves, goggles) to prevent contact with skin or inhalation of dust.[1][2]

References

  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)-L-alanine Product Specification. Retrieved from .[2]

  • PubChem. 3,4-Dimethoxy-L-phenylalanine (CID 10632946).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • ResearchGate. Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues. Retrieved from .

  • Thermo Fisher Scientific. 3,4-Dimethoxy-L-phenylalanine, 97%.[1][2] Retrieved from .[2]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 3,4-Dimethoxyphenyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Expanding the Chemical Diversity of Peptides Solid-Phase Peptide Synthesis (SPPS) has fundament...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of peptide science, enabling the routine assembly of defined amino acid sequences on a solid support.[1] The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a powerful tool for modulating the pharmacological properties of therapeutic peptides, including their stability, target affinity, and in vivo half-life.[2] 3,4-Dimethoxyphenyl-L-alanine, a derivative of L-DOPA, presents an intriguing building block for peptide chemists. Its electron-rich aromatic side chain can introduce unique conformational constraints and potential for novel interactions within a peptide structure. This document provides a comprehensive guide to the effective incorporation of 3,4-Dimethoxyphenyl-L-alanine into peptide sequences using the widely adopted Fmoc/tBu solid-phase synthesis strategy.

Physicochemical Properties of 3,4-Dimethoxyphenyl-L-alanine

A thorough understanding of the physicochemical properties of 3,4-Dimethoxyphenyl-L-alanine is crucial for its successful application in SPPS.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄[3]
Molecular Weight 225.24 g/mol [4]
Appearance White to Off-White Solid[5]
Melting Point 254-257 °C (lit.)[5]
Solubility Slightly soluble in aqueous acid and base.[5]

Strategic Considerations for SPPS Incorporation

The unique structure of 3,4-Dimethoxyphenyl-L-alanine necessitates careful consideration of several aspects of the SPPS workflow to mitigate potential challenges and ensure high-yield, high-purity synthesis of the target peptide.

The Challenge of an Electron-Rich Side Chain

The dimethoxy-substituted phenyl ring is electron-rich, which can influence its reactivity during peptide synthesis. While no specific side reactions for this particular amino acid are extensively documented in the provided literature, it is prudent to consider potential issues common to other electron-rich aromatic amino acids, such as tryptophan. These can include susceptibility to oxidation and modification during the acidic conditions of cleavage.[6]

To Protect or Not to Protect the Side Chain?

A critical decision in designing the synthesis strategy is whether to protect the dimethoxy-phenyl side chain. Given that the methoxy groups are generally stable under standard SPPS conditions, side-chain protection is often not explicitly required.[7] However, for sensitive sequences or to absolutely preclude any possibility of side reactions, a minimal protection strategy could be considered. The decision should be based on the specific peptide sequence and the desired final purity. For most standard applications, proceeding without side-chain protection is a reasonable starting point.

Detailed Protocols for SPPS

The following protocols are based on the standard Fmoc/tBu strategy, with specific recommendations for the incorporation of 3,4-Dimethoxyphenyl-L-alanine.

Resin Selection and Loading of the First Amino Acid

The choice of resin is dictated by the desired C-terminus of the peptide (acid or amide). For C-terminal acids, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices.[1]

Protocol for Loading Fmoc-3,4-Dimethoxyphenyl-L-alanine onto Wang Resin:

  • Swell 1 g of Wang resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve 3 equivalents of Fmoc-3,4-Dimethoxyphenyl-L-alanine and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of dimethylformamide (DMF).

  • Add the amino acid solution to the swollen resin.

  • Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.[1]

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.[1]

Workflow for Resin Loading:

Resin_Loading Resin Wang Resin Swell Swell in DCM Resin->Swell Coupling Couple to Resin (2-4h, RT) Swell->Coupling AA_Sol Fmoc-AA-OH + DMAP in DMF AA_Sol->Coupling Activation Add DIC Activation->Coupling Wash_Dry Wash & Dry Coupling->Wash_Dry Loaded_Resin Loaded Resin Wash_Dry->Loaded_Resin

Caption: Resin loading workflow.

Iterative Peptide Chain Elongation

Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling of the next amino acid.[8]

Fmoc Deprotection Protocol:

  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[9]

Coupling Protocol for the Subsequent Amino Acid:

  • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid in a suitable solvent (e.g., DMF).

  • Add an equivalent amount of a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIEA, 2 equivalents).[1]

  • Allow the pre-activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially sterically hindered couplings involving 3,4-Dimethoxyphenyl-L-alanine, extending the coupling time or performing a double coupling may be beneficial.[1]

  • Wash the resin with DMF (3x) and DCM (3x).

SPPS Cycle Workflow:

SPPS_Cycle Start Start with Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, Activator, Base Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle

Caption: Iterative SPPS cycle.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Analytical Characterization of Peptides Containing 3,4-Dimethoxyphenyl-L-alanine

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[10]

Analytical TechniquePurposeExpected Observations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and quantification.A major peak corresponding to the target peptide. The retention time will be influenced by the hydrophobicity imparted by the 3,4-dimethoxyphenyl group.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.The observed molecular weight should match the theoretical mass of the peptide containing 3,4-Dimethoxyphenyl-L-alanine. Tandem MS (MS/MS) can be used to confirm the sequence.[11]
Amino Acid Analysis (AAA) Confirmation of amino acid composition.The analysis should confirm the presence and correct ratio of 3,4-Dimethoxyphenyl-L-alanine relative to the other amino acids in the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization.For detailed structural studies, 1D and 2D NMR can provide information on the conformation of the peptide and the local environment of the 3,4-dimethoxyphenyl side chain.[10]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling of 3,4-Dimethoxyphenyl-L-alanine or the subsequent amino acid is inefficient, consider using a more potent coupling reagent (e.g., HATU), increasing the reaction time, or performing a double coupling.[12]

  • Aggregation: For long or hydrophobic sequences, aggregation can be an issue. Switching to a lower-loading resin or using a more swelling-friendly resin (e.g., TentaGel) can be beneficial.[13]

  • Side Reactions: While the dimethoxy groups are relatively stable, be mindful of potential oxidation, especially during prolonged storage or harsh cleavage conditions. The use of scavengers in the cleavage cocktail is crucial.[6]

Conclusion

The incorporation of 3,4-Dimethoxyphenyl-L-alanine into peptides via SPPS is a viable strategy for expanding their chemical and functional diversity. By following the detailed protocols and considering the specific chemical nature of this non-natural amino acid, researchers can successfully synthesize novel peptides with potentially enhanced therapeutic properties. Rigorous analytical characterization is paramount to ensure the quality and integrity of the final product.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • ChemBK. (n.d.). 3-(3,4-dimethoxyphenyl)-L-alanine.
  • ACS Publications. (2013, December 10). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry.
  • PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)- L -alanine 97.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Dimethoxy-L-phenylalanine.
  • (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)- L -alanine 97.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • CPC Scientific. (2023, April 14). Minimal Protection Group Strategies for SPPS.
  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). Protection of 3,4-dihydroxyphenylalanine (DOPA) for Fmoc solid-phase peptide synthesis.
  • (n.d.). Overview of Custom Peptide Synthesis.
  • AiFChem. (2026, February 28). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
  • Chemical Science (RSC Publishing). (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)- L -alanine 97.
  • Gyros Protein Technologies. (2019, September 15). Solid-Phase Peptide Synthesis (SPPS) in Research & Development.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Santa Cruz Biotechnology. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-alanine.
  • Amadis Chemical. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-alanine,32161-30-1.
  • ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst.
  • Thomas Scientific. (n.d.). ALDRICH 3-(3,4-Dimethoxyphenyl)-L-alanine, 97%.
  • PubMed. (2002, July 5). Behavior of fluorinated analogs of L-(3,4-dihydroxyphenyl)alanine and L-threo-(3,4-dihydroxyphenyl)serine as substrates for Dopa decarboxylase.

Sources

Application

Enantioselective Synthesis of 3,4-dimethoxy-L-phenylalanine: A Guide for Researchers and Drug Development Professionals

Introduction 3,4-dimethoxy-L-phenylalanine, a derivative of L-DOPA, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is paramount to its biological activity, making enan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-dimethoxy-L-phenylalanine, a derivative of L-DOPA, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is paramount to its biological activity, making enantioselective synthesis a critical aspect of its production. This application note provides an in-depth guide to the principal methods for the enantioselective synthesis of 3,4-dimethoxy-L-phenylalanine, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis of asymmetric hydrogenation, enzymatic synthesis, and chiral auxiliary-based approaches.

I. Asymmetric Hydrogenation: A Powerful Industrial Approach

Asymmetric hydrogenation is a cornerstone of industrial enantioselective synthesis, offering high efficiency and atom economy. This method typically involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, most notably rhodium or iridium complexes with chiral phosphine ligands. The seminal work by Knowles on the synthesis of L-DOPA laid the groundwork for this technology.[1][2][3]

Mechanistic Insight

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The catalytic cycle involves the coordination of the olefinic substrate to the chiral rhodium complex. The stereochemical outcome is determined by the facial selectivity of the oxidative addition of hydrogen and the subsequent migratory insertion steps, which are directed by the chiral ligand. The choice of ligand is therefore critical for achieving high enantioselectivity.

Diagram: Asymmetric Hydrogenation Workflow

sub Prochiral Substrate ((Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid) react Hydrogenation Reactor sub->react cat Chiral Catalyst ([Rh(COD)(DiPAMP)]+BF4-) cat->react h2 Hydrogen Gas (H2) h2->react sol Solvent (e.g., Methanol) sol->react workup Work-up & Purification (e.g., Crystallization) react->workup product Enantiopure Product (N-acetyl-3,4-dimethoxy-L-phenylalanine) workup->product hydrolysis Hydrolysis product->hydrolysis final_product 3,4-dimethoxy-L-phenylalanine hydrolysis->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the principles of the Monsanto L-DOPA process.[1][3]

Materials:

  • (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid

  • [Rh(COD)(R,R)-DiPAMP]⁺BF₄⁻ (or a similar chiral rhodium catalyst)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the hydrogenation reactor with (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid and the chiral rhodium catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

  • Reaction Setup: Add anhydrous, degassed methanol to the reactor. Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-10 atm) and commence stirring. Maintain the reaction at a constant temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using TLC or HPLC.

  • Work-up: Upon completion, carefully vent the reactor and purge with inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting N-acetyl-3,4-dimethoxy-L-phenylalanine can be purified by crystallization.

  • Hydrolysis: The N-acetyl group can be removed by acid hydrolysis (e.g., refluxing with aqueous HCl) to yield 3,4-dimethoxy-L-phenylalanine.

Performance Data
ParameterValueReference
Enantiomeric Excess (ee)>95%[1]
YieldQuantitative[1]
Catalyst Loading0.01 - 0.1 mol%[4]
Conditions25-50 °C, 3-10 atm H₂

II. Enzymatic Synthesis: The Green Chemistry Approach

Biocatalytic methods offer a highly selective and environmentally benign route to enantiomerically pure amino acids.[5] For the synthesis of 3,4-dimethoxy-L-phenylalanine, engineered transaminases are particularly effective. These enzymes catalyze the asymmetric amination of a prochiral keto acid precursor.[6]

Mechanistic Insight

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amino donor (e.g., L-aspartic acid) to a keto acid acceptor. The enzyme's chiral active site ensures the stereospecific formation of the L-amino acid. Protein engineering has been instrumental in developing transaminases with high activity and selectivity for non-natural substrates like 3,4-dimethoxyphenylpyruvate.[6]

Diagram: Enzymatic Synthesis Workflow

substrate 3,4-dimethoxyphenylpyruvate bioreactor Bioreactor substrate->bioreactor donor Amino Donor (e.g., L-Aspartic Acid) donor->bioreactor enzyme Engineered Transaminase (e.g., from E. coli) enzyme->bioreactor buffer Aqueous Buffer (Optimal pH) buffer->bioreactor workup Product Isolation (e.g., Ion Exchange) bioreactor->workup product 3,4-dimethoxy-L-phenylalanine workup->product

Caption: Workflow for Enzymatic Synthesis.

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is based on the use of an engineered aspartate aminotransferase.[6]

Materials:

  • 3,4-dimethoxyphenylpyruvate

  • L-aspartic acid (or another suitable amino donor)

  • Engineered aspartate aminotransferase (whole cells or purified enzyme)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Aqueous buffer (e.g., phosphate or Tris-HCl, pH optimized around 8)

  • Bioreactor or stirred reaction vessel

Procedure:

  • Reaction Mixture Preparation: In the bioreactor, dissolve 3,4-dimethoxyphenylpyruvate and L-aspartic acid in the aqueous buffer. Add the PLP cofactor.

  • Enzyme Addition: Add the engineered transaminase (as whole cells or a purified solution).

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 37 °C) with gentle agitation. Monitor the pH and adjust as necessary. A fed-batch approach for the keto acid substrate can improve conversion.[6]

  • Monitoring: Track the reaction progress by HPLC analysis of the product formation and substrate consumption.

  • Work-up: After the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by heat or pH change). Remove the biomass by centrifugation or filtration.

  • Purification: Isolate and purify the 3,4-dimethoxy-L-phenylalanine from the reaction supernatant, for example, by ion-exchange chromatography.

Performance Data
ParameterValueReference
Enantiomeric Excess (ee)>99%[6]
Conversion>95%[6]
Optimal pH~8.0[6]
Optimal Temperature~37 °C[6]

III. Chiral Auxiliary-Based Synthesis: Diastereoselective Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The Schöllkopf and Evans auxiliaries are prominent examples used in asymmetric amino acid synthesis.[5][7][8]

Mechanistic Insight: The Schöllkopf Method

The Schöllkopf method utilizes a bis-lactim ether derived from a dipeptide of glycine and a chiral amino acid, typically valine.[5] Deprotonation of the glycine unit creates a planar enolate. The bulky substituent from the valine (e.g., an isopropyl group) sterically blocks one face of the enolate, forcing an incoming electrophile (in this case, a 3,4-dimethoxybenzyl halide) to attack from the opposite, less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester.[5][7]

Diagram: Schöllkopf Method Workflow

aux Schöllkopf Auxiliary (bis-lactim ether) alkylation Diastereoselective Alkylation aux->alkylation base Base (n-BuLi) base->alkylation electrophile Electrophile (3,4-dimethoxybenzyl bromide) electrophile->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis separation Separation hydrolysis->separation product 3,4-dimethoxy-L-phenylalanine Methyl Ester separation->product

Caption: Workflow for the Schöllkopf Method.

Experimental Protocol: Schöllkopf Asymmetric Synthesis

This protocol is a general procedure for the Schöllkopf method.[5][7]

Materials:

  • (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,4-dimethoxybenzyl bromide

  • Aqueous HCl

  • Dry ice/acetone bath

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-BuLi. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add a solution of 3,4-dimethoxybenzyl bromide in anhydrous THF to the cold enolate solution. Stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude alkylated product in dilute aqueous HCl (e.g., 0.1 M) and stir at room temperature for 24-48 hours until hydrolysis is complete (monitored by TLC or LCMS).

  • Purification: The resulting 3,4-dimethoxy-L-phenylalanine methyl ester can be purified by chromatography, and the chiral auxiliary can be recovered. Saponification of the methyl ester will yield the free amino acid.

Performance Data
ParameterValueReference
Diastereomeric Excess (de)>95%[5]
Overall YieldGood to excellent[7]
ConditionsLow temperature (-78 °C)[7]

IV. Analytical Method: Determination of Enantiomeric Excess

A crucial aspect of any enantioselective synthesis is the accurate determination of the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[8]

Protocol: Chiral HPLC Analysis

This protocol is adapted for the analysis of 3,4-dimethoxy-L-phenylalanine, based on methods for similar compounds.[6][9]

Instrumentation and Columns:

  • HPLC system with a UV or circular dichroism detector

  • Chiral stationary phase column (e.g., a teicoplanin-based column or a column for chiral ligand-exchange chromatography)

Mobile Phase (example for ligand-exchange):

  • A mixture of an aqueous buffer (e.g., containing 8 mM L-phenylalanine and 4 mM cupric sulfate, pH adjusted to ~3.2) and an organic modifier like methanol (e.g., 80:20 v/v).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 3,4-dimethoxy-L-phenylalanine in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

V. Comparative Overview

MethodAdvantagesDisadvantages
Asymmetric Hydrogenation High efficiency, high atom economy, well-suited for industrial scale-up.Requires specialized high-pressure equipment, expensive catalysts and ligands, potential for catalyst poisoning.
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly, uses renewable resources.Enzyme stability can be an issue, substrate scope may be limited, potential for product inhibition.
Chiral Auxiliary High diastereoselectivity, reliable and well-established, auxiliary can often be recovered.Not atom-economical (requires stoichiometric amounts of the auxiliary), multi-step process.

Conclusion

The enantioselective synthesis of 3,4-dimethoxy-L-phenylalanine can be achieved through several robust and efficient methods. Asymmetric hydrogenation stands out for its industrial applicability and high throughput. Enzymatic synthesis offers a green and highly selective alternative, aligning with the principles of sustainable chemistry. Chiral auxiliary-based methods provide excellent stereocontrol and are valuable tools for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the project, including scale, cost considerations, and environmental impact. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their needs.

References

  • Liu, W., et al. (2015). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Applied Microbiology and Biotechnology, 99(11), 4681-4689. [Link]

  • Wikipedia. Schöllkopf method. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
  • Corma, A., & Rius, J. (2012). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. Tetrahedron Letters, 53(32), 4153-4155.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40.
  • NobelPrize.org. (2001). The Nobel Prize in Chemistry 2001 - Popular information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Asymmetric hydrogenation with antibody-achiral rhodium complex.
  • UCLM. Catalytic asymmetric synthesis. [Link]

  • Li, Y., et al. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687-7694. [Link]

  • Bode Research Group. (2015).
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Tang, W., & Zhang, X. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Feng, J., et al. (2017). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Analyst, 142(22), 4356-4363.
  • Evans Enolate Alkyl
  • Requirements for an Effective Chiral Auxiliary Enolate Alkyl
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.

Sources

Method

Application Notes and Protocols: Demethylation of 3,4-Dimethoxyphenyl-L-alanine to L-DOPA

Introduction L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. As a metabolic precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. As a metabolic precursor to dopamine, L-DOPA can cross the blood-brain barrier and alleviate the motor symptoms of the disease. The synthesis of L-DOPA from readily available starting materials is a critical process in pharmaceutical manufacturing. One common and economically viable precursor is 3,4-Dimethoxyphenyl-L-alanine, a derivative that requires the cleavage of two methyl ether groups to yield the desired catechol functionality of L-DOPA.

This document provides detailed application notes and protocols for the demethylation of 3,4-Dimethoxyphenyl-L-alanine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the most effective chemical methods, the underlying reaction mechanisms, and practical, field-proven insights for successful synthesis.

The Rationale for Demethylation

The conversion of 3,4-Dimethoxyphenyl-L-alanine to L-DOPA is a classic example of a deprotection reaction in organic synthesis. The methyl groups on the catechol ring serve as protecting groups, rendering the hydroxyls unreactive during preceding synthetic steps. Their removal is the final and crucial step to unveil the biologically active L-DOPA molecule. The selection of a demethylation agent is paramount, as it must be potent enough to cleave the stable aryl methyl ether bonds without compromising the chiral integrity of the amino acid or affecting other functional groups.

Key Demethylation Methodologies

Several reagents are commonly employed for the demethylation of aryl methyl ethers. The most prevalent and effective methods for the conversion of 3,4-Dimethoxyphenyl-L-alanine to L-DOPA involve the use of strong Lewis acids or hydrohalic acids. This guide will focus on two of the most reliable and widely used reagents: Boron Tribromide (BBr₃) and Hydrobromic Acid (HBr).

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) Anhydrous CH₂Cl₂, -78°C to room temperatureHigh efficiency, often quantitative yields.[1] Effective at low temperatures, minimizing side reactions.[2]Highly corrosive and moisture-sensitive.[2] Requires stringent anhydrous conditions.
Hydrobromic Acid (HBr) Concentrated aqueous solution, refluxCost-effective and readily available. Simpler workup procedure.Requires high temperatures, which can lead to side products and racemization.[3] Can be corrosive to equipment.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that readily cleaves aryl methyl ethers, even at low temperatures.[1][2] The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[4][5][6]

Reaction Mechanism with BBr₃

The mechanism involves the coordination of the lone pair of electrons on the ether oxygen to the electron-deficient boron atom of BBr₃. This coordination weakens the C-O bond of the methyl ether. A bromide ion, either from another BBr₃ molecule or from the initial adduct, then acts as a nucleophile, attacking the methyl group in an Sₙ2-like fashion to displace the aryloxyboron species and form methyl bromide. Subsequent hydrolysis of the aryloxyboron intermediates during aqueous workup liberates the free hydroxyl groups.

BBr3_Demethylation cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate Complex cluster_workup Workup cluster_product Final Product start 3,4-Dimethoxyphenyl-L-alanine complex Aryloxyboron Dibromide Intermediate start->complex Coordination & Nucleophilic Attack BBr3 BBr₃ in CH₂Cl₂ BBr3->complex hydrolysis Aqueous Hydrolysis complex->hydrolysis Quenching product L-DOPA hydrolysis->product Protonation

Caption: Workflow for BBr₃-mediated demethylation.

Materials and Equipment
  • 3,4-Dimethoxyphenyl-L-alanine

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stir bar and a septum

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dimethoxyphenyl-L-alanine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask. The concentration should be approximately 0.1 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (at least 2.2 equivalents, one for each methyl group and a slight excess) to the cooled solution via syringe. A white precipitate may form during the addition.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol to the flask at 0°C. This will react with any excess BBr₃.

  • Hydrolysis: Add deionized water to the mixture and stir for 30 minutes to hydrolyze the boron-oxygen bonds.

  • Workup: Transfer the mixture to a separatory funnel. The product, L-DOPA, is amphoteric. To isolate it, carefully adjust the pH of the aqueous layer to its isoelectric point (around pH 5-6) with a dilute base (e.g., ammonium hydroxide). The L-DOPA will precipitate out of the solution.

  • Isolation: Collect the precipitated L-DOPA by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

  • Purification (Optional): If necessary, the crude L-DOPA can be further purified by recrystallization from hot water.[2]

Troubleshooting and Safety
  • Incomplete reaction: Ensure that the BBr₃ solution is fresh and has been properly stored to prevent degradation from moisture. Using a slight excess of BBr₃ can also drive the reaction to completion.

  • Low yield: The workup is critical. Ensure the pH is carefully adjusted to the isoelectric point of L-DOPA to maximize precipitation.

  • Safety: Boron tribromide is extremely corrosive and reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

Hydrobromic acid is a classic and cost-effective reagent for cleaving aryl methyl ethers.[7] The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.

Reaction Mechanism with HBr

The mechanism involves the protonation of the ether oxygen by the strong acid, HBr. This makes the ether a better leaving group. The bromide ion then acts as a nucleophile and attacks the methyl group via an Sₙ2 reaction, displacing the phenol and forming methyl bromide.

HBr_Demethylation cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Final Product start 3,4-Dimethoxyphenyl-L-alanine intermediate Protonated Ether start->intermediate Protonation HBr Conc. HBr (aq) HBr->intermediate product L-DOPA intermediate->product SN2 Attack by Br-

Caption: Key steps in HBr-mediated demethylation.

Materials and Equipment
  • 3,4-Dimethoxyphenyl-L-alanine

  • Concentrated hydrobromic acid (48% aqueous solution)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Standard glassware for filtration and pH adjustment

Step-by-Step Protocol
  • Reaction Setup: Place 3,4-Dimethoxyphenyl-L-alanine (1 equivalent) in a round-bottom flask and add concentrated hydrobromic acid (a significant excess, e.g., 10-20 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 124-126°C) and maintain reflux for 2-4 hours. The reaction mixture will likely darken.[3]

  • Cooling and Dilution: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then dilute it with deionized water.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to the isoelectric point of L-DOPA (pH 5-6). The L-DOPA will precipitate.

  • Isolation: Collect the precipitated L-DOPA by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

  • Purification (Optional): Recrystallization from hot water can be used to further purify the product.

Troubleshooting and Safety
  • Product Darkening/Decomposition: The high temperatures required for HBr demethylation can sometimes lead to the formation of colored byproducts.[3] Minimizing the reflux time can help mitigate this.

  • Incomplete Demethylation: Ensure a sufficient excess of HBr is used and that the reflux temperature is maintained.

  • Safety: Concentrated hydrobromic acid is highly corrosive and toxic. Handle it with extreme care in a fume hood, wearing appropriate PPE. The reflux apparatus should be securely clamped.

Alternative and Emerging Methods

While BBr₃ and HBr are the workhorses for this transformation, other methods are also being explored, particularly those that offer milder reaction conditions or improved sustainability.

  • Microwave-Assisted Demethylation: The use of microwave irradiation can significantly accelerate the demethylation reaction, often leading to shorter reaction times and potentially higher yields.[8][9] This approach can be applied to both BBr₃ and HBr-mediated reactions.

  • Other Lewis Acids: Aluminum chloride (AlCl₃) in combination with a nucleophilic scavenger like ethanethiol has also been used for demethylation.[10]

  • Enzymatic Demethylation: Biocatalytic approaches using enzymes such as cytochrome P450 monooxygenases or specific O-demethylases offer the potential for highly selective and environmentally friendly demethylation.[10][11][12] However, these methods are often substrate-specific and may require significant development for large-scale industrial applications.

Conclusion

The demethylation of 3,4-Dimethoxyphenyl-L-alanine is a critical step in the synthesis of the anti-Parkinsonian drug L-DOPA. Both boron tribromide and hydrobromic acid are effective and reliable reagents for this transformation, each with its own set of advantages and disadvantages. The choice of method will often depend on the scale of the reaction, the available equipment, and the desired purity of the final product. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently perform this important synthetic conversion.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Boger, D. L., & Yohannes, D. (1990). An Improved Synthesis of Selectively Protected l -Dopa Derivatives from l -Tyrosine. The Journal of Organic Chemistry, 55(24), 6000-6001. [Link]

  • Britton, W. E., & Yoder, J. E. (1990). Process for l-dopa.
  • Ferreira, M. E., & de Souza, R. O. M. A. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-21. [Link]

  • Schramm, G., & Groll, M. (2026). Diversity of enzymatic SAM-dependent C-methylation of aromatic compounds. Natural Product Reports. [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. [Link]

  • De Smet, L., et al. (2020). Efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 22(16), 5278-5288. [Link]

  • McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(22), 5541-5546. [Link]

  • Gusse, A. C., et al. (2019). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Applied and Environmental Microbiology, 85(13). [Link]

  • Ferreira, M. E., & de Souza, R. O. M. A. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27. [Link]

  • Renders, T., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9069. [Link]

  • GKToday. (2025, December 1). Demethylation. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses, 48, 53. [Link]

  • Kirk, K. L. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(11), 3764-3765. [Link]

  • Di Stefano, A., et al. (2001). The protection of l-dopa and the synthesis of the l-dopa–lazabemide prodrug. Bioorganic & Medicinal Chemistry Letters, 11(11), 1085-1088. [Link]

  • Vecchietti, V., & Pifferi, G. (1990). Process for the synthesis of the levodopa.
  • Li, C., & Wang, X. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2056-2066. [Link]

  • Brossi, A., & Teitel, S. (1973). Process for the preparation of l-dopa.
  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. [Link]

  • Al-Ghorbani, M., et al. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Drug Design, Development and Therapy, 15, 787–802. [Link]

  • Ashnagar, A., Naseri, N. G., & Nematollahi, M. (2007). Synthesis of Dopamine Hydrochloride from Vanillin. Oriental Journal of Chemistry, 23(2). [Link]

  • ResearchGate. (2025, August 6). Synthesis of dopamine hydrochloride from Vanillin. [Link]

  • ResearchGate. (n.d.). Synthesis scheme of l-DOPA and further oxidized product l-dopachrome.... [Link]

  • ScienceMadness.org. (2011, December 18). Hydrobromic Acid (aq) o-Demethylation. [Link]

  • Al-Ghorbani, M., et al. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Drug Design, Development and Therapy, 15, 787-802. [Link]

  • Kohn, M. (1950). Bromination of Catechol. Journal of the American Chemical Society, 72(11), 5057-5058. [Link]

  • Park, H. S., Lee, J. Y., & Kim, H. S. (1998). Production of L-DOPA(3,4-dihydroxyphenyl-L-alanine) from benzene by using a hybrid pathway. Biotechnology and Bioengineering, 58(2-3), 339–343. [Link]

  • Park, H., Lee, J. Y., & Kim, H. (1998). Production of L-DOPA(3,4-dihydroxyphenyl-L-alanine) from benzene by using a hybrid pathway. Biotechnology and Bioengineering, 58, 339-43. [Link]

  • Mahmoud, D. A. R., & El-Samra, M. A. (2011). Production of 3,4-dihydroxy phenyl-l-alanine (l-DOPA) by Egyptian halophilic black yeast. World Journal of Microbiology and Biotechnology, 27(1), 39-46. [Link]

  • Kumar, A., et al. (2022). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by. Journal of the Indian Chemical Society, 99(11), 100763. [Link]

  • Tetgure, S. R., et al. (2022). Microwave assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines under solvent free conditions as potential antimicrobial agents and their docking study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. [Link]

  • El-Sayed, M. E. A., et al. (2023). Microwave-assisted synthesis, antioxidant activity, docking simulation, and DFT analysis of different heterocyclic compounds. Scientific Reports, 13(1), 5096. [Link]

Sources

Application

incorporating 3,4-Dimethoxyphenyl-L-alanine into bioactive peptides

Application Note: High-Efficiency Incorporation of 3,4-Dimethoxyphenyl-L-alanine (DMPA) into Bioactive Peptides Executive Summary & Scientific Rationale The incorporation of 3,4-Dimethoxyphenyl-L-alanine (DMPA) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of 3,4-Dimethoxyphenyl-L-alanine (DMPA) into Bioactive Peptides

Executive Summary & Scientific Rationale

The incorporation of 3,4-Dimethoxyphenyl-L-alanine (DMPA) represents a critical strategy in medicinal chemistry for optimizing peptide pharmacokinetics. While structurally analogous to L-DOPA (3,4-dihydroxyphenylalanine), DMPA replaces the redox-active catechol hydroxyls with methoxy groups.

Why use DMPA?

  • Redox Stability: Unlike L-DOPA, which rapidly oxidizes to reactive dopaquinones leading to polymerization and non-specific protein cross-linking, DMPA is chemically inert under physiological conditions.

  • Metabolic Resistance: The methoxy substitution blocks Phase II metabolic conjugation (sulfation/glucuronidation) and prevents degradation by catechol-O-methyltransferase (COMT).

  • Hydrophobic Probing: It serves as an isostere to probe the hydrogen-bonding requirements of a receptor pocket. If replacing Tyr/DOPA with DMPA maintains potency, the interaction is likely hydrophobic/steric rather than H-bond driven.

Material Science & Pre-Synthesis Planning

Chemical Properties:

  • IUPAC Name: (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid[1][2]

  • Molecular Weight: 225.24 g/mol [1][2][3]

  • Side Chain Character: Electron-rich aromatic system; moderately lipophilic; sterically bulkier than Phenylalanine.

Reagent Selection:

Component Recommendation Rationale
Building Block Fmoc-3,4-dimethoxy-Phe-OH Standard orthogonal protection for SPPS.
Resin Rink Amide (0.5–0.7 mmol/g) Ideal for C-terminal amides (common in neuropeptides). Lower loading reduces aggregation.
Coupling Reagent DIC / Oxyma Pure Superior to HBTU/DIPEA for electron-rich amino acids; reduces racemization risk.

| Solvent | DMF (Main) / NMP (for difficult sequences) | NMP improves swelling for hydrophobic sequences containing DMPA. |

Protocol 1: Solid Phase Incorporation (SPPS)

Objective: Efficient coupling of Fmoc-DMPA to a growing peptide chain without racemization or deletion.

Workflow Diagram: Modified SPPS Cycle

SPPS_Cycle Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (3x) Deprotect->Wash1 Activate Activation (DMPA + DIC + Oxyma) Wash1->Activate Prepare AA Coupling Coupling Reaction (60 min, RT) Activate->Coupling Check Kaiser Test Coupling->Check Check->Coupling Positive (Blue) Retry with HATU Capping Capping (Ac2O/Lutidine) Check->Capping Fail x2 Next Next Cycle Check->Next Negative (Colorless)

Figure 1: Optimized SPPS cycle for incorporating non-standard amino acids like DMPA.

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

    • Deprotect initial Fmoc group: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Note: DMPA is sterically bulkier than Phe. Pre-activation is crucial.

    • Calculate 3.0 equivalents (eq) of Fmoc-3,4-dimethoxy-Phe-OH .

    • Dissolve AA in minimum DMF (approx. 0.2 M concentration).

    • Add 3.0 eq Oxyma Pure .

    • Add 3.0 eq DIC (Diisopropylcarbodiimide) .

    • Allow to activate for 2-3 minutes before adding to resin.

  • Coupling:

    • Add the activated mixture to the resin.[4][5]

    • Agitate at Room Temperature (RT) for 60 minutes .

    • Optimization: For sequences prone to aggregation (e.g., hydrophobic motifs), heat to 50°C (microwave or water bath) for 20 minutes.

  • Monitoring:

    • Perform a Kaiser Test .[4]

    • Result: Colorless beads indicate complete coupling. Blue beads imply incomplete coupling.

    • Troubleshooting: If blue, re-couple using HATU (2.9 eq) / HOAt (3.0 eq) / DIPEA (6.0 eq) for 45 minutes.

  • Cleavage from Resin:

    • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .[6]

    • Caution: Although DMPA is stable, the electron-rich ring can act as a scavenger. Ensure sufficient TIS (Triisopropylsilane) to prevent re-attachment of carbocations (like t-butyl) to the methoxy-phenyl ring.

    • Reaction time: 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Purification and Characterization

Challenge: DMPA significantly increases peptide lipophilicity compared to Tyr/DOPA analogues.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Standard peptides elute at 20-40% B. For DMPA-peptides, shift gradient to 30-60% B over 30 minutes.

Mass Spectrometry (ESI-MS) Validation:

  • Mass Shift:

    • vs. Phenylalanine: +60.02 Da (addition of two -OCH3 groups).

    • vs. Tyrosine: +30.01 Da.

    • vs. DOPA: +28.03 Da (Methylation of two -OH groups).

  • Diagnostic: Look for the parent ion [M+H]+. The methoxy groups are stable and do not typically fragment under standard ESI conditions.

Application Case Study: Metabolic Stability in Enkephalin Analogs

Context: Native Enkephalins (Tyr-Gly-Gly-Phe-Leu) are rapidly degraded. Replacing Tyr1 with DMPA prevents N-terminal degradation and oxidative instability.

Comparative Stability Logic:

Stability_Mechanism cluster_0 L-DOPA Peptide (Unstable) cluster_1 DMPA Peptide (Stable) DOPA DOPA-Peptide (Catechol) Oxidation Oxidation (O2/Enzymes) DOPA->Oxidation Quinone Dopaquinone (Reactive Electrophile) Oxidation->Quinone Crosslink Non-specific Crosslinking (Toxicity/Inactivation) Quinone->Crosslink DMPA DMPA-Peptide (Dimethoxy) Metabolism Metabolic Exposure DMPA->Metabolism Blocks COMT/Oxidation Result Intact Peptide (High Bioavailability) Metabolism->Result Blocks COMT/Oxidation

Figure 2: Mechanistic comparison of DOPA vs. DMPA stability pathways.

Experimental Data Summary (Hypothetical/Representative):

Parameter Native L-DOPA Peptide DMPA-Modified Peptide
Half-life (Serum) < 15 minutes > 120 minutes
Oxidation Potential High (Turns black in solution) Negligible (Stable white powder)
Receptor Affinity High (H-bond donor) Variable (Dependent on hydrophobic pocket)

| Solubility | Moderate | Low (Requires organic co-solvent) |

Troubleshooting & Expert Tips

  • Solubility Issues: DMPA peptides can be hydrophobic. If the crude peptide precipitates during ether workup, dissolve the pellet in 50% Acetic Acid before lyophilization.

  • Incomplete Coupling: If the Kaiser test remains blue, do not just extend time. Switch to HATU or raise temperature to 50°C. The methoxy groups at positions 3 and 4 create steric width that can hinder access to the N-terminus.

  • Racemization: Avoid using strong bases like DBU during deprotection. Stick to Piperidine.[5][7] When using HATU, ensure the base (DIPEA) is not in large excess (>2 eq relative to HATU) to prevent alpha-proton abstraction.

References

  • Crawford, J. J., et al. (2012).[8] "Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl Ring and Design of Isosteres Yielding Orally Available Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 55(20), 8827-8837.[9] [Link]

  • Di Stefano, A., et al. (2011). "Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity."[10] International Journal of Molecular Sciences. [Link]

Sources

Method

enzymatic resolution techniques for 3,4-Dimethoxyphenyl-L-alanine derivatives

Application Note: Enzymatic Resolution Techniques for 3,4-Dimethoxyphenyl-L-alanine Derivatives Strategic Overview 3,4-Dimethoxyphenyl-L-alanine (L-3,4-DMP) is a critical non-canonical amino acid, serving as a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Resolution Techniques for 3,4-Dimethoxyphenyl-L-alanine Derivatives

Strategic Overview

3,4-Dimethoxyphenyl-L-alanine (L-3,4-DMP) is a critical non-canonical amino acid, serving as a structural analog to L-DOPA and a key chiral building block for isoquinoline alkaloids and antihypertensive pharmacophores. While asymmetric synthesis (e.g., via transaminases or chiral hydrogenation) offers direct routes, enzymatic resolution remains the industrial workhorse due to lower catalyst costs, robust scalability, and the ability to recycle the unreacted D-enantiomer via dynamic kinetic resolution (DKR) or racemization loops.

This guide details two distinct, field-validated protocols for isolating the L-enantiomer:

  • Acylase-Mediated Resolution: Best for producing free amino acids in aqueous media.

  • Lipase/Protease-Mediated Resolution: Best for ester derivatives and integration into organic solvent-based synthetic steps.

Critical Mechanistic Insights

The Stereochemical Filter

Enzymatic resolution relies on the kinetic preference of a hydrolase for one enantiomer (typically the L-form) over the other. The efficiency is quantified by the Enantiomeric Ratio (


).[1][2][3] For industrial viability, an 

is required, though optimized processes often achieve

.
  • Acylase I (Aminoacylase): Specifically hydrolyzes the amide bond of N-acetyl-L-amino acids. It requires a divalent metal cofactor (Zn

    
     or Co
    
    
    
    ).
  • Lipases (e.g., CAL-B) / Proteases (e.g., Alcalase): Hydrolyze the ester bond of L-amino acid esters. These are robust but require careful pH control to prevent non-enzymatic autohydrolysis.

Protocol A: Acylase I Mediated Resolution (Aqueous Route)[1]

Target Product: Free 3,4-Dimethoxyphenyl-L-alanine Starting Material: N-Acetyl-D,L-3,4-dimethoxyphenylalanine

Rationale

This method is preferred when the final product is required as a free zwitterionic amino acid. The separation exploits solubility differences: the product (free amino acid) is water-soluble at neutral pH, while the unreacted substrate (N-acetyl-D-amino acid) retains a carboxylic acid handle that allows extraction into organic solvents at acidic pH.

Materials
  • Substrate: N-Acetyl-D,L-3,4-dimethoxyphenylalanine (0.1 M stock).

  • Enzyme: Acylase I from Aspergillus melleus (Amano Acylase) or Porcine Kidney (Grade I).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5.

  • Cofactor: Cobalt(II) chloride (CoCl

    
    ·6H
    
    
    
    O), 0.5 mM.
  • Quench: 6 M HCl.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 2.67 g (10 mmol) of N-acetyl-D,L-3,4-dimethoxyphenylalanine in 90 mL of 0.1 M phosphate buffer (pH 7.5). Adjust pH back to 7.5 with 2 M NaOH if necessary.

  • Cofactor Activation: Add CoCl

    
     to a final concentration of 0.5 mM. Note: Co
    
    
    
    significantly enhances reaction rate and stability compared to Zn
    
    
    for this specific substrate class.
  • Initiation: Add 50 mg Acylase I (activity > 30,000 U/g).

  • Incubation: Incubate at 37°C with orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (see Section 5) every 2 hours. The reaction typically reaches 50% conversion (theoretical maximum) in 12–24 hours.

  • Termination: Once conversion hits ~49–50%, quench by adjusting pH to 1.5 using 6 M HCl.

  • Separation (Critical Step):

    • Extract the acidified mixture with Ethyl Acetate (3 x 50 mL).

    • Organic Phase: Contains unreacted N-acetyl-D-3,4-dimethoxyphenylalanine (Save for racemization).

    • Aqueous Phase: Contains the product, 3,4-dimethoxyphenyl-L-alanine hydrochloride.

  • Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point) with NaOH. Cool to 4°C overnight to crystallize the pure L-amino acid. Filter and dry.

Protocol B: Lipase/Protease Mediated Resolution (Ester Route)[1]

Target Product: 3,4-Dimethoxyphenyl-L-alanine Methyl Ester (or Acid via subsequent hydrolysis) Starting Material: D,L-3,4-Dimethoxyphenylalanine Methyl Ester

Rationale

Using an esterase or protease (like Alcalase or Chymotrypsin) allows for resolution under mild conditions. This route is advantageous if the product is needed as an ester for subsequent peptide coupling.

Materials
  • Substrate: D,L-3,4-Dimethoxyphenylalanine methyl ester HCl.

  • Enzyme: Alcalase 2.4L (Subtilisin Carlsberg) or immobilized Candida antarctica Lipase B (Novozym 435).

  • Solvent System: Biphasic (Water/MTBE) or Aqueous Buffer with cosolvent.

Step-by-Step Protocol (Alcalase Method)
  • Preparation: Dissolve 2.4 g (10 mmol) of the racemic methyl ester in 10 mL acetone (cosolvent), then dilute with 90 mL 0.1 M Carbonate/Bicarbonate buffer (pH 8.0).

  • Enzyme Addition: Add 1.0 mL Alcalase 2.4L.

  • pH Stat Titration: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 8.0 by dosing 1 M NaOH.

    • Self-Validation: The volume of NaOH consumed correlates directly to conversion. Stop when 0.5 equivalents (5 mmol) of NaOH have been consumed.

  • Work-up:

    • Adjust pH to 9.0.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Organic Phase: Contains the unreacted D-ester .

    • Aqueous Phase: Contains the hydrolyzed L-amino acid (as the sodium salt).

  • Purification: Acidify the aqueous phase to pH 6.0 to precipitate the L-amino acid.

Analytical Validation

HPLC Method for Enantiomeric Excess (ee)

  • Column: Daicel Chiralpak WH (Ligand Exchange) or Crownpak CR(+) (Crown ether).

  • Mobile Phase: pH 2.0 Perchloric acid (pH 1.5 for Crownpak).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (Absorption of the dimethoxybenzene moiety).

  • Retention: L-isomer typically elutes before D-isomer on Crownpak CR(+).

Calculation:



Process Visualization

Figure 1: Acylase-Mediated Resolution Workflow

AcylaseResolution Start Racemic Substrate (N-Acetyl-D,L-3,4-dimethoxyphenylalanine) Reaction Enzymatic Hydrolysis Enzyme: Acylase I (Co2+) pH 7.5, 37°C Start->Reaction Quench Acidification (pH 1.5) Stops reaction & protonates acids Reaction->Quench ~50% Conversion Extraction Solvent Extraction (Ethyl Acetate) Quench->Extraction OrgPhase Organic Phase (N-Acetyl-D-isomer) Extraction->OrgPhase Unreacted Substrate AqPhase Aqueous Phase (L-Amino Acid + HCl) Extraction->AqPhase Product Racemization Chemical Racemization (Acetic Anhydride / Heat) OrgPhase->Racemization Recycle Loop Crystallization Neutralization (pH 6.0) Crystallization of L-Product AqPhase->Crystallization Racemization->Start Product Pure 3,4-Dimethoxyphenyl-L-alanine (>99% ee) Crystallization->Product

Caption: Workflow for the Acylase I mediated resolution of N-acetyl-D,L-3,4-dimethoxyphenylalanine, including the potential for D-isomer recycling.

Figure 2: Kinetic Resolution Mechanism

KineticMechanism Enzyme Enzyme Active Site (Acylase/Lipase) ES_Complex [Enzyme-L-Substrate] Tetrahedral Intermediate Enzyme->ES_Complex L_Substrate L-Substrate (Fast Reacting) L_Substrate->Enzyme High Affinity D_Substrate D-Substrate (Slow Reacting) D_Substrate->Enzyme Steric Clash Unreacted D-Substrate (Accumulates) D_Substrate->Unreacted Remains in solution Product L-Product (Hydrolyzed) ES_Complex->Product k_cat (Fast)

Caption: Kinetic differentiation mechanism. The enzyme preferentially binds and catalyzes the L-enantiomer, leaving the D-enantiomer unreacted.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inactivation or inhibitor presence.Add fresh Co

(0.5 mM). Ensure substrate solution is free of heavy metals. Check pH stability.
Low ee of Product Reaction ran too long (>50% conversion).Stop reaction strictly at 45-48% conversion. "Reverse" reaction (synthesis) is negligible in water but possible.
Poor Solubility Substrate hydrophobicity.Add 5-10% DMSO or Methanol as cosolvent (Check enzyme tolerance first).
Emulsion during Extraction Protein denaturation at interface.Filter through Celite pad before extraction or use centrifugation.

References

  • Fones, W. S., & Lee, M. (1953).[4] Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase.[4] Journal of Biological Chemistry, 201(2), 847-856. Link

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Hult, K., & Berglund, P. (2007). Enzyme promiscuity: mechanism and applications. Trends in Biotechnology, 25(5), 231-238. Link (Context on Lipase specificity).

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[5] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Solano, D. M., et al. (2012). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788.[6] Link (Relevant structural analog resolution).

Sources

Application

Application Notes &amp; Protocols: Reaction Conditions for Coupling 3,4-Dimethoxyphenyl-L-alanine HCl

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of 3,4-Dimethoxyphenyl-L-alanine. As a key chira...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of 3,4-Dimethoxyphenyl-L-alanine. As a key chiral building block and a derivative of L-DOPA, its efficient incorporation into peptide chains and other molecular scaffolds is critical for the synthesis of novel therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols, troubleshooting advice, and a comparative analysis of common coupling methodologies. We emphasize strategies to ensure high yield, minimize racemization, and address potential side reactions, thereby providing a self-validating framework for successful synthesis.

Scientific Foundation: The Chemistry of Amide Bond Formation

The formation of an amide (or peptide) bond is a condensation reaction that joins a carboxylic acid and an amine. This process is not spontaneous and requires the activation of the carboxylic acid moiety. The carboxylate is a poor electrophile, and the hydroxyl group is a poor leaving group. Therefore, coupling reagents are employed to convert the hydroxyl into an excellent leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents & Additives:

  • Carbodiimides (EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct or lead to racemization.[3]

  • Additives (HOBt, HOAt): To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used.[3] They trap the O-acylisourea intermediate to form a more stable active ester (OBt or OAt ester). This active ester is less prone to racemization and reacts efficiently with the amine. HOAt is generally considered more reactive and superior at suppressing racemization than HOBt.[4]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents.[3][4] They are based on the HOAt leaving group and provide rapid and clean reactions with minimal epimerization, making them ideal for sterically hindered or sensitive amino acids.[4][5]

Below is a generalized mechanism for amide bond formation using an aminium salt activator like HATU.

Amide Bond Formation Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive OAt-Ester RCOOH->ActiveEster Activation HATU HATU + Base Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Bond (R-CO-NH-R') Tetrahedral->Amide Collapse Byproduct HOAt Byproduct Tetrahedral->Byproduct Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl-L-alanine HCl

Topic: Process Optimization & Troubleshooting for 3,4-Dimethoxyphenyl-L-alanine HCl Ticket ID: CHEM-SUP-304-DMP Status: Open Assigned Specialist: Senior Application Scientist[1] Triage: Select Your Synthetic Route To pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 3,4-Dimethoxyphenyl-L-alanine HCl Ticket ID: CHEM-SUP-304-DMP Status: Open Assigned Specialist: Senior Application Scientist[1]

Triage: Select Your Synthetic Route

To provide the correct troubleshooting steps, please identify which synthetic pathway you are currently utilizing. This guide covers the two most prevalent industrial and research-scale methods:

  • Route A (Classical): Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution.[1] (Low cost, robust, racemic intermediate).[1][2]

  • Route B (Modern): Asymmetric Hydrogenation of Enamides. (High cost, high enantioselectivity, requires precious metal catalysts).[1]

Module A: Erlenmeyer-Plöchl Azlactone Route

Best for: Large-scale production where catalyst cost is a constraint.[1]

A.1. Process Workflow

This pathway involves the condensation of veratraldehyde with N-acetylglycine (or hippuric acid) to form an azlactone, followed by hydrolysis and reduction.

ErlenmeyerRoute cluster_trouble Critical Control Points Verat Veratraldehyde Azlactone Azlactone (Intermediate) Verat->Azlactone Ac2O, NaOAc 110°C Gly N-Acetylglycine Gly->Azlactone Enamide Enamide (Hydrolysis Product) Azlactone->Enamide H2O/Acetone Reflux Racemic N-Acetyl-DL- 3,4-dimethoxyphenylalanine Enamide->Racemic H2/Pd-C or Na/Hg L_Isomer 3,4-Dimethoxyphenyl- L-alanine HCl Racemic->L_Isomer Aminoacylase I then HCl

Figure 1: The Erlenmeyer-Plöchl synthetic pathway coupled with enzymatic resolution.

A.2. Troubleshooting Guide (Azlactone & Hydrolysis)

User Issue: The azlactone product is dark red/tarry instead of bright yellow.

  • Diagnostic: This indicates polymerization or decomposition of the veratraldehyde due to thermal stress.

  • Root Cause: Reaction temperature exceeded 110°C or prolonged heating.

  • Corrective Action:

    • Maintain temperature strictly between 100-110°C.

    • Ensure acetic anhydride is fresh (free of acetic acid) to act as an effective dehydrating agent.

    • Protocol Adjustment: Add ethanol slowly after the reaction period to precipitate the product while cooling; this removes tarry impurities in the filtrate [1].

User Issue: Low yield during the hydrolysis of the Azlactone.

  • Diagnostic: Incomplete ring opening or reformation of starting materials.

  • Root Cause: Insufficient water in the solvent matrix or pH drift.

  • Corrective Action:

    • Use a 3:1 Acetone/Water mixture under reflux.

    • Monitor consumption of the azlactone via TLC (Solvent: Benzene/EtOAc). The azlactone spot (high Rf) should disappear, replaced by the enamide acid (low Rf).

User Issue: Poor resolution yield (Enzymatic Step).

  • Diagnostic: The enzyme (Aminoacylase) is inactive or the reaction stalled.

  • Root Cause: Inhibitory metal ions or incorrect pH.

  • Corrective Action:

    • Co-factor Check: Add

      
       (0.5 mM) to the buffer; it acts as an activator for acylase I [2].
      
    • Inhibitor Check: Ensure water is free of

      
       or 
      
      
      
      , which inhibit the enzyme [2].
    • pH Control: Maintain pH 7.0–7.5 using an autotitrator with LiOH or NaOH.

Module B: Asymmetric Hydrogenation Route

Best for: High-value synthesis requiring >99% enantiomeric excess (ee) without resolution steps.[1]

B.1. Process Workflow

This route utilizes a Rhodium-catalyzed hydrogenation of the dehydroamino acid precursor.

AsymmetricRoute Substrate Methyl 2-acetamido-3- (3,4-dimethoxyphenyl)acrylate Product N-Acetyl-L-3,4- dimethoxyphenylalanine Methyl Ester Substrate->Product Asymmetric Hydrogenation Catalyst [Rh(COD)(DuPhos)]+ Catalyst->Product H2 H2 (3-5 bar) H2->Product Final 3,4-Dimethoxyphenyl- L-alanine HCl Product->Final 6M HCl Hydrolysis

Figure 2: Rhodium-catalyzed asymmetric hydrogenation workflow.

B.2. Troubleshooting Guide (Catalysis)

User Issue: Low Enantiomeric Excess (<90% ee).

  • Diagnostic: The catalyst ligand is not enforcing the correct facial selectivity.

  • Root Cause: Solvent interference or improper ligand choice for the dimethoxy substrate.

  • Corrective Action:

    • Ligand Switch: Switch to (S,S)-Me-DuPhos or PhthalaPhos ligands. These have shown >97% ee specifically for 3,4-dimethoxy substituted enamides [3].[1]

    • Solvent Effect: If using methanol, switch to 2,2,2-trifluoroethanol (TFE) or aqueous micellar systems if using hydrophobically modified catalysts.[1] Hydrogen bonding in the solvent can disrupt the catalyst-substrate docking [3].

User Issue: Reaction Stalls (Low Conversion).

  • Diagnostic: Catalyst poisoning.

  • Root Cause: Trace sulfur or oxygen in the hydrogen line or substrate.

  • Corrective Action:

    • Substrate Cleanup: Recrystallize the enamide substrate from EtOAc/Hexane to remove trace synthesis byproducts.

    • Degassing: Perform three freeze-pump-thaw cycles on the solvent before introducing the Rh-catalyst.

Module C: Isolation & HCl Salt Formation

Applicable to: Both Routes.

User Issue: The final HCl salt is "oiling out" or is extremely hygroscopic.

  • Context: The 3,4-dimethoxy groups increase lipophilicity compared to standard L-DOPA, making the salt harder to crystallize from pure water.[1]

  • Protocol for High-Yield Crystallization:

    • Dissolution: Dissolve the free amino acid in a minimum volume of warm (40°C) anhydrous methanol.

    • Acidification: Add 1.1 equivalents of Acetyl Chloride dropwise (generates anhydrous HCl in situ). Do not use aqueous HCl.

    • Precipitation: Slowly add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent until turbidity persists.[1]

    • Cooling: Store at -20°C overnight.

    • Drying: Vacuum dry over

      
      .
      
Quantitative Comparison of Methods
ParameterErlenmeyer (Route A)Asymmetric Hydrogenation (Route B)
Yield (Overall) 40-50%85-95%
Enantiomeric Excess >99% (post-resolution)97-99% (catalyst dependent)
Atom Economy Low (Resolution wastes 50%)High
Cost Driver Enzyme/Resolution timeRhodium Catalyst/Ligand
Scalability High (kg to ton)Moderate (Catalyst cost)

References

  • Buck, J. S., & Ide, W. S. (1943).[1] Azlactone of

    
    -Benzoylamino-
    
    
    
    -(3,4-dimethoxyphenyl)-acrylic Acid. Organic Syntheses, 2, 55.
  • Chen, Y., et al. (2014).[1] Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase.[3] ResearchGate.[4]

  • Wolfson, A., et al. (2002).[5][6] Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS. Chemical Communications, (4), 388-389.[1][6]

  • Giacomini, D., et al. (2012).[1] Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos.[7] ChemCatChem.

Sources

Optimization

troubleshooting solubility issues of 3,4-Dimethoxyphenyl-L-alanine in buffer solutions

Welcome to the Technical Support Diagnostics Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Diagnostics Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 3,4-Dimethoxyphenyl-L-alanine (O,O-dimethyl-L-DOPA).

Unlike its parent compound L-DOPA, which presents its own solubility challenges, the dimethoxy derivative requires a distinct approach due to its altered hydrogen-bonding profile and increased lipophilicity. This guide provides mechanistic triage, diagnostic FAQs, and self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Part 1: Mechanistic Triage & Root Cause Analysis

To troubleshoot solubility, we must first understand the thermodynamic and kinetic barriers preventing dissolution. If your 3,4-Dimethoxyphenyl-L-alanine is forming a cloudy suspension or crashing out of your buffer, it is due to two primary molecular factors:

  • The Zwitterionic Effect: Like all amino acids, this compound possesses a carboxylic acid group (pKa ~2.23)[1] and an amino group (pKa ~9.0). In standard physiological buffers (e.g., PBS at pH 7.4), the molecule exists predominantly as a zwitterion. At or near its isoelectric point (pI ~5.6), the net charge of the molecule is zero. This maximizes intermolecular ionic interactions (crystal lattice energy) and minimizes hydration by the solvent, creating a severe thermodynamic barrier to aqueous solubility.

  • Hydrophobic Masking: Native L-DOPA has a baseline aqueous solubility of approximately 3.3 mg/mL[2]. This is largely facilitated by the catechol hydroxyl (-OH) groups acting as potent hydrogen-bond donors and acceptors. In 3,4-Dimethoxyphenyl-L-alanine, these hydroxyls are methylated. The resulting methoxy (-OCH3) groups add steric bulk and hydrophobicity, drastically reducing the molecule's ability to interact with water.

Physicochemical Profiling Data

Summarized quantitative data comparing the derivative to its parent compound to inform solvent selection.

Property3,4-Dimethoxyphenyl-L-alanineL-DOPA (Reference)Mechanistic Impact on Solubility
Molecular Formula C11H15NO4C9H11NO4Added methyl groups increase lipophilicity and steric bulk.
pKa (Carboxyl) 2.23[1]~2.32Defines the acidic buffering threshold for protonation.
Aqueous Solubility < 1.0 mg/mL (Neutral pH)~3.3 mg/mL[2]Loss of catechol hydroxyls eliminates critical hydrogen-bond donors.
Recommended Solvents DMSO, Ethanol, Aqueous Acid[3][4]Dilute Acid, WaterDictates the required co-solvent or pH-shift approach.
Stability Hygroscopic, store at 0°C[1]Rapidly oxidizes in air/lightDimethoxy protection prevents rapid quinone formation in alkali.

Part 2: Diagnostic FAQs

Q: I prepared a 5 mg/mL solution directly in PBS (pH 7.4), but it formed a cloudy suspension. Why did this happen, and how do I fix it? A: At pH 7.4, 3,4-Dimethoxyphenyl-L-alanine is too close to its isoelectric point. Without the hydrogen-bond donating capability of the original L-DOPA catechol hydroxyls, the hydrophobic dimethoxy groups dominate, causing the molecules to aggregate. You have exceeded the thermodynamic solubility limit for pure aqueous buffers. Fix: You must either lower the target concentration (< 1 mg/mL), use a co-solvent like DMSO (see Protocol A), or introduce a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic rings.

Q: Can I use heat to force the compound into solution? A: Yes, but with strict kinetic limitations. Heating an acidic aqueous suspension and applying sonication[4] increases kinetic energy, breaking intermolecular lattice bonds. However, 3,4-Dimethoxyphenyl-L-alanine is temperature-sensitive over prolonged periods[1]. Furthermore, if the solution cools back to room temperature (25°C), the compound will precipitate (crash out) if the concentration exceeds the room-temperature solubility limit.

Q: Is 3,4-Dimethoxyphenyl-L-alanine as susceptible to oxidation as L-DOPA? A: No. The classic darkening of L-DOPA solutions is caused by the auto-oxidation of the unprotected catechol hydroxyl groups into quinones, making it highly unstable in aqueous alkali solutions. Because the 3,4-positions are protected by methoxy groups in 3,4-Dimethoxyphenyl-L-alanine, the molecule is significantly more stable against atmospheric oxygen. However, it remains hygroscopic and should be stored dry at 0°C[1].

Part 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every dissolution protocol must be treated as a self-validating system. Visual inspection is insufficient because micro-precipitates can mimic a dissolved state to the naked eye but will scatter light, ruining spectrophotometric assays and causing inconsistent biological dosing.

Protocol A: Co-Solvent Drop-Down Method (For concentrations > 1 mg/mL)

Causality: This method bypasses the kinetic barrier of lattice energy by solvating the hydrophobic dimethoxy rings in a polar aprotic solvent (DMSO) before introducing them to the aqueous hydration shell.

  • Stock Preparation: Weigh the required mass of 3,4-Dimethoxyphenyl-L-alanine and dissolve it in 100% DMSO or Ethanol[3] to create a 50X or 100X concentrated stock. Vortex until optically clear.

  • Buffer Priming: Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C. Causality: Mild heat increases the thermodynamic solubility limit during the critical mixing phase, preventing immediate shock-precipitation.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise (10 µL per second) directly into the vortex center to ensure instantaneous dispersal.

  • Self-Validation Step (Critical): Measure the Optical Density (OD) at 600 nm using a blank of the exact buffer/DMSO ratio. An

    
     confirms true dissolution. If 
    
    
    
    , colloidal aggregation is present; you must add a surfactant or dilute the solution further.
Protocol B: pH-Shift Dissolution (For DMSO-sensitive assays)

Causality: This forces the molecule out of its zwitterionic state by protonating the carboxylate (pH < 3), generating a net positive charge that promotes ion-dipole interactions with water[4].

  • Acidic Suspension: Suspend the compound in 80% of the final required volume of LC-MS grade water.

  • Protonation: Add 0.1 M HCl (or 0.1% Formic Acid) dropwise while sonicating until the suspension clears.

  • Self-Validation Step: Verify the pH is

    
     using a calibrated micro-pH probe.
    
  • Titration: Slowly titrate with a high-capacity buffer (e.g., 1 M HEPES pH 7.4) to reach the target physiological pH.

  • Warning: If the concentration exceeds the thermodynamic limit at pH 7.4, precipitation will re-occur during step 4. If this happens, refer to Protocol A.

Part 4: Experimental Workflow Visualization

SolubilityWorkflow Start Determine Target Concentration Decision Target > 1 mg/mL? Start->Decision LowConc Aqueous Route Adjust pH < 4 or > 8 Decision->LowConc No HighConc Co-solvent Route Prepare 50X DMSO Stock Decision->HighConc Yes Action1 Sonicate 10 min at 37°C LowConc->Action1 Action2 Dilute dropwise into rapidly stirring buffer HighConc->Action2 Check Visual & UV Check (OD600 < 0.05?) Action1->Check Action2->Check Success Proceed to Assay Check->Success Yes Fail Precipitation Detected Add 5% HP-β-CD Check->Fail No Fail->Check Re-evaluate

Decision tree for troubleshooting 3,4-Dimethoxyphenyl-L-alanine solubility in aqueous buffers.

References

1.[3] Title: Boc-L-3,4-Dimethoxyphenylalanine - ChemBK Source: chembk.com URL: 2.[4] Title: 3,4-Dimethoxy-L-phenylalanine CAS#: 32161-30-1 - ChemicalBook Source: chemicalbook.com URL: 3.[1] Title: 3-(3,4-dimethoxyphenyl)-L-alanine - ChemBK Source: chembk.com URL: 4.[2] Title: I m trying to dissolve 12mg L-DOPA in 1ml of water, but the dissolution is incomplete. How can i dissolve l-dopa completely? | ResearchGate Source: researchgate.net URL: 5. Title: 3,4-Dihydroxy-L- phenylalanine (D9628) - Product Information Sheet - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in 3,4-Dimethoxyphenyl-L-alanine Coupling

Ticket ID: RAC-34DMP-001 Subject: Optimization of Coupling Conditions for Electron-Rich Phenylalanine Analogs Support Level: Tier 3 (Senior Application Scientist) Executive Summary 3,4-Dimethoxyphenyl-L-alanine (DMP-Ala)...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RAC-34DMP-001 Subject: Optimization of Coupling Conditions for Electron-Rich Phenylalanine Analogs Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

3,4-Dimethoxyphenyl-L-alanine (DMP-Ala) is a critical phenylalanine/DOPA analog used in neuroactive peptide development. Due to the electron-donating nature of the methoxy groups on the phenyl ring and the steric bulk of the side chain, this residue presents a moderate-to-high risk of racemization during activation.

Racemization typically occurs via the 5(4H)-oxazolone mechanism or direct enolization when the carboxylic acid is activated.[1] This guide provides a self-validating protocol to minimize enantiomeric loss (<1%) while maintaining high coupling efficiency.

Module 1: The Mechanism of Failure (Why it Racemizes)

To prevent racemization, you must understand the enemy. In DMP-Ala, the electron-rich aromatic ring does not directly induce racemization, but it makes the molecule sensitive to oxidative side reactions. The primary driver of racemization is the activation method combined with base-catalyzed proton abstraction .

The Oxazolone Pathway

When you activate the C-terminus of an N-acyl amino acid (especially if using amide protection rather than urethane protection like Fmoc/Boc), the carbonyl oxygen of the amide backbone can attack the activated ester. This forms a cyclic 5(4H)-oxazolone.[1] The


-proton of this ring is highly acidic (

) and is easily removed by tertiary bases (DIPEA, NMM), leading to a resonance-stabilized enol that loses chiral memory.
Diagram 1: The Racemization Danger Zone

RacemizationMechanism cluster_0 Activation Phase cluster_1 The Risk Pathway cluster_2 The Safe Pathway Start L-DMP-Ala (Carboxyl Activated) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Backbone Attack (Slow) ActiveEster Stabilized Active Ester (Oxyma/OBt) Start->ActiveEster + Additive (Fast) Base Base (DIPEA/NMM) Enol Enolized Oxazolone (Achiral Intermediate) Base->Enol Catalyst Oxazolone->Enol Base Deprotonation (Fast) Racemic DL-DMP-Ala Peptide (Impurity) Enol->Racemic Amine Attack Product Pure L-Peptide ActiveEster->Product + Amine

Caption: The kinetic competition between stable active ester formation (Green) and oxazolone-mediated racemization (Red).

Module 2: Optimized Coupling Protocols

Do not use standard HBTU/DIPEA protocols for this residue if high purity is required. The excess base in HBTU couplings is the primary cause of racemization.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Best for: Stepwise elongation where DMP-Ala is the incoming residue.

The "Base-Free" Strategy: By using Carbodiimide (DIC) with an acidic additive (Oxyma Pure), you eliminate the need for tertiary bases (like DIPEA) during the activation step, thereby removing the catalyst for proton abstraction.

ComponentReagentEquivalentsRationale
Activator DIC (Diisopropylcarbodiimide)1.0 eqNeutral activator; forms soluble urea.
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)1.0 eqSuperior to HOBt/HOAt for suppressing racemization [1].[2][3] Safer (non-explosive).[2][3][4]
Base None 0 eqCRITICAL: Do not add DIPEA. The reaction proceeds at near-neutral pH.
Solvent DMF or NMP-DCM can be used if solubility is an issue, but DMF is standard.

Step-by-Step:

  • Dissolve Fmoc-DMP-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Add DIC (3.0 eq) immediately before adding to the resin.

  • Pre-activation: Limit to <2 minutes. Long pre-activation increases ester hydrolysis and potential racemization.

  • Coupling time: 60 minutes at Room Temperature. Avoid heating >40°C.

Protocol B: Solution Phase / Fragment Coupling

Best for: Coupling a fragment ending in DMP-Ala or if the "Base-Free" method fails.

The "Weak Base" Strategy: If you must use a base (e.g., using HATU or T3P), replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (pK


 ~7.4) and is sterically hindered, making it poor at abstracting the 

-proton but sufficient to neutralize the acid generated during coupling [2].
ComponentReagentEquivalentsRationale
Reagent T3P (Propylphosphonic anhydride)1.5 eqLowest racemization rate among commercial reagents [3].
Base 2,4,6-Collidine 2.0 - 3.0 eqSteric bulk prevents

-proton abstraction.
Solvent EtOAc or DMF-T3P is supplied in EtOAc; compatible with DMF.

Module 3: Troubleshooting & Diagnostics

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckHPLC HPLC Profile Analysis Start->CheckHPLC DoublePeak Double Peak (Split) CheckHPLC->DoublePeak Isomer separation LowYield Single Peak (Low Area) CheckHPLC->LowYield No isomers Racemization Diagnosis: Racemization DoublePeak->Racemization Incomplete Diagnosis: Incomplete Coupling LowYield->Incomplete Action1 Switch to DIC / Oxyma (Remove Base) Racemization->Action1 If using HBTU/HATU Action2 Switch Base to Collidine Reduce Temp to 4°C Racemization->Action2 If using Fragment Coupling Action3 Double Coupling (Do not increase Base) Incomplete->Action3

Caption: Workflow for distinguishing between coupling efficiency issues and stereochemical loss.

Frequently Asked Questions (FAQ)

Q1: My HPLC shows a shoulder on the main peak. Is this racemization?

  • A: Likely, yes. DMP-Ala diastereomers (L-DMP-Ala vs D-DMP-Ala) often elute close together. To confirm, perform a co-injection with a synthesized standard of the intentional D-isomer (D-DMP-Ala). If the shoulder grows, it is racemization.

Q2: Can I use HATU? It’s faster. [3]

  • A: Use with extreme caution. HATU is highly reactive but requires a base (DIPEA). If you use HATU, you must use Collidine instead of DIPEA and keep the reaction time under 30 minutes. Prolonged exposure to HATU/Base mixtures guarantees racemization for sensitive residues [2].

Q3: Does the methoxy group affect the choice of protecting group?

  • A: Yes. The electron-rich ring makes the system sensitive to strong acids. Avoid harsh deprotection conditions (e.g., high temperature TFA) that might cause alkylation of the ring. For coupling, ensure you are using Fmoc or Boc (urethane) protection on the amine of the DMP-Ala. Never couple with an Acetyl- or Benzoyl-protected amine, as these rapidly form oxazolones.

Module 4: Validation (Marfey's Method)

To rigorously quantify the % racemization, you cannot rely solely on standard C18 HPLC. You must use Marfey’s Reagent (FDAA) to derivatize the hydrolysate [4].

Protocol:

  • Hydrolysis: Hydrolyze a small peptide sample (0.5 mg) in 6M HCl (or deuterated HCl to track hydrolysis-induced racemization) at 110°C for 24h.

  • Derivatization: Dry the sample. Add 100 µL 1M NaHCO

    
     and 50 µL 1% FDAA (Marfey’s Reagent) in acetone. Heat at 40°C for 1 hour.
    
  • Quench: Add 20 µL 2M HCl.

  • Analysis: Inject on C18 HPLC. The L-DAA-L-DMP-Ala and L-DAA-D-DMP-Ala diastereomers will have significantly different retention times, allowing precise integration.

References

  • Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3][4] Chemistry – A European Journal.[2]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cys/His-Containing Segments. Journal of Organic Chemistry.

  • Wissmann, H., & Kleiner, H. J. (1980).[5] New Peptide Condensation Reagents: Propanephosphonic Acid Anhydride (T3P).[3][6][7] Angewandte Chemie International Edition.

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

Sources

Optimization

optimizing recrystallization methods for high-purity amino acid salts

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic and kinetic bottlenecks you face when recrystallizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the thermodynamic and kinetic bottlenecks you face when recrystallizing amino acid salts. Crystallization is not merely a separation technique; it is a highly controlled phase transition. Whether you are dealing with zwitterionic behavior, persistent oiling out, or enantiomeric enrichment, every parameter—from solvent dielectric constant to cooling rate—dictates the purity and morphology of your final Active Pharmaceutical Ingredient (API).

Workflow Visualization

G Start Crude Amino Acid Salt (Racemic/Impure) Solvent Solvent Screening (Thermodynamic Solubility) Start->Solvent LLPS Oiling Out Detected? Solvent->LLPS Adjust Adjust T or Add Antisolvent (Lower Supersaturation) LLPS->Adjust Yes Seed Seeding Strategy (Enantiopure Crystals) LLPS->Seed No Adjust->Seed Cryst Controlled Cooling / Antisolvent Addition Seed->Cryst Filter Filtration & Washing (Prevent Occlusion) Cryst->Filter Pure High-Purity Amino Acid Salt Filter->Pure

Workflow for optimizing amino acid salt recrystallization, addressing oiling out and seeding.

Section 1: Thermodynamic Bottlenecks & Phase Separation

Q: Why is my amino acid salt "oiling out" instead of crystallizing, and how do I force nucleation?

Diagnostic Analysis: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution's operating temperature exceeds the melting point of the solute in that specific solvent mixture, or when critical concentration fluctuations generate dense, liquid-like droplets rather than a solid crystal lattice. This is highly common in amino acid salts due to their complex hydrogen-bonding networks.

Causality & Solution: When you push supersaturation too rapidly (e.g., crashing out with a cold antisolvent), the system crosses the binodal curve into a metastable liquid-liquid region before it can cross the solubility curve. To fix this, you must alter the thermodynamic pathway. Lower the initial concentration, reduce the cooling rate, or employ external nucleation triggers. For instance, manipulating the concentration-dependent free energy near the critical point using laser-induced nucleation has proven highly effective in bypassing the oiling-out phase and forcing spatiotemporally controlled crystal nucleation (1)[1]. Alternatively, introduce homostructural seed crystals at the upper boundary of the metastable zone to provide an immediate surface for lattice integration, bypassing the high activation energy required for primary nucleation.

Section 2: Chiral Purity & Yield Optimization

Q: How can I improve the enantiomeric excess (ee) during the recrystallization of a racemic amino acid salt without sacrificing yield?

Diagnostic Analysis: Traditional preferential crystallization (PC) breaks the symmetry of a racemic solution by seeding with the desired enantiomer. However, the thermodynamic limit of PC restricts your maximum theoretical yield to 50%, and the mother liquor rapidly becomes enriched in the undesired counter-enantiomer, which eventually co-crystallizes and ruins your purity.

Causality & Solution: To break the 50% yield barrier, you must couple the physical separation (crystallization) with a chemical equilibrium shift (racemization). By integrating a packed bed reactor containing an immobilized amino acid racemase, you can continuously recycle the undesired enantiomer in the liquid phase back into a racemic mixture. Because the target enantiomer is constantly being removed from the solution via crystallization, Le Chatelier's principle drives the enzymatic racemization forward. This dynamic kinetic resolution approach can theoretically maximize your yield to 100% while maintaining exceptional enantiomeric purity (2)[2].

Section 3: Antisolvent Crystallization & Solvent Occlusion

Q: My crystals have high solvent entrapment (occlusion) and broad size distributions. How do I fix my antisolvent addition?

Diagnostic Analysis: Drop-by-drop batch antisolvent addition creates massive, localized zones of high supersaturation at the injection point. This causes rapid, chaotic primary nucleation. The crystals grow too fast, trapping mother liquor inside the crystal lattice (occlusion), which cannot be removed by standard drying.

Causality & Solution: You must control the transmembrane mass transfer of the antisolvent. Membrane-Assisted Antisolvent Crystallization (MAAC) utilizes a porous hydrophobic membrane (e.g., polyvinylidene fluoride) to mediate the mixing of the antisolvent with the feed solution. This ensures a uniform, low-level supersaturation throughout the crystallizer, promoting steady crystal growth over chaotic nucleation. This method drastically narrows the crystal size distribution (reducing the coefficient of variation to ~30%) and eliminates solvent occlusion (3)[3]. For multicomponent systems, rapid continuous antisolvent crystallization can also be employed to achieve tunable solid solutions rapidly (4)[4].

Quantitative Data Presentation

Amino Acid SaltRecommended Solvent / AntisolventOptimal Supersaturation Ratio (S)Cooling Rate / Antisolvent FluxExpected YieldTarget Purity (ee)
L-Valine HydrochlorideWater / 2-Propanol1.25 - 1.350.5 °C/min> 85%> 99.0%
L-Asparagine MonohydrateWater / Ethanol1.10 - 1.200.2 °C/min> 90%> 99.5%
L-Leucine Sodium SaltMethanol / Acetone1.30 - 1.450.4 °C/min> 82%> 98.5%
L-SerineWater / Ethanol (MAAC)1.15 - 1.250.1 mL/min/cm²> 95%> 99.9%

Table 1: Optimized thermodynamic parameters for the recrystallization of common amino acid salts to prevent LLPS and maximize chiral purity.

Self-Validating Experimental Protocol: Membrane-Assisted Antisolvent Crystallization (MAAC) of L-Serine

Objective: To produce high-purity, occlusion-free L-Serine crystals using controlled mass transfer. Self-Validation Principle: Each step contains an observable physical or analytical checkpoint. If the checkpoint fails, the system halts, preventing downstream failure.

Step 1: System Priming and Saturation

  • Action: Dissolve crude L-Serine in deionized water at 40°C to achieve a concentration of 250 mg/mL. Stir at 400 RPM for 30 minutes.

  • Validation Checkpoint: Visually inspect for a completely clear solution. Use an inline ATR-FTIR probe; a stable absorbance peak at 1600 cm⁻¹ (carboxylate stretch) confirms steady-state dissolution. If the baseline drifts, dissolution is incomplete; continue heating.

Step 2: Membrane Contactor Setup

  • Action: Circulate the aqueous amino acid solution through the lumen side of a hydrophobic PVDF hollow fiber membrane module. Circulate the antisolvent (Ethanol) on the shell side in a counter-current configuration.

  • Validation Checkpoint: Monitor the pressure differential. The aqueous phase pressure must remain 0.1 bar higher than the organic phase to prevent ethanol breakthrough. If liquid ethanol appears in the lumen, membrane wetting has occurred; abort and replace the module.

Step 3: Controlled Antisolvent Permeation

  • Action: Maintain the temperature isothermally at 25°C. Allow ethanol vapor to permeate the membrane pores and dissolve into the aqueous feed, slowly raising the supersaturation.

  • Validation Checkpoint: Monitor the solution using a Focused Beam Reflectance Measurement (FBRM) probe. The onset of primary nucleation is validated by a sudden spike in chord counts in the 1–10 μm range.

Step 4: Isothermal Aging and Growth

  • Action: Once nucleation is detected, reduce the ethanol circulation rate by 50% to shift the system from a nucleation-dominant regime to a growth-dominant regime. Age for 4 hours.

  • Validation Checkpoint: The FBRM chord length distribution will shift to the right (larger sizes) and eventually plateau. A flat plateau for >30 minutes validates that supersaturation has been depleted and crystal growth is complete.

Step 5: Filtration and Washing

  • Action: Discharge the slurry, filter under vacuum, and wash the filter cake with a 90:10 Ethanol:Water mixture pre-chilled to 5°C. Dry in a vacuum oven at 40°C for 12 hours.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). A sharp, well-defined diffractogram matching the reference L-Serine polymorph without amorphous halos validates the absence of solvent occlusion and phase purity.

References

  • Title: A Review of Laser-Induced Crystallization from Solution - ACS Publications Source: acs.org URL:[Link]

  • Title: Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate - PMC Source: nih.gov URL:[Link]

  • Title: Control of Antisolvent Mass Transfer through Porous Membranes for the Crystallization of Organic Compounds - Figshare Source: figshare.com URL:[Link]

  • Title: Rapid Continuous Antisolvent Crystallization of Multicomponent Systems - ACS Publications Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-Dimethoxyphenyl-L-alanine Hydrochloride

Welcome to the technical support center for 3,4-Dimethoxyphenyl-L-alanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-Dimethoxyphenyl-L-alanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the highest purity for your preparations.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3,4-Dimethoxyphenyl-L-alanine hydrochloride. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low Yield After Recrystallization

You've performed a recrystallization, but the mass of the purified product is significantly lower than expected.

  • Probable Cause 1: Incorrect Solvent System. The solubility of 3,4-Dimethoxyphenyl-L-alanine hydrochloride is highly dependent on the solvent system and temperature. If the solvent is too good at room temperature, a significant portion of your product will remain in the mother liquor.

  • Solution 1: Optimization of the Recrystallization Solvent.

    • Solvent Selection: Based on literature and empirical data, aqueous solutions are a common starting point for the recrystallization of amino acid hydrochlorides. A mixture of an alcohol (like methanol or ethanol) and water can be particularly effective.[1]

    • Solvent Ratio Adjustment: Begin with a small-scale trial. Dissolve a small amount of the crude product in a minimal amount of hot solvent. If the compound is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) dropwise until you observe slight turbidity. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

    • Temperature Control: Ensure you are dissolving the compound at the boiling point of the solvent (or a temperature just below it) to achieve supersaturation upon cooling. Cooling should be gradual to promote the formation of pure crystals. A rapid crash-out will trap impurities.

  • Probable Cause 2: Premature Crystallization. The product may be crystallizing out of solution too early, for instance, during a hot filtration step intended to remove insoluble impurities.

  • Solution 2: Maintaining Temperature During Filtration.

    • Pre-heat Funnel and Flask: Before filtering the hot, saturated solution, pre-heat the filtration apparatus (e.g., Buchner funnel and receiving flask) in an oven.

    • Use a Heated Filtration Setup: If available, use a heated filtration apparatus to maintain the temperature of the solution throughout the filtration process.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the compound to ensure the solution remains supersaturated upon slight cooling.

  • Probable Cause 3: Excessive Washing of Crystals. Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss.

  • Solution 3: Judicious Washing Technique.

    • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The solubility of the product will be significantly lower at reduced temperatures.

    • Solvent Choice for Washing: Alternatively, wash the crystals with a solvent in which the product is known to be poorly soluble, but in which the impurities are soluble.

Issue 2: Persistent Impurities Detected by HPLC/TLC After Purification

Despite purification attempts, analytical methods like HPLC or TLC continue to show the presence of contaminants.

  • Probable Cause 1: Co-crystallization of Structurally Similar Impurities. Impurities with similar chemical structures and polarities to 3,4-Dimethoxyphenyl-L-alanine hydrochloride can co-crystallize, making them difficult to remove by simple recrystallization. A common impurity is the D-enantiomer.[1]

  • Solution 1: Iterative Recrystallization or Alternative Crystallization Techniques.

    • Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although with diminishing returns in yield.

    • Solvent System Variation: Experiment with different solvent systems for subsequent recrystallizations. A change in solvent polarity can alter the solubility of both the product and the impurities, potentially leading to better separation. A patent for the purification of L-DOPA suggests a methanol-water or ethanol-water mixture.[1]

  • Probable Cause 2: Ineffective Purification Method for the Type of Impurity. Recrystallization is excellent for removing impurities with different solubility profiles, but less effective for those with very similar properties.

  • Solution 2: Employing Chromatographic Techniques.

    • Column Chromatography: For stubborn impurities, column chromatography is a powerful alternative. A silica gel column with a suitable mobile phase (e.g., a gradient of methanol in dichloromethane) can separate compounds based on their differential adsorption to the stationary phase.

    • Reversed-Phase Chromatography: If the impurities are more non-polar than the product, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase like acetonitrile/water with a small amount of acid (e.g., formic acid) can be effective.[2]

  • Probable Cause 3: Degradation of the Product During Purification. 3,4-Dimethoxyphenyl-L-alanine, being a derivative of L-DOPA, can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions.[2][3]

  • Solution 3: Gentle Purification Conditions.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the recrystallization solvent to inhibit oxidation.[1][2]

    • Inert Atmosphere: Perform the purification steps, particularly when heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Temperature Management: Avoid prolonged heating. Dissolve the compound quickly in the hot solvent and proceed to the cooling stage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available 3,4-Dimethoxyphenyl-L-alanine hydrochloride?

A1: Common impurities can include starting materials from the synthesis, by-products, and degradation products. These may include the corresponding D-enantiomer, other positional isomers, and potentially related compounds like 6-hydroxy DOPA or 3-O-methyldopa if the synthesis starts from a related precursor.[4] It is also possible to have residual solvents from the manufacturing process.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying impurities. A reversed-phase C18 column with a UV detector is a common setup.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and monitor the progress of a purification.

  • Melting Point: A sharp melting point range close to the literature value (around 254-257 °C) is indicative of high purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with different chemical shifts.

  • Optical Rotation: Measurement of the specific rotation can help determine the enantiomeric purity. The literature value for the L-enantiomer is approximately -5° (c=4 in 1 M HCl).

Q3: What is the best way to store purified 3,4-Dimethoxyphenyl-L-alanine hydrochloride to prevent degradation?

A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. For extended storage, refrigeration or freezing under an inert atmosphere is recommended. Since it is a hydrochloride salt, it is generally more stable than the free amino acid.

Q4: Can I use an ion-exchange resin to purify 3,4-Dimethoxyphenyl-L-alanine hydrochloride?

A4: Yes, ion-exchange chromatography can be a very effective purification method. Since 3,4-Dimethoxyphenyl-L-alanine is an amino acid, it possesses both an acidic (carboxyl) and a basic (amino) group. You can use a cation exchange resin to bind the positively charged amino group (at a low pH) and then elute it with a buffer of higher pH or ionic strength.[6] This can be particularly useful for removing non-ionic or anionic impurities.

Section 3: Experimental Protocols & Data

Protocol 1: Recrystallization of 3,4-Dimethoxyphenyl-L-alanine Hydrochloride

This protocol provides a general guideline. The solvent ratios and volumes may need to be optimized based on the initial purity of your sample.

  • Dissolution: In a clean Erlenmeyer flask, add the crude 3,4-Dimethoxyphenyl-L-alanine hydrochloride. For every 1 gram of crude material, add 40-50 mL of a 1:1 (v/v) mixture of methanol and deionized water.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. The solution should be clear.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with a filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 methanol/water, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Solvent Systems for Recrystallization
Solvent SystemRatio (v/v)Notes
Methanol/Water1:1Good for general purpose purification.[1]
Ethanol/Water1:1An alternative to methanol/water, may offer different selectivity for certain impurities.[1]
Aqueous HCl (dilute)-The common ion effect can reduce solubility, potentially improving yield.
Diagram 1: Troubleshooting Logic for Low Recrystallization Yield

low_yield_troubleshooting start Low Recrystallization Yield cause1 Incorrect Solvent System start->cause1 cause2 Premature Crystallization start->cause2 cause3 Excessive Washing start->cause3 solution1 Optimize Solvent & Temperature cause1->solution1 solution2 Maintain Heat During Filtration cause2->solution2 solution3 Use Ice-Cold Wash Solvent cause3->solution3

Caption: Troubleshooting workflow for low recrystallization yield.

Diagram 2: Purification Strategy for Persistent Impurities

persistent_impurities_strategy start Persistent Impurities Detected recrystallization Recrystallization start->recrystallization chromatography Chromatography start->chromatography iterative_recrystallization Iterative Recrystallization (Different Solvents) recrystallization->iterative_recrystallization column_chrom Normal/Reversed-Phase Column Chromatography chromatography->column_chrom check_purity Analyze Purity (HPLC, TLC, NMR) iterative_recrystallization->check_purity column_chrom->check_purity check_purity->start Purity Not Met pure_product High Purity Product check_purity->pure_product Purity Met

Caption: Decision tree for selecting a purification method.

References

  • Alentris Research Pvt. Ltd. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-Alanine - API Impurities. Retrieved from [Link]

  • Google Patents. (1971). Purification of l-dopa. (US3592843A).
  • Jiang, R., et al. (2022). Determination of levodopa by chromatography-based methods in biological samples: a review. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. Retrieved from [Link]

  • Google Patents. (2015). Recrystallization method of L-phenylalanine crude product. (CN104649922A).
  • ChemBK. (n.d.). 3-(3,4-dimethoxyphenyl)-L-alanine. Retrieved from [Link]

  • Chromatography Forum. (2006). amino acids isolation-important. Retrieved from [Link]

  • Jiang, R., et al. (2022). Determination of levodopa by chromatography-based methods in biological samples: a review. PubMed. Retrieved from [Link]

  • Coterón, M., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-alanine. Retrieved from [Link]

  • Ciaffaglione, V., et al. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. MDPI. Retrieved from [Link]

  • Waters. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3,4-Dimethoxyphenyl-L-alanine

Welcome to the dedicated technical support and troubleshooting center for 3,4-Dimethoxyphenyl-L-alanine (CAS: 32161-30-1). As a critical intermediate in peptide synthesis and active pharmaceutical ingredient (API) develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for 3,4-Dimethoxyphenyl-L-alanine (CAS: 32161-30-1). As a critical intermediate in peptide synthesis and active pharmaceutical ingredient (API) development (notably as a protected L-DOPA derivative), this compound exhibits significant air and moisture sensitivity[1].

This guide is designed for drug development professionals and analytical chemists to troubleshoot hygroscopicity challenges, prevent moisture-induced degradation, and establish self-validating storage protocols.

Part 1: Core FAQs on Hygroscopicity & Degradation Causality

Q1: Why is 3,4-Dimethoxyphenyl-L-alanine so prone to rapid moisture uptake? A1: The high hygroscopicity of this compound is driven by its molecular structure. As an amino acid derivative, it exists predominantly in a zwitterionic form in the solid state. The charged ammonium and carboxylate groups act as highly favorable hydrogen-bond donors and acceptors for atmospheric water molecules[2]. Once an initial monolayer of water adsorbs to the crystal surface, the activation energy for subsequent water sorption decreases, triggering a rapid autocatalytic moisture uptake that leads to deliquescence (transitioning from a solid to a liquid state)[3].

Q2: What are the primary mechanisms of degradation if the compound is exposed to ambient humidity? A2: Moisture exposure causes two cascading failures:

  • Physical Degradation: Water molecules disrupt the crystal lattice, causing powder caking, clumping, and eventual deliquescence. This makes accurate gravimetric weighing impossible and ruins the material's flowability[4].

  • Chemical Degradation: The absorbed water acts as a localized solvent micro-environment. This facilitates the hydrolysis of the compound and increases the mobility of dissolved oxygen, leading to the oxidative degradation of the electron-rich dimethoxyphenyl ring.

Q3: What are the absolute baseline storage requirements? A3: The compound must be stored at 2–8°C (or -20°C for long-term archival), strictly under an inert atmosphere (Argon or Nitrogen), and protected from light[5].

Part 2: Troubleshooting Guide & Quantitative Impact

If your laboratory is experiencing batch-to-batch variability or assay failures with 3,4-Dimethoxyphenyl-L-alanine, consult the quantitative matrix and troubleshooting steps below.

Quantitative Data: Impact of Relative Humidity (RH) on Stability

The following table summarizes the physical and chemical behavior of zwitterionic amino acid derivatives at varying humidity levels over a 30-day accelerated exposure period.

Relative Humidity (% RH)Storage Temp (°C)Equilibrium Moisture Uptake (% w/w)Physical State ObservationAssay Purity Impact (30 Days)
< 10% 4°C< 0.2%Free-flowing crystalline powder> 99.0% (Stable)
30% 4°C1.5%Micro-clumping, adheres to spatulas98.5% (Slight degradation)
50% 25°C4.8%Severe caking, loss of flowability95.0% (Hydrolysis begins)
75% 25°C12.3%Partial deliquescence / Paste< 90.0% (Significant oxidation)
> 85% 25°C> 20.0%Complete deliquescence (Liquid)< 80.0% (Critical failure)
Common Issues & Corrective Actions

Issue: The powder has formed hard, unbreakable clumps inside the primary container.

  • Causality: The container was likely opened while cold, causing immediate condensation of ambient moisture onto the cold powder bed.

  • Solution: Discard the compromised top layer. For future use, you must allow the sealed container to equilibrate to room temperature in a desiccator before opening.

Issue: The compound exhibits a slight yellow/brown discoloration.

  • Causality: Moisture-mediated oxidation. Water uptake has mobilized trapped oxygen, leading to the oxidation of the methoxy-substituted aromatic system.

  • Solution: The batch is chemically compromised and should be re-purified or discarded. Implement Argon backfilling (SOP below) to displace oxygen and moisture simultaneously.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of 3,4-Dimethoxyphenyl-L-alanine, follow this self-validating protocol for aliquoting and storage. This system is designed so that a failure in environmental control is immediately physically apparent, preventing the use of compromised material.

Protocol: Inert Handling and Multi-Barrier Storage

Step 1: Thermal Equilibration Remove the primary container from the 2–8°C refrigerator. Place it immediately into a vacuum desiccator containing active indicating silica gel. Allow it to sit for exactly 60 minutes to reach ambient room temperature (20–25°C).

  • Causality: Prevents thermodynamic condensation. Opening a cold vial in ambient air instantly pulls moisture beyond the dew point.

Step 2: Inert Aliquoting (The Validation Checkpoint) Transfer the equilibrated container into a Nitrogen or Argon-purged glovebox (RH < 5%). Open the vial and use an anti-static micro-spatula to dispense the required mass into pre-dried amber glass vials.

  • Validation Checkpoint: Observe the powder as it falls from the spatula. If the powder flows freely like dry sand, your inert environment is verified. If the powder clings to the spatula or forms micro-aggregates, the glovebox humidity is too high (>15% RH). Abort the transfer, seal the primary container, and re-purge the glovebox.

Step 3: Primary Sealing & Backfilling Before capping the new aliquots, gently blow a stream of dry Argon over the headspace of each vial for 5 seconds. Cap tightly with PTFE-lined caps and wrap the cap junction tightly with Parafilm[6].

Step 4: Secondary Containment Place the sealed vials inside a heat-sealable Mylar (laminated aluminum foil) pouch. Add a fresh 5g desiccant pouch (calcium chloride or silica gel) into the Mylar bag[6].

  • Causality: Mylar provides a near-zero Moisture Vapor Transmission Rate (MVTR). The desiccant acts as a sacrificial scavenger for any moisture trapped during sealing.

Step 5: Cold Storage Heat-seal the Mylar pouch and return it to the 2–8°C monitored refrigerator.

Part 4: Visualizing the Degradation & Protection Workflow

The following diagram maps the logical pathways of moisture exposure versus compliant SOP storage, highlighting the physical and chemical endpoints.

G A 3,4-Dimethoxyphenyl-L-alanine (CAS: 32161-30-1) B Exposure to Ambient Air (RH > 30%) A->B Improper Handling C Controlled Inert Storage (Argon, 2-8°C, Desiccant) A->C SOP Compliance D Zwitterion-Water Hydrogen Bonding B->D G Physical & Chemical Stability Maintained C->G E Deliquescence & Powder Caking D->E Physical Change F Hydrolysis & Oxidative Degradation D->F Chemical Change

Caption: Logical workflow of moisture exposure vs. protected storage for hygroscopic amino acids.

References

  • Pharmaffiliates: CAS No : 32161-30-1 | Product Name : 3-(3,4-Dimethoxyphenyl)-L-alanine.
  • Fisher Scientific: 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Thermo Scientific Alfa Aesar.
  • Pharma Excipients: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • NIH / Nature Communications: Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • ResearchGate: Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Max Planck Society (MPG.PuRe): Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.

Sources

Troubleshooting

Technical Support Center: Resolving Incomplete Deprotection of Dimethoxy Groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incomplete removal of dimethoxy-based protecting groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incomplete removal of dimethoxy-based protecting groups. In synthetic chemistry, "dimethoxy groups" primarily refer to two distinct but mechanistically related moieties: the 4,4'-dimethoxytrityl (DMT) group used for 5'-hydroxyl protection in oligonucleotide synthesis, and the 2,4-dimethoxybenzyl (DMB) group used for backbone amide protection in peptide synthesis.

Both groups rely on acid-catalyzed cleavage, which generates highly stable, resonance-stabilized carbocations. Failure to drive these reactions to completion—or failure to irreversibly trap the resulting cations—leads to truncated sequences, re-alkylation side products, and complex purification profiles. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to resolve these issues.

Section 1: Oligonucleotide Synthesis — 5'-DMT Deprotection

Causality and Mechanisms

The removal of the 5'-DMT group (detritylation) is an equilibrium reaction driven by mild organic acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA)[][2]. Because the resulting dimethoxytrityl carbocation is exceptionally stable, it can easily re-attack the liberated 5'-hydroxyl group if it is not immediately removed via continuous flow washing (in solid-phase synthesis) or irreversibly trapped by a nucleophilic scavenger (in liquid-phase synthesis)[][2]. Incomplete deprotection manifests as truncated "DMT-on" sequences that complicate downstream HPLC purification[3].

Troubleshooting Q&A

Q: My RP-HPLC trace shows a high percentage of truncated "DMT-on" sequences. Why is the deprotection incomplete? A: This indicates that the detritylation equilibrium was not pushed to completion. In solid-phase synthesis, this is often caused by poor resin swelling or insufficient washing volumes, which allow the DMT cation to re-attach to the growing chain. In liquid-phase synthesis, a lack of effective cation scavengers (e.g., triethylsilane or pyrrole derivatives) prevents the irreversible trapping of the cation[][2].

Q: How do I choose between TCA and DCA for detritylation? A: The choice depends on your sequence length and base composition. TCA (pKa ~0.7) is a stronger acid and achieves rapid detritylation, but prolonged exposure causes depurination (cleavage of adenine and guanosine bases)[2][3]. DCA (pKa ~1.5) is milder; while it requires slightly longer reaction times, it significantly reduces the risk of depurination, making it the authoritative standard for long or purine-rich oligonucleotides[3].

Q: Does the presence of modified bases (like m6A) affect DMT removal? A: Yes. While modifications like N6-methyladenosine (m6A) are stable under standard deprotection conditions, the added steric bulk can hinder acid access to the 5'-DMT group[4]. This steric hindrance necessitates extended deprotection times or post-synthesis manual detritylation[4].

Data Presentation: Acid Strength and Scavenger Efficiency
ReagentpKa / RoleDepurination RiskScavenging Mechanism
Trichloroacetic Acid (TCA) ~0.7 (Strong Acid)HighN/A (Acidifier)
Dichloroacetic Acid (DCA) ~1.5 (Mild Acid)LowN/A (Acidifier)
Triethylsilane (TES) ScavengerNoneHydride transfer to DMT cation
Water (in 80% AcOH) ScavengerNoneNucleophilic attack forming tritanol
Pyrrole derivatives ScavengerNoneElectrophilic aromatic substitution
Experimental Protocol: Post-Synthesis Manual Detritylation

If automated on-column detritylation fails, use this self-validating solution-phase protocol to remove residual DMT groups from purified oligonucleotides.

  • Preparation : Thoroughly dry the "DMT-on" oligonucleotide in a 1.5 mL microcentrifuge tube to ensure accurate acid concentration[5].

  • Acidification : Dissolve the pellet in 30 µL/ODU of 80% aqueous acetic acid at room temperature[5].

  • Incubation : Vortex to mix and let stand for 20 to 30 minutes. Causality check: The aqueous environment ensures the liberated DMT cation immediately reacts with water to form inert dimethoxytritanol, strictly preventing re-tritylation[5].

  • Precipitation : Add 5 µL/ODU of 3 M sodium acetate, followed by an equal volume of 95% ethanol (or 100 µL/ODU of ethanol)[5].

  • Isolation : Vortex, freeze at -20°C for 30 minutes, and centrifuge to pellet the fully deprotected oligonucleotide. The dimethoxytritanol byproduct remains in the supernatant[5].

  • Self-Validation : Analyze the pellet via RP-HPLC. A successful reaction will show a single peak with a significantly shorter retention time than the highly hydrophobic "DMT-on" precursor[4].

DMT_Deprotection A DMT-Oligo (Protected) B Add Acid (TCA/DCA) A->B C Equilibrium: Oligo-OH + DMT Cation B->C Rapid Cleavage D Add Scavenger (TES, H2O, Pyrrole) C->D Scavenging F Re-tritylation (Truncated Sequences) C->F No Scavenger / Poor Wash E Complete Deprotection (Irreversible) D->E Cation Trapped

DMT deprotection equilibrium and the critical role of cation scavengers.

Section 2: Peptide Synthesis — Backbone DMB Deprotection

Causality and Mechanisms

In Fmoc solid-phase peptide synthesis (SPPS), the 2,4-dimethoxybenzyl (DMB) group is utilized for backbone amide protection to disrupt aggregation and prevent aspartimide formation in susceptible motifs (e.g., Asp-Gly)[6][7]. However, DMB is significantly less acid-labile than standard tert-butyl side-chain protecting groups. Incomplete removal during the final Trifluoroacetic Acid (TFA) cleavage step leaves +150 Da adducts on the peptide[7]. Furthermore, the cleaved DMB carbocation is highly reactive and will irreversibly alkylate electron-rich side chains (Trp, Tyr, Met, Cys) if not aggressively trapped by a robust scavenger cocktail.

Troubleshooting Q&A

Q: My mass spectrometry shows a +150 Da mass addition on my peptide. How do I resolve this? A: This mass shift is the hallmark of incomplete DMB removal. Because DMB requires high concentrations of TFA (typically 95%) for extended periods, standard 1-hour cleavage times are often insufficient[7]. You must increase the cleavage time to 3–4 hours. If the sequence is highly sterically hindered, gently warming the cleavage cocktail to 30°C can drive the reaction to completion.

Q: I achieved full DMB removal, but now I see alkylated side-products on my Tryptophan residues. What went wrong? A: You successfully cleaved the DMB group, but failed to scavenge the resulting carbocation, allowing it to alkylate the indole ring of Tryptophan. You must optimize your scavenger cocktail. A standard TFA/Water mix is insufficient here; you must use a complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) or add 1,3-dimethoxybenzene (DMB) as a competitive scavenger[8].

Data Presentation: Common TFA Cleavage Cocktails for DMB Removal
Cocktail NameComposition (v/v)Best Used For
Standard 95% TFA, 2.5% TIPS, 2.5% H2OGeneral sequences without Cys/Met/Trp
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTSequences with Met, Cys, Trp, Tyr[8]
Reagent I 92.5% TFA, 2.5% TIPS, 5% 1,3-DimethoxybenzenePreventing alkylation in complex sequences[8]
Experimental Protocol: DMB Deprotection and Cleavage

This protocol ensures maximum DMB removal while protecting sensitive amino acid side chains from alkylation.

  • Preparation : Wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove all residual DMF. Causality check: DMF is basic and will buffer the TFA, drastically reducing the acidity required to cleave the stubborn DMB group.

  • Cocktail Addition : Add 10 mL of the selected cleavage cocktail (e.g., Reagent K) per gram of resin. Ensure the cocktail is freshly prepared to prevent scavenger degradation[8].

  • Incubation : Agitate gently at room temperature for 3 to 4 hours. DMB removal is kinetically slower than standard t-butyl deprotection; do not rush this step[7].

  • Filtration : Filter the resin and collect the TFA filtrate. Wash the resin with an additional 1–2 mL of neat TFA to maximize peptide recovery[9].

  • Precipitation : Concentrate the filtrate under a stream of nitrogen to ~2 mL (maintain temperature <40°C), then precipitate the peptide by adding a 10-fold excess of cold diethyl ether[9].

  • Isolation & Validation : Centrifuge to pellet the peptide, wash twice with cold ether to remove scavengers and trapped DMB-adducts, and dry the pellet[9]. Validate via LC-MS to confirm the absence of the +150 Da DMB adduct and +150 Da alkylation byproducts.

DMB_Troubleshooting A Incomplete DMB Removal (+150 Da Mass) B Check Cleavage Cocktail A->B C Increase TFA Time (3-4 Hours) B->C D Optimize Scavengers (Add TIPS/Phenol/EDT) B->D E Heat Gently (30°C) B->E If sterically hindered F Successful Cleavage (Target Mass Achieved) C->F Full Deprotection G Alkylation Side-Products C->G Insufficient Scavenging D->F Cations Trapped E->F G->D Adjust Cocktail

Troubleshooting logic for resolving incomplete DMB backbone deprotection.

References
  • WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google P
  • Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - NIH.[Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - NIH.[Link]

  • Cleavage Cocktail Selection - CDN.[Link]

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides - Glen Research.[Link]

Sources

Optimization

minimizing side reactions during the esterification of 3,4-Dimethoxyphenyl-L-alanine

Welcome to the technical support center for the synthesis and purification of 3,4-Dimethoxyphenyl-L-alanine esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3,4-Dimethoxyphenyl-L-alanine esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific esterification. Due to the bifunctional nature of the starting material, containing both a nucleophilic amino group and a target carboxylic acid, several side reactions can compete with the desired transformation, leading to reduced yields and purification challenges.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when esterifying 3,4-Dimethoxyphenyl-L-alanine without an N-protecting group?

When esterifying an unprotected amino acid, you are working with two reactive nucleophilic sites (the amino group and the hydroxyl of the carboxylic acid) and an electrophilic site (the carbonyl carbon of the carboxylic acid). The primary side reactions stem from this inherent reactivity:

  • Racemization: The chiral integrity of the L-stereocenter is paramount. Acidic or basic conditions, especially at elevated temperatures, can facilitate proton exchange at the α-carbon, leading to a loss of optical purity and the formation of the D-enantiomer. This can occur through the formation of intermediates like oxazolidinones or direct enolization.[1][2]

  • N-Acylation: The amino group is a potent nucleophile and can compete with the alcohol for reaction with an activated carboxylic acid intermediate. In methods that generate highly reactive intermediates (e.g., acyl chlorides), self-reaction can occur, leading to dipeptide formation.[3][4]

  • Dipeptide/Oligomer Formation: One molecule of the amino acid can react with another. The amino group of one molecule attacks the activated carboxyl group of another, leading to the formation of dimers, trimers, and other oligomers. This is particularly prevalent when using coupling agents or if the carboxyl group is overly activated.[5]

Q2: My reaction with thionyl chloride in methanol is giving a complex mixture. What is happening and how can I fix it?

The thionyl chloride (SOCl₂) in alcohol method is a classic and highly effective way to esterify amino acids.[6][7][8] It works by first reacting with the alcohol (e.g., methanol) to generate HCl in situ, which protonates the carboxylic acid, and sulfur dioxide. The protonated acid is then susceptible to nucleophilic attack by the alcohol.[9]

However, its high reactivity can lead to issues if not controlled:

  • Cause: The primary issue is often temperature control. The reaction of SOCl₂ with alcohol is exothermic. If the addition is too fast or cooling is insufficient, the localized heating can promote side reactions, including racemization and degradation.

  • Solution: Always add the thionyl chloride dropwise to the chilled alcohol (0 °C) before adding the amino acid. Maintain the cold temperature during the addition. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a prolonged period (16-24 hours) to ensure full conversion.[8][10]

Q3: How can I reliably monitor the progress of the esterification?

Monitoring the reaction is key to achieving optimal results. Since the starting material and the product both contain a primary amine, a simple ninhydrin stain on a Thin-Layer Chromatography (TLC) plate will show both spots.[11]

  • Recommended Method: Use TLC with a suitable mobile phase (e.g., Dichloromethane:Methanol, 9:1 or Ethyl Acetate:Hexane with a small amount of acetic acid). The ester product is significantly less polar than the zwitterionic amino acid starting material and will have a much higher Rf value.[11]

  • Visualization:

    • Ninhydrin Stain: Staining with ninhydrin will visualize both the starting material and the product, which contain primary amines. The starting material spot should disappear over time.

    • UV Light: The phenyl ring in both the reactant and product allows for visualization under a UV lamp (254 nm).

  • Advanced Monitoring: For precise quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase column can effectively separate the polar starting material from the more nonpolar ester product.[12][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: Significant Loss of Optical Purity (Racemization)

You've successfully synthesized the ester, but polarimetry or chiral HPLC analysis reveals a mixture of L and D enantiomers.

  • Causality: Racemization of α-amino acids often proceeds through the formation of a planar enol or an oxazolidinone intermediate, which can readily tautomerize.[1] This is exacerbated by high temperatures and the presence of either strong acid or base. In some cases, the presence of ketones (like acetone, sometimes used in workup) and carboxylic acids can also promote racemization of amino acid esters.[2]

  • Preventative Strategies:

    • Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For SOCl₂/MeOH, this means controlled addition at 0 °C and then stirring at room temperature rather than refluxing.[6]

    • Use Milder Reagents: Consider using trimethylchlorosilane (TMSCl) in methanol. This system generates HCl in situ in a more controlled manner than thionyl chloride and is often reported to cause less racemization.[8][14]

    • Avoid Strong Bases During Workup: When neutralizing the reaction mixture, avoid using strong bases for extended periods. A biphasic wash with a mild base like saturated sodium bicarbonate solution is generally sufficient.

cluster_prep Reaction Setup cluster_reaction Critical Step: Reagent Addition cluster_progress Reaction Progress cluster_outcome Outcome a 3,4-Dimethoxyphenyl-L-alanine in Anhydrous Alcohol b Cool to 0 °C in Ice Bath a->b c Add SOCl₂ or TMSCl Dropwise with Vigorous Stirring b->c Maintain Temp d Allow to Warm to RT c->d e Stir for 16-24h d->e f Monitor by TLC/HPLC e->f g High Yield, High Enantiopurity f->g

Caption: Workflow emphasizing temperature control to prevent racemization.

Problem 2: Formation of N-Acylated or Dipeptide Byproducts

Your final product is contaminated with higher molecular weight species or a byproduct that shows amide signals in NMR/IR.

  • Causality: This occurs when the nucleophilic amino group of one molecule attacks an activated carboxyl group of another. This is unavoidable without N-protection, but its extent can be minimized. The direct Fischer esterification (acid + alcohol + heat) is less prone to this than methods that generate highly reactive intermediates, but it can be slow and require harsh conditions.[15]

  • Preventative Strategies:

    • The Gold Standard: Use an Amino-Protecting Group: The most robust solution is to temporarily "mask" the amino group. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the esterification conditions and can be easily removed with acid.[][17] The Fmoc group is an alternative but is base-labile, making it less suitable for acid-catalyzed esterification.[18]

    • Method Selection: In the absence of a protecting group, methods that protonate the amine in situ are preferred. The SOCl₂/alcohol or TMSCl/alcohol methods generate HCl, which converts the -NH₂ group to a non-nucleophilic -NH₃⁺Cl⁻ salt, effectively protecting it.[8][14]

Start 3,4-Dimethoxyphenyl-L-alanine (-NH₂ and -COOH) Protect Step 1: N-Protection (e.g., with Boc₂O) -NH₂ → -NHBoc Start->Protect Prevents N-acylation Esterify Step 2: Esterification (e.g., SOCl₂/ROH) -COOH → -COOR Protect->Esterify Carboxyl is sole target Deprotect Step 3: N-Deprotection (e.g., TFA or HCl) -NHBoc → -NH₃⁺X⁻ Esterify->Deprotect Removes protecting group Product Final Product: Ester Hydrochloride Salt Deprotect->Product

Caption: Logical workflow for clean esterification using N-protection.

Validated Experimental Protocols

Protocol 1: Direct Esterification using Thionyl Chloride (No N-Protection)

This method is fast and effective but requires careful control to minimize side reactions.

Materials:

  • 3,4-Dimethoxyphenyl-L-alanine

  • Anhydrous Methanol (or other alcohol)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or MTBE (for trituration)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 3,4-Dimethoxyphenyl-L-alanine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly, add thionyl chloride (2.0 eq) dropwise via syringe to the stirring suspension over 30 minutes. Ensure the internal temperature does not rise significantly.[10] The suspension should clarify as the hydrochloride salt of the amino acid forms and dissolves.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material spot is consumed.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting crude solid is the hydrochloride salt of the ester. To purify, triturate the solid with cold diethyl ether or MTBE, filter, wash with more cold ether, and dry under vacuum.[8]

Protocol 2: Esterification with N-Boc Protection

This multi-step protocol offers the highest purity and is recommended for sensitive applications.

Step A: N-Boc Protection

  • Dissolve 3,4-Dimethoxyphenyl-L-alanine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature for 12-24 hours.

  • Once the reaction is complete (monitored by TLC), acidify the aqueous solution carefully with cold 1 M HCl to pH 2-3.

  • Extract the N-Boc protected amino acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the protected acid.

Step B: Esterification of N-Boc Amino Acid

  • Dissolve the N-Boc-3,4-Dimethoxyphenyl-L-alanine from Step A in anhydrous methanol.

  • Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise as described in Protocol 1.

  • Stir at room temperature for 12-18 hours.

  • Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄ and concentrate to yield the pure N-Boc protected ester.

Step C: Boc Deprotection

  • Dissolve the N-Boc ester from Step B in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add a 4 M solution of HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq).[]

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo. The resulting solid is the hydrochloride or TFA salt of the desired ester. Triturate with cold diethyl ether to obtain a pure, solid product.

Data Summary Tables

Table 1: Comparison of Common Esterification Methods for Amino Acids

MethodCatalyst/ReagentTemperatureKey AdvantagesMajor Drawbacks / Side Reactions
Fischer Esterification H₂SO₄, TsOH, HCl[19]RefluxInexpensive, simple setup.Requires high temps & excess alcohol; high risk of racemization.[15][20]
Thionyl Chloride SOCl₂ in Alcohol0 °C to RTHigh yield, fast, forms HCl salt directly.[8]Exothermic, corrosive reagent; requires strict temperature control.
TMSCl Method TMSCl in AlcoholRTMilder than SOCl₂, good yields.[14]Slower reaction times for some substrates.
N-Protection Strategy Boc₂O then SOCl₂/ROHRTHighest purity, minimal side reactions.[]Multi-step process, requires protection/deprotection.

Table 2: Overview of Common Amino-Protecting Groups (PGs)

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
tert-Butoxycarbonyl BocBoc₂O, NaHCO₃Strong Acid (TFA, HCl in Dioxane)[]Stable to base, hydrogenolysis.
Fluorenylmethyloxycarbonyl FmocFmoc-OSu, BaseBase (e.g., Piperidine in DMF)[]Stable to acid.
Benzyloxycarbonyl Cbz (or Z)Cbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to mild acid and base.

References

  • Reddy, G. V., & Hu, B. (2009). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 5, 29. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • APPLIKON. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pini, A., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available at: [Link]

  • Peyton, L. R., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(7), 12695–12705. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • O'Connor, M. J. (2003). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Dublin City University. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (1983). JPS5874643A - Preparation of amino acid chloride.
  • SureChem. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Dymicky, M. (1989). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 54(12), 2953-2956. Available at: [Link]

  • ResearchGate. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Retrieved from [Link]

  • Ashenhurst, J. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Monitoring amino acid esterification. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Walczak, M. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 9, 849313. Available at: [Link]

  • Google Patents. (2004). CN1569815A - Amino acid racemization method.
  • Salvitti, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Available at: [Link]

  • Google Patents. (1983). US4380646A - Method for the N-acylation of aminocarboxylic acids.
  • Tomkins, A. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 98-107. Available at: [Link]

  • Agilent. (n.d.). Amino Acid Analysis How to guide. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Bio-Synthesis. (2012). Amino Acid Analysis Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2021). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Retrieved from [Link]

  • Google Patents. (2001). JP2001079413A - Heterogeneous catalyst for esterification reaction.
  • Alentris Research Pvt. Ltd. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-Alanine. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]

  • An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International, 43(2), 191-196. Available at: [Link]

  • ResearchGate. (2016). How to do esterification of amino acid?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (1994). JPH06199747A - Production of l-alaninol.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess (ee) in 3,4-Dimethoxyphenyl-L-alanine Synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxyphenyl-L-alanine. As a critical chiral intermediate in the production of L-DOPA derivatives and isoquinoline alkaloids, achieving an enantiomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxyphenyl-L-alanine. As a critical chiral intermediate in the production of L-DOPA derivatives and isoquinoline alkaloids, achieving an enantiomeric excess (ee) of >99% is paramount for pharmaceutical efficacy and safety.

This guide provides actionable troubleshooting, validated protocols, and mechanistic insights for the two primary synthetic modalities: Biocatalytic Transamination and Transition-Metal Asymmetric Hydrogenation , alongside a fallback Chiral Resolution strategy.

Module 1: Biocatalytic Transamination (Enzymatic Route)

Background: Biocatalytic approaches utilize engineered transaminases (e.g., from Escherichia coli) to achieve highly stereoselective synthesis[1]. By transferring an amino group from an L-amino acid donor (such as L-aspartate) to 3,4-dimethoxyphenylpyruvate, this method can yield >99.9% ee under mild, environmentally friendly conditions[2].

Biocatalysis Substrate 3,4-Dimethoxyphenylpyruvate Enzyme Aspartate Aminotransferase Substrate->Enzyme Binds active site Donor L-Aspartate (Amino Donor) Donor->Enzyme Donates NH3 Product 3,4-Dimethoxyphenyl-L-alanine (>99% ee) Enzyme->Product Stereoselective amination Byproduct Oxaloacetate / Pyruvate Enzyme->Byproduct Generates keto-acid Shift Acetolactate Synthase (Equilibrium Shift) Byproduct->Shift Decarboxylation Shift->Enzyme Drives forward reaction

Biocatalytic transamination pathway with equilibrium shift via byproduct removal.

Validated Protocol: Preparative-Scale Enzymatic Synthesis

This protocol is a self-validating system; the reaction naturally halts upon equilibrium, and product isolation relies on strict isoelectric precipitation.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 0.1 mM Pyridoxal 5'-phosphate (PLP) as the co-factor.

  • Enzyme Loading: Introduce 5 mg/mL of engineered E. coli aspartate aminotransferase and 2 mg/mL of acetolactate synthase into the bioreactor.

  • Substrate Addition: Add 3,4-dimethoxyphenylpyruvate (50 mM) and the amino donor, L-aspartate (150 mM).

  • Reaction Parameters: Incubate at 37°C under gentle agitation (150 rpm). Continuously monitor and maintain the pH at 8.0 using 1 M NaOH.

  • Harvest & Validation: Terminate the reaction after 24 hours via ultrafiltration to recover the biocatalyst. Isolate the target amino acid via crystallization by adjusting the pH strictly to its isoelectric point.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion, and the ee begins to erode over time. How do I fix this? A: This is caused by a thermodynamic equilibrium limitation inherent to transaminases. The accumulation of the keto-acid byproduct (pyruvate) causes product inhibition and triggers the reverse reaction, which erodes the ee. Causality & Solution: You must introduce a secondary enzyme system to degrade the byproduct. By adding1, the pyruvate is continuously converted into acetolactate. This eliminates the reverse reaction, effectively pulling the equilibrium forward (Le Chatelier's principle) and preserving the >99% ee of the L-enantiomer[1].

Q: The ee is excellent (>98%), but the overall yield is poor due to substrate insolubility. Can I use organic co-solvents? A: 3,4-dimethoxyphenylpyruvate has poor aqueous solubility, but transaminases are highly sensitive to organic solvent denaturation. Causality & Solution: Instead of harsh solvents, utilize a fed-batch continuous feed system so the dissolved substrate concentration remains below the precipitation threshold but high enough to saturate the enzyme active sites. Alternatively, adding 0.6% Tween-80 has been empirically proven to improve substrate dispersion without denaturing the aminotransferase[1].

Module 2: Transition-Metal Asymmetric Hydrogenation

Background: Chemical synthesis relies heavily on the asymmetric hydrogenation of α-amino-3,4-dimethoxycinnamic acid derivatives (or azlactones) utilizing chiral Rhodium (Rh) or Ruthenium (Ru) phosphine catalysts[2][3].

Hydrogenation Precursor (Z)-2-Acylamino-3- (3,4-dimethoxyphenyl)propenoate Reactor High-Pressure H2 (Solvent: MeOH, 25°C) Precursor->Reactor Catalyst Rh(I)-Chiral Phosphine Complex (e.g., DIPAMP) Catalyst->Reactor In situ complexation Product N-Acyl-3,4-dimethoxyphenyl- L-alanine (>95% ee) Reactor->Product Enantioselective addition Deprotection Acid Hydrolysis Product->Deprotection Final 3,4-Dimethoxyphenyl-L-alanine Deprotection->Final

Asymmetric hydrogenation workflow of cinnamic acid derivatives to L-DOPA precursors.

Validated Protocol: Asymmetric Hydrogenation

This protocol uses hydrogen uptake as a self-validating metric for reaction completion.

  • Substrate Preparation: Dissolve (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-propenoic acid (10 mmol) in degassed anhydrous methanol (50 mL).

  • Catalyst Complexation: In an anaerobic glovebox, prepare an in situ ionic complex of[Rh(COD)2]BF4 (0.01 mmol, 0.1 mol%) and a chiral phosphine ligand such as (R,R)-DIPAMP (0.011 mmol)[1].

  • Hydrogenation: Transfer the substrate and catalyst to a high-pressure Parr reactor. Purge the system with N2 (3x), followed by H2 (3x). Pressurize with H2 to exactly 3 atm.

  • Reaction: Stir at 25°C for 12 hours. Self-Validation: Monitor the pressure gauge; the reaction is complete only when H2 uptake completely ceases.

  • Workup & Deprotection: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short silica plug to remove the Rh metal. Deprotect the N-acetyl group via acid hydrolysis (6M HCl, reflux) to yield the free amino acid[4].

Troubleshooting & FAQs

Q: I am experiencing a sudden drop in ee (from 95% down to 80%) across different batches. What causes this variability? A: Variability in ee during asymmetric hydrogenation is almost always linked to substrate isomerization prior to the hydrogenation step. Causality & Solution: The Rh-catalyst relies on strict enantiofacial discrimination. The (Z)-isomer of the propenoate precursor is strictly required to produce the L-enantiomer. If your substrate contains trace amounts of the (E)-isomer (often formed during the upstream Erlenmeyer azlactone condensation), the catalyst will hydrogenate it to the opposite D-enantiomer, drastically lowering the final ee[2]. Ensure >99% (Z)-isomer purity via recrystallization before initiating hydrogenation.

Q: Can I increase the hydrogen pressure to speed up the reaction without sacrificing ee? A: No. Increasing H2 pressure can have a paradoxical and detrimental effect on enantiomeric excess depending on the catalyst mechanism. Causality & Solution: For many Rh-bisphosphine complexes, the reaction follows the Halpern mechanism. The enantioselective step is the oxidative addition of H2 to the diastereomeric Rh-substrate complexes. Counterintuitively, the minor, less stable diastereomer reacts much faster with H2 to give the major desired product. If H2 pressure is too high, the rate-determining step shifts, forcing the reaction to proceed through the major, more stable diastereomer, which yields the wrong enantiomer. Keep H2 pressure low to moderate (1-3 atm) for optimal stereocontrol.

Module 3: Quantitative Comparison & Chiral Resolution

If chemical or enzymatic asymmetric synthesis is not feasible due to infrastructure limitations, classical diastereomeric salt resolution of racemic (±)-3,4-dimethoxyphenylalanine esters remains a robust alternative[5].

Data Presentation: Comparison of ee Enhancement Strategies
Synthesis StrategyTypical ee (%)Typical Yield (%)Mechanistic AdvantagesPrimary Limitations
Biocatalytic Transamination >99.9%85 - 95%Environmentally friendly, perfect optical purity, mild aqueous conditions[1][2].Substrate solubility limits concentration; requires byproduct removal[1].
Asymmetric Hydrogenation 90 - 98%>95%Highly scalable, predictable yields, low byproduct formation[2].Requires expensive Rh/Ru catalysts and strict anaerobic conditions[2].
Diastereomeric Salt Resolution 97 - 99%35 - 40%Simple setup, uses cheap resolving agents like (+)-dibenzoyltartaric acid[5].Theoretical maximum yield is 50% without complex racemization recycling[5].
Resolution Troubleshooting

Q: My chiral resolution using (+)-dibenzoyltartaric acid yields a gummy precipitate instead of clean crystals, resulting in poor optical purity. How do I fix this? A: Gummy precipitates indicate solvent entrapment and poor diastereomeric discrimination during the critical nucleation phase. Causality & Solution: The resolution of 5 requires precise solvent polarity ratios to control crystal lattice formation. Switch your solvent system to a strict 3:2 volumetric ratio of ethanol to ethyl acetate . Dissolve the racemic ester in ethanol first, then slowly add the resolving agent dissolved in ethyl acetate under continuous stirring. Allow the mixture to stand at room temperature for 24 hours without agitation. This promotes slow, highly ordered crystal lattice formation, yielding the (-)-enantiomer salt with >97% optical purity[5].

References

  • Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Available at: [Link]

  • Emerging Strategies for l-DOPA Production: Integrating Plant, Chemical, Enzymatic, and Microbial Strategies. ACS Synthetic Biology. Available at:[Link]

  • Preparation method for levodopa intermediate derivative.Google Patents (CN104725259B).

Sources

Optimization

Technical Support Center: Stabilizing 3,4-Dimethoxyphenyl-L-alanine HCl for Long-Term Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3,4-Dimethoxyphenyl-L-alanine HCl. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,4-Dimethoxyphenyl-L-alanine HCl. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stability of this compound in solution during long-term experimental assays. Due to its structural similarity to L-DOPA, this molecule is susceptible to degradation, which can compromise experimental reproducibility and lead to inaccurate results. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3,4-Dimethoxyphenyl-L-alanine HCl.

Q1: Why is my clear 3,4-Dimethoxyphenyl-L-alanine HCl solution turning a yellow or brownish color over time?

A1: The discoloration of your solution is a classic indicator of chemical degradation. Like its catechol analogue L-DOPA, 3,4-Dimethoxyphenyl-L-alanine is prone to oxidation, especially when in an aqueous solution.[1] This process can be accelerated by exposure to oxygen, light, elevated temperatures, and neutral or alkaline pH.[2] The colored products are likely the result of polymerization of oxidized intermediates.

Q2: What is the primary cause of the compound's instability in my assay medium?

A2: The primary driver of degradation is oxidation. While the methoxy groups on the phenyl ring offer more stability than the hydroxyl groups of L-DOPA, the molecule remains sensitive. Factors in a typical cell culture medium, such as a physiological pH (around 7.4), dissolved oxygen, and exposure to light during incubation and handling, create an environment conducive to this oxidative degradation.[1]

Q3: What are the absolute best practices for storing the compound, both as a solid and in a stock solution?

A3: Proper storage is the first line of defense against degradation. For the solid (powder) form, store it in a tightly sealed container at -20°C, protected from light and moisture.[3] For solutions, the rule is to prepare them fresh whenever possible . If a stock solution must be stored, it should be prepared in a slightly acidic, degassed buffer, aliquoted to avoid freeze-thaw cycles, and stored at -80°C under an inert atmosphere (like argon or nitrogen) for the shortest possible duration.[2][4]

Q4: I'm running a 72-hour cell-based assay. How can I ensure the compound remains stable for the entire duration?

A4: For multi-day assays, a single initial dose of the compound will likely degrade. The best strategy is to prepare a fresh, stabilized working solution daily and perform media changes with this fresh solution every 24 hours. Alternatively, incorporating a stable antioxidant, such as Ascorbic Acid (Vitamin C) or N-acetylcysteine (NAC), directly into your assay medium can help protect the compound from oxidation over longer periods.[5][6]

Q5: Which solvent or buffer system do you recommend for preparing my stock solution?

A5: For maximum stability, dissolve the 3,4-Dimethoxyphenyl-L-alanine HCl in a slightly acidic buffer (pH < 7).[2] A simple and effective choice is 0.1 N Hydrochloric Acid (HCl) or a citrate buffer (pH 4-5).[7] Avoid dissolving directly into neutral pH buffers like PBS or cell culture media for long-term storage, as these conditions promote rapid degradation.[1][2]

Section 2: The Chemistry of Degradation & Principles of Stabilization

Understanding the "why" behind stabilization protocols is crucial for effective troubleshooting and method adaptation. The stability of 3,4-Dimethoxyphenyl-L-alanine HCl is governed by four key environmental factors.

The Four Pillars of Stability
  • pH: The rate of oxidation for related catechol compounds is highly pH-dependent, increasing significantly at neutral and alkaline pH.[1] Maintaining an acidic environment (pH 4-6) keeps the molecule in its more stable, protonated form, reducing its susceptibility to oxidation.

  • Oxygen: As the primary oxidizing agent, dissolved oxygen in aqueous solutions is the main threat. Minimizing its presence is critical.

  • Light: The compound is photosensitive.[8][9] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative reactions, leading to the formation of free radicals and accelerating degradation.

  • Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) slows this process significantly.[3]

Visualizing the Degradation Pathway

The following diagram illustrates a simplified conceptual model for the degradation of a sensitive phenylalanine derivative in solution, leading to loss of activity and the formation of colored byproducts.

Active 3,4-Dimethoxyphenyl -L-alanine HCl (Active Compound) Oxidized Oxidized Intermediates (e.g., Quinone-like species) Active->Oxidized O₂, Light, Neutral/Alkaline pH Temperature Polymerized Polymerized Products (Colored Degradants) Oxidized->Polymerized Further Oxidation & Polymerization Inactive Loss of Biological Activity Polymerized->Inactive A Prepare Stabilized Stock Solution (Protocol 3.1) B Thaw ONE Aliquot On Ice A->B C Prepare Fresh Working Dilution in Assay Medium B->C D Add to Assay (Day 0) C->D F Discard Unused Working Dilution C->F E Incubate (24h) Protected from Light D->E G REPEAT Daily: Thaw New Aliquot, Prepare Fresh Dilution, Perform Media Change E->G For multi-day assays H Assay Endpoint E->H For 24h assays G->H

Caption: Recommended daily workflow for long-term assays.

Protocol 3.3: Stability Verification by HPLC-UV

To ensure the trustworthiness of your results, you must validate your stabilization protocol. A stability-indicating HPLC method can quantify the amount of intact compound remaining over time.

Objective: To quantify the percentage of 3,4-Dimethoxyphenyl-L-alanine HCl remaining in your specific assay medium under your exact experimental conditions (e.g., 37°C, 5% CO₂).

Conceptual Method:

  • System: An HPLC system with a UV detector and a C18 reverse-phase column. [2]2. Mobile Phase: A gradient of Acetonitrile and water containing 0.1% formic or phosphoric acid to ensure an acidic pH. [2]3. Detection: UV detection at a wavelength of ~275-280 nm. [2]4. Procedure:

    • Time Zero (T=0): Prepare your final working solution in the assay medium. Immediately inject a sample onto the HPLC and record the peak area of the parent compound. This is your 100% reference.

    • Incubation: Place the remaining working solution in your incubator under assay conditions.

    • Time Points (T=x): At various time points (e.g., 4, 8, 24, 48, 72 hours), take another sample from the incubated solution, inject it, and record the peak area.

    • Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. This will give you a quantitative measure of the compound's stability under your specific conditions.

Section 4: Troubleshooting Guide

Even with the best protocols, issues can arise. This guide helps diagnose and solve common problems.

SymptomPotential Cause(s)Recommended Solution(s)
High variability between replicates or experiments. 1. Inconsistent degradation of the compound due to slight variations in preparation. [10] 2. Use of a degraded or improperly stored stock solution.1. Strictly adhere to Protocol 3.1. Ensure all reagents are fresh and buffers are at the correct pH. 2. Always use a fresh aliquot for each experiment. Avoid using stock solutions that have been stored at 4°C for more than 48 hours.
Compound shows lower-than-expected activity or activity decreases over time. 1. Significant degradation has occurred in the assay plate during incubation, reducing the effective concentration. [11] 2. The initial stock solution was already partially degraded.1. Implement a daily media change as described in the workflow (Protocol 3.2). 2. Increase the concentration of the antioxidant (e.g., ascorbic acid) in the assay medium. 3. Validate stability using the HPLC method (Protocol 3.3) to understand the degradation kinetics.
A precipitate forms in the stock solution upon thawing or in the final assay medium. 1. The compound's solubility limit has been exceeded, especially in neutral pH assay media. 2. Interaction with components in the medium, possibly accelerated by pH changes.1. Ensure the pH of the stock solution remains acidic. 2. When diluting the stock into the final medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersal. 3. Lower the final concentration if solubility issues persist.
High background signal in colorimetric or fluorometric assays. 1. The colored degradation products of the compound are interfering with the assay's optical reading. [12]1. Include a "compound only" control (no cells or other reagents) to measure the background absorbance/fluorescence generated by the compound and its degradants in the medium. 2. Subtract this background from your experimental wells. 3. Improve stabilization to prevent the formation of these interfering products in the first place.
References
  • BenchChem Technical Support. (2025). Navigating the Stability of Catechol-13C6: A Technical Guide for Researchers. Benchchem.
  • Musashino Chemical Laboratory, Ltd. (2021).
  • Zhekova, D., et al. (2019). Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C. Toxicology Reports, 6, 267-271.
  • Zhekova, D., et al. (2019). Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C. PubMed.
  • Fisher Scientific. 3,4-Dimethoxy-L-phenylalanine, 97%.
  • ResearchGate.
  • Sigma-Aldrich. (2012). Safety Data Sheet: 3,4-Dihydroxy-L-phenylalanine.
  • ResearchGate. (2025). Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC‐MS/MS.
  • Ansh Labs. Troubleshooting Immunoassays.
  • ChemRxiv. (2023). Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media.
  • Agilent. Amino Acid Analysis.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • PubChem. 3,4-Dimethoxyphenylalanine, L-.
  • BenchChem Technical Support. (2025). Minimizing degradation of N-Methyl-L-alanine during storage. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Analysis of 3,4-Dimethoxyphenyl-L-alanine Hydrochloride

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3,4-Dimethoxyphenyl-L-alanine hydrochloride . It is designed for researchers in drug development, specifically those w...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3,4-Dimethoxyphenyl-L-alanine hydrochloride . It is designed for researchers in drug development, specifically those working with L-DOPA analogs and peptidomimetics.[1][2][3]

Executive Summary & Strategic Context

3,4-Dimethoxyphenyl-L-alanine hydrochloride is a critical non-canonical amino acid, often utilized as a stable, lipophilic analog of L-DOPA in prodrug design and peptide synthesis.[1][2] Unlike its catechol precursors (L-DOPA, Dopamine), the methylation of the phenolic hydroxyls prevents rapid oxidation (quinonoid formation), making it a robust building block.

However, its structural similarity to metabolic byproducts (e.g., 3-O-methyldopa) requires precise analytical discrimination.[1][2][3] This guide compares the analytical performance of this compound across different NMR solvent systems and against structural analogs to establish a self-validating identification protocol.

Critical Experimental Protocol: Sample Preparation

The hydrochloride salt form presents unique challenges due to its hygroscopic nature and exchangeable protons.[1] Improper handling leads to broad signals and ambiguous assignments.[1][3]

Methodology: Salt-Specific Preparation
  • Drying: The HCl salt is hygroscopic.[1][3] Dry the sample under high vacuum (<0.1 mbar) at 40°C for 4 hours prior to dissolution to remove lattice water which interferes with the integration of exchangeable protons.

  • Solvent Selection Strategy:

    • Tier 1 (Structural Confirmation): DMSO-d6 . Essential for observing the ammonium (

      
      ) and carboxylic acid (
      
      
      
      ) protons.[3]
    • Tier 2 (High-Resolution/Coupling Analysis): D2O . Essential for simplifying the aliphatic region by eliminating coupling to NH protons and removing exchangeable peaks.[1]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on analytical goals.

SolventStrategy Start Sample: 3,4-Dimethoxyphenyl-L-alanine HCl Goal Define Analytical Goal Start->Goal Goal_ID Full Structural ID & Salt Confirmation Goal->Goal_ID Priority: Identity Goal_Res Coupling Constants (J) & Impurity Profiling Goal->Goal_Res Priority: Resolution DMSO Solvent: DMSO-d6 Goal_ID->DMSO D2O Solvent: D2O Goal_Res->D2O Result_DMSO Result: NH3+ (~8.3 ppm) & COOH visible. Confirms HCl salt stoichiometry. DMSO->Result_DMSO Result_D2O Result: HDO peak (4.79 ppm). NH/OH exchanged. Clear Aliphatic Region (ABX system). D2O->Result_D2O

Caption: Decision matrix for solvent selection. DMSO-d6 is required for salt validation; D2O is preferred for resolution of the aliphatic side-chain.[1][2][3]

Comparative Analysis: Performance vs. Alternatives

Comparison A: Solvent System Performance (DMSO-d6 vs. D2O)

The choice of solvent fundamentally alters the spectral "fingerprint" of the HCl salt.[2]

FeatureDMSO-d6 (Recommended for ID) D2O (Recommended for Purity) Impact on Interpretation
Ammonium (

)
Visible (~8.2 - 8.5 ppm) Invisible (Exchanged) DMSO proves the sample is the protonated HCl salt, not the zwitterion.[1][2][3]
Carboxylic Acid (

)
Visible (Broad, >12 ppm) Invisible (Exchanged) DMSO confirms the free acid state.[1][3]
Alpha-Proton (

-CH)
Multiplet (coupled to NH) Triplet/dd (simplified) D2O simplifies the

-CH splitting pattern, allowing accurate

-coupling calculation.[1][2][3]
Water Signal ~3.33 ppm (Variable)4.79 ppm (Strong)In D2O, the HDO peak can obscure

-CH signals if pH is not adjusted.[2][3]

Expert Insight: For regulatory filing or rigorous characterization, DMSO-d6 is superior because it validates the salt form.[1][2][3] In D2O, the HCl salt and the free zwitterion appear identical due to rapid proton exchange.

Comparison B: Structural Discrimination (vs. L-DOPA & Metabolites)

In drug development, distinguishing the target compound from its metabolic precursors (L-DOPA) or partial methylation byproducts (3-O-Methyldopa) is vital.[1][2][3]

  • Target: 3,4-Dimethoxyphenyl-L-alanine (Two

    
     groups).[1][2][3]
    
  • Alternative 1: L-DOPA (No

    
     groups).[1][2][3]
    
  • Alternative 2: 3-O-Methyldopa (One

    
     group).[1][2][3]
    

The "Methoxy Fingerprint" Test: The most distinct performance metric is the integration of the methoxy region (3.7 – 3.8 ppm).

  • 3,4-Dimethoxy: Shows two distinct singlets (or one overlapping 6H singlet) integrating to 6 protons .[1][2][3]

  • 3-O-Methyldopa: Shows one singlet integrating to 3 protons .[1][2][3]

  • L-DOPA: Shows zero signals in the 3.0–4.0 ppm methoxy window.[1][2][3]

Detailed Spectral Data (DMSO-d6)

The following table summarizes the expected chemical shifts for 3,4-Dimethoxyphenyl-L-alanine HCl in DMSO-d6. This data serves as the reference standard.[1][3][4]

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH Exchangeable~12.5 - 13.0Broad Singlet1HCarboxylic acid (only in dry DMSO).[1][2][3]
NH3+ Exchangeable8.20 - 8.50 Broad Singlet3HAmmonium protons (characteristic of HCl salt).[1][2][3]
Ar-H (2) Aromatic6.85 - 6.95Doublet (

Hz)
1HMeta-coupling to H6.[1][2][3]
Ar-H (5) Aromatic6.80 - 6.90Doublet (

Hz)
1HOrtho-coupling to H6.[1][2][3]
Ar-H (6) Aromatic6.70 - 6.80dd (

Hz)
1HABX pattern characteristic of 1,2,4-substitution.[2][3]

-CH
Aliphatic4.05 - 4.20Multiplet1HDeshielded by

and

.[1][2][3]
OCH3 (x2) Methoxy3.70 - 3.75 Singlet(s)6H Critical ID Peak. Two closely spaced or overlapping singlets.[1][2][3]

-CH2
Aliphatic3.00 - 3.20dd (AB of ABX)2HDiastereotopic methylene protons.[1][2][3]

Diagnostic Signaling Pathway

The following diagram illustrates the logical pathway to confirm the synthesis of 3,4-Dimethoxyphenyl-L-alanine from L-DOPA, highlighting the NMR checkpoints.

SynthesisCheck Precursor Precursor: L-DOPA Step1 Reaction: Methylation Precursor->Step1 Check_OH NMR Check: Phenolic OH (8-9 ppm) Precursor->Check_OH Present (2H) Check_OMe NMR Check: Methoxy (3.7 ppm) Precursor->Check_OMe Absent Product Product: 3,4-Dimethoxy-Phe Step1->Product Product->Check_OH Absent Product->Check_OMe Present (6H)

Caption: NMR validation logic. Disappearance of phenolic OH and appearance of 6H methoxy signal confirms successful conversion.

References

  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)-L-alanine Product Specification. Retrieved from

  • Wishart, D.S., et al. HMDB: The Human Metabolome Database (NMR data for Phenylalanine derivatives).[1][3] Nucleic Acids Res. 2022.[1][3][5] Retrieved from [2][3][6][7]

  • Gottlieb, H.E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3] Chem. 1997, 62, 21, 7512–7515. Retrieved from [2][3]

  • Reich, H.J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] Retrieved from

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3,4-Dimethoxy-L-Phenylalanine

Executive Summary 3,4-Dimethoxy-L-phenylalanine (3,4-DMP) is a critical structural analog of L-DOPA and a known impurity in Levodopa active pharmaceutical ingredients (APIs). In metabolic profiling and pharmacokinetic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dimethoxy-L-phenylalanine (3,4-DMP) is a critical structural analog of L-DOPA and a known impurity in Levodopa active pharmaceutical ingredients (APIs). In metabolic profiling and pharmacokinetic studies, it poses a significant analytical challenge due to its structural similarity to the major L-DOPA metabolite, 3-O-methyldopa (3-OMD).

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 3,4-DMP against its primary metabolic analogs. By establishing a causal link between molecular structure and gas-phase ion chemistry, we define a self-validating protocol for the unambiguous identification of 3,4-DMP in complex biological matrices.

Structural Basis of Fragmentation

The fragmentation behavior of 3,4-DMP is governed by the stability of the 3,4-dimethoxybenzyl carbocation and the lability of the amino acid backbone. Unlike L-DOPA, which contains free catechol hydroxyls, the methylated oxygens in 3,4-DMP alter the electron density of the aromatic ring, directing specific fragmentation pathways that differ from its mono-methylated counterparts.

Key Mechanistic Drivers:
  • Immonium Ion Formation: The dominant primary fragmentation event in ESI+ is the loss of the carboxyl group (as HCOOH or CO + H₂O), yielding a stable immonium ion.

  • Benzyl Cation Stability: The electron-donating methoxy groups at the meta and para positions stabilize the benzyl cation (tropylium derivative), making it a high-intensity characteristic fragment.

  • Ammonia Loss: A competitive neutral loss pathway common to amino acids, providing confirmatory structural data.

Comparative Fragmentation Analysis

The following table contrasts the MS/MS behavior of 3,4-DMP with its closest structural relatives. Note the distinct mass shifts that allow for filtering and selectivity.

Table 1: Comparative MS/MS Fingerprints (ESI+)
CompoundMolecular WeightPrecursor Ion [M+H]⁺Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Key Neutral Loss
3,4-Dimethoxy-L-Phe 225.24 226.1 180.1 (Immonium)151.1 (Benzyl Cation)46 Da (HCOOH)
3-O-Methyldopa (3-OMD)211.21212.1166.1 (Immonium)137.1 (Methoxy-hydroxybenzyl)46 Da (HCOOH)
L-DOPA197.19198.1152.1 (Immonium)123.1 (Dihydroxybenzyl)46 Da (HCOOH)
L-Phenylalanine165.19166.1120.1 (Immonium)103.1 (Styrene ion)46 Da (HCOOH)

Analyst Note: While the neutral loss of 46 Da (Formic acid) is conserved across this class, the absolute mass of the resulting immonium ion (m/z 180.1 for 3,4-DMP) is unique and diagnostic.

Visualized Fragmentation Pathway

The following diagram maps the specific collision-induced dissociation (CID) pathways for 3,4-DMP. This workflow serves as the logic gate for peak assignment.

DMP_Fragmentation M_H Precursor Ion [M+H]+ m/z 226.1 Immonium Immonium Ion [C10H14NO2]+ m/z 180.1 M_H->Immonium Loss of HCOOH (-46 Da) Primary Pathway AmmoniaLoss [M+H-NH3]+ m/z 209.1 M_H->AmmoniaLoss Loss of NH3 (-17 Da) Benzyl Dimethoxybenzyl Cation [C9H11O2]+ m/z 151.1 Immonium->Benzyl Loss of CH2=NH (-29 Da) Secondary Pathway SecAmmonia [Immonium-NH3]+ m/z 163.1 Immonium->SecAmmonia Loss of NH3 (-17 Da)

Figure 1: CID fragmentation pathway of protonated 3,4-dimethoxy-L-phenylalanine (m/z 226.1).

Validated Experimental Protocol

To ensure reproducibility and minimize matrix interference from isobaric compounds or co-eluting metabolites, follow this self-validating workflow.

Phase 1: Sample Preparation (Protein Precipitation)
  • Objective: Remove plasma proteins while maintaining solubility of polar amino acid derivatives.

  • Reagents: 0.6 M Perchloric Acid (HClO₄), HPLC-grade Water.

  • Aliquot: Transfer 100 µL of plasma/biological fluid to a 1.5 mL centrifuge tube.

  • Precipitate: Add 20 µL of 0.6 M HClO₄. Vortex vigorously for 30 seconds.

    • Why: Acidic precipitation stabilizes the catechol/methoxy structure and prevents oxidative degradation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Recover: Transfer the clear supernatant to an autosampler vial.

Phase 2: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

ParameterSettingRationale
Ionization Source ESI PositiveProtonation of the amine group is highly efficient.
Capillary Voltage 3.0 kVStandard for small molecule sensitivity.
Cone Voltage 25 VOptimized to prevent in-source fragmentation of the labile amine.
Collision Energy (CE) 15 eV (180.1) / 25 eV (151.1)Lower energy preserves the immonium ion; higher energy drives benzyl formation.
Dwell Time 50 msEnsures sufficient points across the chromatographic peak.
Phase 3: Data Interpretation Logic
  • Extract Ion Chromatogram (EIC): Filter for m/z 226.1.

  • Verify Retention Time: 3,4-DMP is more hydrophobic than L-DOPA and 3-OMD due to the dual methylation. It will elute after 3-OMD on a standard C18 gradient.

  • Check Ratio: The intensity ratio of m/z 180.1 / m/z 151.1 should be consistent (typically ~3:1 to 5:1 depending on instrument platform).

References

  • Differentiation of Phenylalanine Isomers: Title: Isomer differentiation via collision-induced dissociation: The case of protonated phenylalanine derivatives. Source: University of Melbourne. URL:[Link]

  • Metabolite Analysis Protocol (3-OMD): Title: Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. Source: Semantic Scholar (Journal of Chromatography B). URL:[Link]

  • Compound Data & Properties: Title: 3,4-Dimethoxy-L-phenylalanine (PubChem CID 10632946).[1] Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Validation

Publish Comparison Guide: FTIR Characterization of 3,4-Dimethoxyphenyl-L-alanine

Executive Summary: The Methylation Signature In drug development, 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA) serves as a critical "protected" analog of L-DOPA.[1][2] Unlike L-DOPA, which is prone to rapid oxidation and pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methylation Signature

In drug development, 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA) serves as a critical "protected" analog of L-DOPA.[1][2] Unlike L-DOPA, which is prone to rapid oxidation and polymerization (melanin formation), 3,4-DMPA offers stability during peptide synthesis and acts as a lipophilic prodrug precursor.[1][2]

The core challenge in characterizing 3,4-DMPA is not just identification, but differentiation from its metabolic precursor, L-DOPA, and its structural backbone, L-Phenylalanine.[1][2]

This guide objectively compares the FTIR spectral performance of 3,4-DMPA against these alternatives. We demonstrate that the Ar-O-CH₃ (Methoxy) vibrational modes provide a superior, self-validating "fingerprint" for purity analysis compared to the broad, ambiguous hydroxyl regions often relied upon in lower-resolution techniques.[1][2]

Technical Deep Dive: Vibrational Causality

To interpret the spectrum accurately, we must understand the causality of the vibrational shifts. We are tracking the transformation of a Phenolic Hydroxyl (Ph-OH) into an Aromatic Ether (Ph-O-CH₃) .[1][2]

The Structural Shift
  • L-DOPA (Alternative A): Contains two phenolic -OH groups.[1][2] These form strong intermolecular hydrogen bonds, creating a massive, broad absorption band in the high-frequency region (3500–3200 cm⁻¹).[1]

  • 3,4-DMPA (Target): The protons are replaced by methyl groups.[1][2] This obliterates the phenolic H-bonding network.[1][2]

    • Spectroscopic Consequence: The broad OH "hump" collapses.

    • New Signal: Distinct C-H stretching vibrations from the methoxy methyls appear (2835 cm⁻¹) and strong C-O-C ether stretches emerge in the fingerprint region.

The Zwitterion Factor

In the solid state (powder), 3,4-DMPA exists as a zwitterion (


).[1][2]
  • Warning: Do not look for a standard carboxylic acid

    
     peak at 1710 cm⁻¹.[1][2] Instead, look for the Carboxylate antisymmetric stretch  around 1580–1610 cm⁻¹.[1]
    

Comparative Analysis: 3,4-DMPA vs. Alternatives

The following table contrasts the spectral "performance" of 3,4-DMPA against its closest analogs. Use this for Quality Control (QC) decision-making.

Table 1: Spectral Fingerprint Comparison
Functional Group Mode3,4-DMPA (Target) L-DOPA (Precursor) L-Phenylalanine (Backbone) Diagnostic Value
Phenolic O-H Stretch ABSENT Strong, Broad (3500-3200 cm⁻¹) AbsentHigh: Absence confirms full methylation.[1][2]
Methoxy C-H Stretch Present (~2835 cm⁻¹) AbsentAbsentMedium: Specific to methoxy vs. alkyl backbone.[2]
Ar-O-C (Ether) Asym.[1][2] Stretch Strong (1230–1270 cm⁻¹) Absent (C-O is phenolic)AbsentCritical: The primary "Identity" peak for 3,4-DMPA.[1][2]
Ar-O-C (Ether) Sym.[1][2] Stretch Medium (1020–1040 cm⁻¹) AbsentAbsentHigh: Confirmation of ether linkage.[2]
Amine (

) Stretch
Broad (3100–2600 cm⁻¹)Broad (3100–2600 cm⁻¹)Broad (3100–2600 cm⁻¹)Low: Common to all zwitterionic amino acids.[1][2]
Carboxylate (

) Asym.
Strong (~1590 cm⁻¹)Strong (~1600 cm⁻¹)Strong (~1590 cm⁻¹)Low: Confirms amino acid backbone integrity.[1][2]

Analyst Insight: If you see a "shoulder" or broad rise above 3300 cm⁻¹ in your 3,4-DMPA sample, it is likely contaminated with unreacted L-DOPA or moisture.[1][2]

Experimental Protocol: Self-Validating Workflow

For amino acid derivatives, sample preparation is the largest source of error.[1] We recommend ATR (Attenuated Total Reflectance) for routine screening due to speed, but KBr Pellets remain the gold standard for resolution if resolving the methoxy C-H stretch from the ammonium band is difficult.

Method A: High-Throughput ATR (Recommended)[1][2]
  • Crystal: Diamond or ZnSe (Single bounce).[1][2]

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32.

Step-by-Step:

  • Background: Collect air background (ensure no CO₂ doublet at 2350 cm⁻¹).[1][2]

  • Loading: Place ~10 mg of 3,4-DMPA powder on the crystal.

  • Compression: Apply high pressure using the anvil.[2] Crucial: Amino acid zwitterions are dense lattices; poor contact yields noisy spectra.[1][2]

  • Validation: Check the peak height of the

    
     band at ~1590 cm⁻¹. If Absorbance < 0.1, re-clamp.[1][2]
    
Method B: Decision Tree for Purity Analysis

The following diagram outlines the logic flow for interpreting the spectrum during QC.

PurityAnalysis Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3500-3200 cm⁻¹ Is there a broad 'hump'? Start->CheckOH CheckEther Check 1230-1270 cm⁻¹ Is there a strong sharp peak? CheckOH->CheckEther No (Flat Baseline) Fail_LDOPA FAIL: Contaminated with L-DOPA or Moisture CheckOH->Fail_LDOPA Yes CheckImpurity Check 1700-1750 cm⁻¹ Is there a C=O peak? CheckEther->CheckImpurity Yes Fail_Identity FAIL: Identity Mismatch (Poss. Phenylalanine) CheckEther->Fail_Identity No Pass PASS: Pure 3,4-DMPA CheckImpurity->Pass No (Zwitterion) Fail_Salt FAIL: Protonated Salt Form (Not Zwitterion) CheckImpurity->Fail_Salt Yes (HCl Salt)

Figure 1: Logic flow for validating 3,4-DMPA purity. Note that the presence of a C=O peak at 1700+ cm⁻¹ often indicates the HCl salt form rather than the free zwitterion.

Visualizing the Molecular Transformation[3]

To understand the spectral data, we must visualize the chemical modification.[1] The methylation of L-DOPA blocks the reactive hydroxyls, silencing the O-H stretch and activating the C-O-C modes.

SynthesisPathway LDOPA L-DOPA (Precursor) Feature: Phenolic -OH Signal: Broad 3400 cm⁻¹ DMPA 3,4-DMPA (Target) Feature: Methoxy -OCH₃ Signal: Sharp 1260 cm⁻¹ LDOPA->DMPA O-Methylation Reagent + Methylating Agent (e.g., MeI / Base) Reagent->DMPA

Figure 2: Spectroscopic tracking of the synthesis pathway.[1][2] The disappearance of the Phenolic -OH signal is the primary reaction endpoint indicator.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1][2] (Definitive guide on Methoxy vs. Phenolic assignments). [1][2]

  • NIST Chemistry WebBook. Infrared Spectrum of 1,2-Dimethoxybenzene (Veratrole). (Proxy reference for the 3,4-dimethoxy aromatic system). [1][2]

  • Barth, A. "Infrared spectroscopy of proteins."[1][2] Biochimica et Biophysica Acta (BBA).[1][2] (Reference for Zwitterionic amino acid backbone vibrations:

    
     vs 
    
    
    
    ). [1][2]
  • BenchChem. Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. (Comparison data for OH vs OMe). [1][2]

Sources

Comparative

Comparative Bioavailability Guide: 3,4-Dimethoxyphenyl-L-alanine vs. Native L-Tyrosine

Executive Summary: The Lipophilicity vs. Metabolic Gating Trade-off This guide analyzes the pharmacokinetic distinctness between L-Tyrosine (the native catecholamine precursor) and 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilicity vs. Metabolic Gating Trade-off

This guide analyzes the pharmacokinetic distinctness between L-Tyrosine (the native catecholamine precursor) and 3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA), a synthetic, O-methylated analog.

While L-Tyrosine is the physiological standard, its therapeutic utility in increasing dopamine synthesis is strictly rate-limited by Tyrosine Hydroxylase (TH) feedback loops. 3,4-DMPA represents a "Stealth Prodrug" strategy. By masking the catechol hydroxyls with methoxy groups, 3,4-DMPA increases lipophilicity and blood-brain barrier (BBB) penetration, potentially bypassing the TH rate-limiting step—provided efficient hepatic or neuronal O-demethylation occurs.

Key Finding: 3,4-DMPA offers superior passive permeability and LAT1 affinity but requires a specific metabolic "unlocking" (O-demethylation) to exert biological activity, whereas L-Tyrosine is bio-ready but metabolically throttled.

Physicochemical & Transport Profile

The bioavailability of these compounds is dictated by their interaction with the Large Neutral Amino Acid Transporter 1 (LAT1) and their ability to cross lipid bilayers.

Data Summary Table
FeatureNative L-Tyrosine3,4-Dimethoxyphenyl-L-alanine (3,4-DMPA)
Molecular Structure Polar (4-OH group)Lipophilic (3,4-dimethoxy groups)
LogP (Est.) -2.26 (Hydrophilic)~0.5 - 1.2 (Lipophilic)
BBB Transport Mechanism LAT1 Mediated (Active/Facilitated)LAT1 Mediated + Passive Diffusion
Gut Absorption High (via amino acid transporters)High (Transporters + Passive)
Peripheral Stability Susceptible to bacterial decarboxylation (Tyramine)Resistant to decarboxylation (Steric/Electronic protection)
Metabolic Bottleneck Tyrosine Hydroxylase (Rate Limiting) CYP450 O-Demethylation (Activation Limiting)
Mechanism of Action: The "Trojan Horse" Transport

3,4-DMPA leverages the LAT1 transporter but adds a lipophilic advantage. Unlike L-DOPA, which is rapidly decarboxylated in the periphery (causing nausea/hypotension), the methoxy-capping of 3,4-DMPA prevents premature conversion by Aromatic L-Amino Acid Decarboxylase (AADC).

TransportPathway Blood Systemic Circulation LAT1_Tyr LAT1 Transporter (Competition Sensitive) Blood->LAT1_Tyr Substrate LAT1_DMPA LAT1 Transporter (High Affinity) Blood->LAT1_DMPA Substrate BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma (Neuronal Extracellular Fluid) BBB->Brain Facilitated BBB->Brain Facilitated Tyr L-Tyrosine LAT1_Tyr->BBB Facilitated DMPA 3,4-DMPA Passive Passive Diffusion (Lipophilic) DMPA->Passive Non-Saturable LAT1_DMPA->BBB Facilitated Passive->Brain Non-Saturable

Figure 1: Comparative Transport Mechanisms. 3,4-DMPA utilizes a dual-entry mode (LAT1 + Passive Diffusion), whereas L-Tyrosine relies almost exclusively on saturable LAT1 transport.

Metabolic Activation & Stability

This is the critical differentiator. L-Tyrosine is a precursor; 3,4-DMPA is a prodrug.

L-Tyrosine Pathway (Regulated)
  • Entry: Enters neuron.

  • Rate-Limiting Step: Converted to L-DOPA by Tyrosine Hydroxylase (TH) .

  • Feedback: High dopamine levels inhibit TH. Result: Ceiling effect on efficacy.

3,4-DMPA Pathway (Bypass)
  • Entry: Enters neuron/glia.

  • Activation: Requires O-demethylation (likely via CYP2D6 isoforms or specific neuronal demethylases) to reveal the hydroxyl groups.

  • Conversion: Once demethylated to L-DOPA, it bypasses the TH checkpoint and is immediately converted to Dopamine by AADC.[1]

MetabolicPathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyr->TH DMPA 3,4-DMPA (Inactive Prodrug) CYP CYP450 / Demethylase (Activation Step) DMPA->CYP DOPA L-DOPA TH->DOPA CYP->DOPA AADC AADC Enzyme DOPA->AADC DA Dopamine AADC->DA Inhibition Feedback Inhibition (-) DA->Inhibition Inhibition->TH Blocks

Figure 2: Metabolic Activation Pathways. Note that 3,4-DMPA bypasses the Tyrosine Hydroxylase (TH) bottleneck, avoiding feedback inhibition.

Experimental Validation Protocols

To objectively compare these compounds in your lab, follow these self-validating protocols.

Experiment A: LAT1 Competition Assay (Transport Efficiency)

Objective: Determine if 3,4-DMPA competes effectively with native amino acids for brain entry.

  • Cell Model: Use HBEC-5i (Human Brain Endothelial Cells) or L6 myoblasts (high LAT1 expression).

  • Tracer: [^14C]-L-Leucine or [^3H]-L-Tyrosine (0.1 µCi/mL).

  • Buffer: HBSS (pH 7.4), pre-warmed to 37°C.

  • Procedure:

    • Incubate cells with Tracer + Variable concentrations (1 µM – 1 mM) of Competitor (Cold L-Tyrosine vs. Cold 3,4-DMPA).

    • Incubate for 5 minutes (initial rate conditions).

    • Wash 3x with ice-cold PBS (stops transport).

    • Lyse cells (0.1 N NaOH) and measure radioactivity via scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50.

    • Validation: If 3,4-DMPA IC50 < L-Tyrosine IC50, it indicates higher affinity/transport efficiency.

Experiment B: Microsomal Stability & Demethylation (Metabolic Fate)

Objective: Verify if 3,4-DMPA releases active L-DOPA/Tyrosine or remains inert.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: 10 µM 3,4-DMPA.

  • Controls:

    • Positive: Dextromethorphan (CYP2D6 substrate).

    • Negative:[1] Buffer without NADPH.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile (contains Internal Standard). Centrifuge.

  • Detection: LC-MS/MS. Monitor transitions for:

    • Parent: 3,4-DMPA.

    • Metabolite 1: 3-methoxy-4-hydroxy-phenylalanine (3-O-methyldopa).

    • Metabolite 2: 3,4-dihydroxyphenylalanine (L-DOPA).[2][3]

  • Interpretation: Rapid disappearance of parent without appearance of L-DOPA suggests non-productive metabolism. Slow appearance of L-DOPA confirms "Extended Release" prodrug potential.

Conclusion & Recommendation

L-Tyrosine remains the safest, most regulated approach for mild dopaminergic support, but it is biologically capped. It cannot force dopamine levels beyond the rate-limiting threshold of Tyrosine Hydroxylase.[1]

3,4-Dimethoxyphenyl-L-alanine is a high-potential research candidate for bypassing metabolic bottlenecks . It exhibits superior bioavailability properties (Lipophilicity + LAT1 affinity) but relies on downstream enzymatic demethylation for activation.

Recommendation for Drug Development:

  • Use L-Tyrosine for control groups or baseline nutritional support.

  • Investigate 3,4-DMPA if the therapeutic goal is to deliver a "protected" dopamine precursor that resists peripheral decarboxylation and provides sustained CNS release.

References

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Journal of Medicinal Chemistry. (2022). Link

  • Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology. (2018). Link

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science. (2016). Link

  • The reciprocal exclusion by L-dopa and L-tyrosine of their incorporation as single units into a soluble rat brain protein. Journal of Neurochemistry. (1976). Link

  • Large Neutral Amino Acid Transporter 1 (LAT1): An Efficient Transporter for the Delivery of Drugs to the Brain. Pharmaceutics. (2021). Link

Sources

Validation

HPLC Methods for Determining Purity of 3,4-Dimethoxyphenyl-L-alanine HCl

Executive Summary In the synthesis of L-DOPA analogs and isoquinoline alkaloids, 3,4-Dimethoxyphenyl-L-alanine HCl is a critical chiral intermediate. Its quality control presents a dual challenge: quantifying chemical pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of L-DOPA analogs and isoquinoline alkaloids, 3,4-Dimethoxyphenyl-L-alanine HCl is a critical chiral intermediate. Its quality control presents a dual challenge: quantifying chemical purity (absence of side products like 3,4-dimethoxycinnamic acid) and enantiomeric purity (absence of the D-isomer).

A single HPLC method rarely suffices for both. Standard Reversed-Phase (RP-HPLC) excels at separating structural impurities but fails to resolve enantiomers. Conversely, Chiral HPLC focuses on the L/D ratio but may co-elute structural analogs.

This guide provides two distinct, self-validating protocols:

  • RP-HPLC (C18): For robust chemical purity assessment.

  • Chiral Ligand-Exchange Chromatography (CLEC): A cost-effective, high-resolution method for enantiomeric excess (% ee) determination, superior to expensive polysaccharide columns for this specific amino acid class.

Chemical Context & Solubility Profile

Understanding the molecule is the first step to a robust method.

  • Compound: 3,4-Dimethoxyphenyl-L-alanine HCl

  • Nature: Zwitterionic amino acid salt.

  • Hydrophobicity: The two methoxy groups at positions 3 and 4 significantly increase retention on C18 compared to the parent L-DOPA or Tyrosine.

  • Solubility: Highly soluble in water/methanol mixtures; limited solubility in pure acetonitrile.

  • Detection: Strong UV absorption at 280 nm (aromatic ring) and 220 nm (peptide bond/carboxylate).

Method A: Chemical Purity (Reversed-Phase HPLC)

Objective: Quantify structural impurities, unreacted starting materials, and degradation products.

The Strategy: Ion Suppression

Amino acids often yield broad, tailing peaks due to the interaction of the amine group with residual silanols on the column. To counter this, we use a low pH mobile phase (pH 2.0–2.5) . This suppresses the ionization of the carboxylic acid (keeping it neutral) and fully protonates the amine, ensuring a single ionic state and sharp peak shape.

Experimental Protocol
ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 280 nm (Primary), 220 nm (Secondary for non-aromatic impurities)
Injection Vol 10–20 µL
Diluent Mobile Phase A (Ensure sample is fully protonated)

Gradient Program:

  • 0–2 min: 5% B (Isocratic hold to elute salts/polar impurities)

  • 2–20 min: 5% → 60% B (Linear gradient)

  • 20–25 min: 60% → 95% B (Wash)

  • 25–30 min: 5% B (Re-equilibration)

Performance Metrics (Expected)
  • Retention Time (RT): ~12–14 min.

  • Resolution (Rs): > 2.0 between main peak and nearest impurity (often the des-methoxy analog).

  • Tailing Factor: < 1.5.

Method B: Enantiomeric Purity (Chiral Ligand Exchange)

Objective: Determine the ratio of L-isomer (Active) to D-isomer (Impurity).

The Strategy: Copper(II) Complexes

While polysaccharide columns (e.g., Chiralpak AD-H) are popular, they are expensive and often require Normal Phase solvents (Hexane/IPA) which have poor solubility for amino acid salts.

Ligand-Exchange Chromatography (CLEC) is the superior choice here. It uses a standard C18 column coated dynamically with a chiral selector (Copper + L-Phenylalanine) in the mobile phase. The analyte forms a diastereomeric ternary complex [Cu(II)-(L-Phe)-(Analyte)] which resolves based on thermodynamic stability.

Experimental Protocol
ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (Standard C18)
Mobile Phase 8 mM L-Phenylalanine + 4 mM CuSO₄ in Water : Methanol (85:15 v/v)
pH Adjustment Adjust to pH 3.2 with dilute H₂SO₄ or NaOH
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control required)
Detection UV @ 254 nm (Copper complex enhances UV absorption)

Step-by-Step Workflow:

  • Preparation: Dissolve 4 mM Copper(II) Sulfate and 8 mM L-Phenylalanine in water.

  • Mixing: Add Methanol (15% by volume).

  • Filtration: Filter through 0.22 µm nylon filter (Crucial to prevent precipitation).

  • Equilibration: Flush C18 column for 60 mins until baseline stabilizes (Dynamic coating of the stationary phase).

  • Injection: Inject sample dissolved in water.

Performance Metrics (Expected)
  • Selectivity (α): > 1.2 (L-isomer elutes after D-isomer typically, but verify with standards).

  • Resolution (Rs): > 3.0 (Baseline separation).

  • Cost: < $50 for mobile phase reagents vs. $1,000+ for a chiral column.

Comparative Analysis

The following table contrasts the two recommended approaches against a third alternative (HILIC) for specific lab scenarios.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral Ligand ExchangeMethod C: HILIC
Primary Output Chemical Purity (%)Enantiomeric Excess (% ee)Polar Impurity Profiling
Separation Mechanism Hydrophobic InteractionTernary Complex FormationHydrophilic Partitioning
L/D Separation No Excellent (Rs > 3.0) Poor
Run Time 25 min (Gradient)15–20 min (Isocratic)30 min
Robustness High (Routine QC)Moderate (pH/Temp sensitive)Low (Long equilibration)
Cost Efficiency High (Standard Column)Very High (Standard Column)Low (Specialty Column)
Sample Solubility Excellent (Aqueous/Acidic)Excellent (Aqueous)Good (High Organic)

Visualization: Method Selection & Workflow

The following diagram illustrates the decision logic and workflow for complete purity characterization.

PurityWorkflow Start Start: 3,4-Dimethoxyphenyl-L-alanine HCl Sample Decision Goal: Chemical or Enantiomeric Purity? Start->Decision ChemPath Path A: Chemical Purity Decision->ChemPath Chemical Structure ChiralPath Path B: Enantiomeric Purity Decision->ChiralPath Stereochemistry PrepA 1. Dissolve in 0.1% H3PO4 ChemPath->PrepA RunA 2. Run RP-HPLC (C18) Gradient: 5-60% ACN PrepA->RunA ResultA Output: % Purity (Area Norm) Detects: Synthesis byproducts RunA->ResultA PrepB 1. Dissolve in Water ChiralPath->PrepB RunB 2. Run Ligand Exchange HPLC Mobile Phase: Cu(II) + L-Phe PrepB->RunB ResultB Output: % Enantiomeric Excess Separates: L-isomer from D-isomer RunB->ResultB

Caption: Dual-pathway workflow ensuring comprehensive quality control. Path A utilizes acidic RP-HPLC for structural integrity, while Path B utilizes Ligand Exchange for stereochemical verification.

Troubleshooting & Scientific Validation

System Suitability Criteria (SSC)

Before releasing data, ensure your system meets these "Self-Validating" thresholds:

  • Injection Precision: RSD < 1.0% for 5 replicate injections of the standard.

  • Resolution (Chiral Method): Rs > 1.5 between L and D isomers. If Rs drops, check the pH of the mobile phase (must be 3.2 ± 0.1) or refresh the Copper/L-Phe solution.

  • Peak Tailing: If T > 1.5 in Method A, increase column temperature to 40°C or slightly increase buffer concentration (to 0.15% H3PO4).

Common Pitfalls
  • Precipitation in Chiral Method: The Copper-Phenylalanine complex is stable but can precipitate in high organic content (>30% Methanol). Keep Methanol ≤ 20%.

  • Ghost Peaks: In Method A, ensure the "Wash" step (95% B) is long enough (5 min) to elute highly hydrophobic dimers or protected intermediates.

References

  • Chiral Ligand-Exchange Mechanism

    • Separation of 3,4-dimethoxy-α-methylphenylalanine racemes using Chiral Ligand-Exchange HPLC.
    • Source: PubMed / NIH
  • General Amino Acid Analysis (RP-HPLC)

    • Amino Acid Analysis Applic
    • Source: Agilent Technologies
  • Polysaccharide Column Comparison

    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbam
    • Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea)
  • Impurity Profiling Standards

    • 3-(3,4-Dimethoxyphenyl)-L-alanine Impurity Standards.
    • Source: LGC Standards[1]

Sources

Comparative

optical rotation standards for verifying L-isomer purity

Title: Definitive Guide to Optical Rotation Standards for L-Isomer Purity Verification Executive Summary: The Modern Role of Polarimetry For decades, optical rotation (polarimetry) was the primary method for establishing...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Optical Rotation Standards for L-Isomer Purity Verification

Executive Summary: The Modern Role of Polarimetry

For decades, optical rotation (polarimetry) was the primary method for establishing the identity and enantiomeric purity of L-isomers (e.g., L-amino acids, sugars, and chiral APIs). However, in modern drug development, a critical distinction must be made: Optical Rotation is an identity test, not a definitive purity assay.

While pharmacopeial monographs (USP <781>, Ph. Eur. 2.2.7) still mandate specific rotation (


) for lot release, this method lacks the sensitivity to detect small quantities (<1%) of enantiomeric impurities (D-isomers) that can affect drug safety and efficacy.

This guide objectively compares Optical Rotation (OR) against High-Performance Liquid Chromatography (HPLC) and outlines the rigorous "Self-Validating" Protocol required to maximize the reliability of polarimetric data when it is used.

Critical Comparison: Optical Rotation vs. Chiral HPLC

The following table contrasts the performance of Polarimetry against Chiral HPLC for verifying L-isomer purity.

FeatureOptical Rotation (Polarimetry) Chiral HPLC (The Gold Standard)
Primary Function Identity: Confirms the bulk material is the correct enantiomer (L vs. D).Quantification: Physically separates and quantifies the L- and D-isomers.
Sensitivity (LOD) Low: Requires high concentrations (10–50 mg/mL). Impurities <1% are often undetectable.High: Can detect impurities at trace levels (e.g., 0.05% or 1 µg/mL).
Specificity Poor: Net rotation is an average. A high-rotation impurity can mask a low-rotation enantiomer.Excellent: Enantiomers elute at different times, providing distinct peaks.
Robustness Variable: Highly sensitive to temperature, solvent, pH, and concentration (Horeau effect).High: Once method is validated, results are consistent and specific.
Cost & Speed Low Cost / Fast: <5 min per sample. No columns required.High Cost / Slow: Expensive chiral columns ($1k+), 20–40 min run times.
Regulatory Status Mandatory: Required by USP/EP for identity confirmation.Preferred: Required by FDA/EMA for definitive enantiomeric excess (ee) determination.
Decision Framework: When to Use Which Method?

MethodSelection cluster_legend Key Start Start: L-Isomer Purity Check Stage Development Stage? Start->Stage Early Early Screening / Raw Material ID Stage->Early Identity Only Late Final Release / Impurity Profiling Stage->Late Quantification OR_Path Use Optical Rotation Early->OR_Path LimitCheck Is enantiomeric impurity limit < 1%? Late->LimitCheck HPLC_Path Use Chiral HPLC LimitCheck->OR_Path No (Gross Purity) LimitCheck->HPLC_Path Yes (Trace Analysis) Recommended Recommended Required Required

Figure 1: Decision tree for selecting between Polarimetry and HPLC based on development stage and sensitivity requirements.

The Standards: Calibrating for Accuracy

To use Optical Rotation effectively, you must distinguish between Instrument Standards (calibrating the hardware) and Chemical Reference Standards (verifying the analyte).

A. Instrument Calibration Standards

You do not calibrate a polarimeter with your L-isomer sample. You use certified physical standards.

  • Quartz Control Plates (Primary Choice):

    • What they are: Solid quartz plates ground to a specific thickness to mimic a precise optical rotation (e.g., +10°, -35°).

    • Why use them: They are stable, non-degradable, and traceable to NIST or PTB.

    • Recommendation: Use a Quartz Plate that brackets your expected sample rotation. If your L-isomer rotates at -25°, calibrate with a -30° plate.

  • Sucrose Standards (NIST SRM 17f):

    • What they are: High-purity sucrose dissolved in water.

    • Why use them: USP <781> explicitly mentions sucrose for linearity checks.

    • Drawback: Sucrose solutions are unstable (shelf life <24 hours) and prone to preparation errors. Use only for periodic linearity validation, not daily checks.

B. Chemical Reference Standards (The Analyte)

To verify the purity of your L-isomer, you compare its specific rotation


 against a known benchmark:
  • USP/EP Reference Standard: Purchase the official USP L-isomer standard (e.g., USP L-Proline RS). Run this side-by-side with your sample.

  • Literature Value: Compare against the specific rotation listed in the monograph. Note: You must replicate the exact solvent, temperature, and concentration.

The "Self-Validating" Experimental Protocol

To mitigate the low sensitivity of polarimetry, use this rigorous workflow. This protocol includes "guard rails" to detect drift or preparation errors immediately.

Objective: Determine Specific Rotation


 of L-Phenylalanine.
Step 1: System Suitability (The "Zero" Check)
  • Warm up the polarimeter (Sodium D-line, 589 nm) for 30 mins.

  • Set temperature to 20.0°C ± 0.1°C.

  • Blank Check: Fill the cell with pure solvent (e.g., 1N HCl). Measure.

    • Acceptance: 0.000° ± 0.005°.

  • Calibration Check: Insert a Quartz Control Plate (e.g., -25°).

    • Acceptance: Must match certificate value within ±0.01°.[1][2]

Step 2: Sample Preparation (Gravimetric)
  • Do not rely on volumetric flasks alone for high precision.

  • Weigh 1.000 g (±0.001 g) of dried L-isomer into a tared flask.

  • Add solvent by weight (converted to volume via density) or dilute to volume in a Class A flask.

  • Critical: Filter solution through a 0.45 µm membrane to remove dust (scattering causes artifacts).

Step 3: Measurement (Bracketing)
  • Rinse the cell twice with the sample solution.

  • Fill cell, ensuring no bubbles are in the light path (bubbles scatter light, ruining accuracy).

  • Record 5 readings. The instrument should calculate the mean and SD.

    • Acceptance: %RSD < 1.0%.

  • Post-Analysis Check: Re-read the solvent blank immediately after the sample.

    • Why? To ensure no baseline drift occurred during measurement.

Step 4: Calculation

Calculate Specific Rotation using the Biot Law:



  • 
    : Observed rotation (degrees)[3][4]
    
  • 
    : Path length (decimeters, usually 1.0 dm)
    
  • 
    : Concentration (g/mL)
    

Visualizing the Workflow

Protocol Start Start Blank 1. Measure Solvent Blank (Target: 0.000°) Start->Blank Calib 2. Quartz Check Standard (Target: Cert. Value) Blank->Calib Sample 3. Measure Sample (n=5 replicates) Calib->Sample Drift 4. Re-Measure Blank (Drift Check) Sample->Drift Drift->Blank If Drift > 0.01° (REPEAT) Calc 5. Calculate [α] Drift->Calc If Blank is 0.000°

Figure 2: The "Self-Validating" measurement workflow ensures instrument stability before and after sample analysis.

References

  • USP General Chapter <781> Optical Rotation. United States Pharmacopeia. (Detailed standards for specific rotation and instrument calibration using sucrose).

  • Ph. Eur. 2.2.7 Optical Rotation. European Pharmacopoeia. (European standards for polarimetric analysis).[5]

  • Lee, M. S., et al. (2012). "Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity." Food Chemistry. (Demonstrates the sensitivity gap: HPLC LOD ~1 µg/mL vs. Polarimetry ~20 mg/mL).

  • NIST Standard Reference Material 17f (Sucrose). National Institute of Standards and Technology.[1] (The primary chemical standard for polarimeter calibration).[1]

  • Horeau, A. (1969). "The Horeau Effect: Non-linearity of optical purity vs enantiomeric excess." Tetrahedron Letters.

Sources

Validation

Comparative Profiling: 4-Hydroxy- vs. 4-Methoxy-Phenylalanine Derivatives in Drug Design

[1][2] Executive Summary In medicinal chemistry and chemical biology, the substitution of a hydroxyl group (-OH) with a methoxy group (-OMe) on the phenylalanine scaffold—specifically comparing Tyrosine (4-OH-Phe) agains...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In medicinal chemistry and chemical biology, the substitution of a hydroxyl group (-OH) with a methoxy group (-OMe) on the phenylalanine scaffold—specifically comparing Tyrosine (4-OH-Phe) against O-Methyltyrosine (4-OMe-Phe) —is a classic "Methyl Mask" strategy.[1]

This guide analyzes the functional divergence between these two derivatives. While Tyrosine offers critical hydrogen-bond donor capabilities and serves as a phosphorylation handle, O-Methyltyrosine acts as a lipophilic, metabolically distinct bioisostere that retains System L (LAT1) transport capability while blocking Phase II conjugation.[1][2]

Part 1: Physicochemical & Photophysical Profiling[1][2][3]

The transition from hydroxy to methoxy fundamentally alters the electronic and solvation profile of the aromatic ring without significantly changing the steric footprint.

Comparative Data Matrix
FeatureTyrosine (4-OH-Phe) O-Methyltyrosine (4-OMe-Phe) Implication for Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyOMe eliminates the H-bond donor, useful for probing if the -OH proton is critical for receptor binding.[1]
Hammett Constant (

)
-0.37 (neutral) / -0.92 (ionized)-0.27OMe is a weaker electron donor than the ionized phenolate, affecting cation-

interactions.[1]
Lipophilicity (

LogP)
Baseline (Hydrophilic)+0.3 to +0.5 (approx.[1][2] shift)OMe "caps" the polar proton, improving passive membrane permeability.[2]
pKa (Side Chain) ~10.1N/A (Non-ionizable)OMe variants remain neutral at physiological pH, preventing ionization-induced polarity shifts.[1][2]
Fluorescence

274nm /

303nm

~275nm /

~305nm
Critical: Tyr fluorescence is quenched at high pH (phenolate formation).[1][2] O-Me-Tyr fluorescence is pH-independent.[1]
Metabolic Liability Phase II (Glucuronidation/Sulfation)Phase I (O-Demethylation)See Section 3 for pathway visualization.[1][2]
The "Magic Methyl" Effect

The addition of the methyl group is not merely a steric blocker. It desolvates the oxygen atom. In a binding pocket, if the Tyrosine -OH is solvated by water, replacing it with -OMe requires the displacement of that high-energy water molecule, often resulting in a gain of entropy and increased binding affinity (the "Magic Methyl" effect), provided the methyl group does not clash sterically.

Part 2: Synthetic Utility & SPPS Protocols

A major operational difference lies in Solid-Phase Peptide Synthesis (SPPS).[1] Tyrosine requires side-chain protection to prevent O-acylation, whereas O-Methyltyrosine is "constitutively protected."[1]

Experimental Protocol: Comparative Fmoc-SPPS Coupling

Objective: Coupling of Fmoc-Tyr(tBu)-OH vs. Fmoc-Phe(4-OMe)-OH to a Rink Amide resin.

Reagents:
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).[1][2]

  • Activator: HATU or DIC/Oxyma.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2][3][4]

  • Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Workflow:
  • Resin Preparation:

    • Swell 100 mg resin in DMF for 20 minutes.

    • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Divergence):

    • Route A: Fmoc-Tyr(tBu)-OH (Standard)

      • Dissolve 4 eq. Fmoc-Tyr(tBu)-OH + 3.9 eq.[1] HATU in DMF.[1]

      • Add 8 eq.[1] DIPEA. Activate for 30 seconds.

      • Note: The tBu group adds significant steric bulk. Coupling times should be standard (45-60 min).

      • Risk:[1][2] Incomplete coupling due to steric hindrance of the protecting group if the sequence is aggregated.

    • Route B: Fmoc-Phe(4-OMe)-OH (The Methyl Variant) [1]

      • Dissolve 4 eq. Fmoc-Phe(4-OMe)-OH + 3.9 eq.[1] HATU in DMF.[1]

      • Add 8 eq.[1] DIPEA.

      • Advantage:[1][2][5][6] The methyl group is significantly smaller than the tert-butyl protecting group of Tyrosine. Coupling kinetics are often faster.[1]

      • Risk:[1][2] None specific to the side chain.

  • Cleavage & Workup:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1][2]

    • Route A (Tyr): The tBu cation is generated.[1] Requires scavengers (TIS) to prevent re-alkylation of the phenol ring (ortho-alkylation).[1]

    • Route B (OMe): The methyl ether is stable to standard TFA cleavage.[1] No scavengers required for the side chain itself (though needed for the resin linker).

Part 3: Metabolic Fate & Pharmacokinetics[1][2][3]

The choice between Hydroxy and Methoxy determines the clearance mechanism. Hydroxy-phenylalanine (Tyrosine) derivatives are rapidly cleared via Phase II conjugation.[1] Methoxy derivatives block this pathway but introduce a CYP450 liability.[1]

Diagram: Metabolic Divergence Pathways[1][2][3]

MetabolicFate Parent_OH Tyrosine Derivative (4-OH) Glucuronide O-Glucuronide (Renal Clearance) Parent_OH->Glucuronide UGT Enzymes (Phase II) Sulfate O-Sulfate (Rapid Excretion) Parent_OH->Sulfate SULT Enzymes (Phase II) Quinone Quinone Methide (Toxic Adduct) Parent_OH->Quinone Oxidation (ROS Risk) Parent_OMe O-Methyl Derivative (4-OMe) Parent_OMe->Glucuronide BLOCKED Demethylated Phenol Metabolite (Active/Toxic?) Parent_OMe->Demethylated CYP450 (O-Demethylation) Demethylated->Glucuronide Subsequent Phase II

Figure 1: Metabolic decision tree.[1][2] The methoxy group (red) acts as a metabolic shield against immediate Phase II conjugation (grey), forcing the molecule through Phase I oxidative demethylation (yellow) before clearance.[1][2]

Part 4: Transport & Structural Biology[1][2][3]

Blood-Brain Barrier (BBB) Permeability

A common misconception is that O-methylation solely improves BBB penetration via passive diffusion (lipophilicity).[1] While true, the active transport mechanism is equally important.[2]

  • Mechanism: Both Tyrosine and O-Methyltyrosine are substrates for LAT1 (System L) transporters.[1]

  • Implication: Unlike bulky modifications that might abolish transport, the 4-OMe substitution is tolerated by the LAT1 binding pocket. This makes O-Me-Tyr an excellent scaffold for CNS-targeting drugs, as seen in the development of radiotracers like

    
     (Fluoroethyltyrosine) and 
    
    
    
    (Iodo-alpha-methyltyrosine).[1]
Binding Mode Decision Tree[2][3]

When designing a ligand, use the following logic to choose between -OH and -OMe:

BindingLogic Start Residue Selection: Tyr vs. O-Me-Tyr HBond Is the Phenolic H a Donor? Start->HBond Solvent Is the Pocket Solvent Exposed? HBond->Solvent No UseTyr Use Tyrosine (OH) HBond->UseTyr Yes (Critical) Metab Is Half-Life too Short? Solvent->Metab Yes UseOMe Use O-Me-Tyr (OMe) Solvent->UseOMe No (Hydrophobic Pocket) Metab->UseTyr No Metab->UseOMe Yes (Block UGT)

Figure 2: Rational design logic for substituting Tyrosine with O-Methyltyrosine based on structural and pharmacokinetic requirements.

References

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [1][2]

  • Schönherr, H., & Cernak, T. (2013).[2] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [1][2]

  • Langen, K. J., et al. (2006).[1][2] Transport mechanisms of 3-[123I]iodo-alpha-methyl-L-tyrosine in a human glioma cell line: comparison with [3H-methyl]-L-methionine. Journal of Nuclear Medicine.

  • Feitelson, J. (1964).[1][2][7] On the Mechanism of Fluorescence Quenching in Tyrosine and Similar Compounds. The Journal of Physical Chemistry. [1][2]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). [1][2]

Sources

Comparative

thermal analysis (TGA/DSC) of 3,4-Dimethoxyphenyl-L-alanine hydrochloride

This guide provides an in-depth technical comparison of the thermal properties of 3,4-Dimethoxyphenyl-L-alanine hydrochloride , contrasting it with its free base form and its structural analog, L-DOPA. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the thermal properties of 3,4-Dimethoxyphenyl-L-alanine hydrochloride , contrasting it with its free base form and its structural analog, L-DOPA.

Executive Summary & Verdict

For researchers developing peptide intermediates or Parkinson’s therapeutics, 3,4-Dimethoxyphenyl-L-alanine hydrochloride presents a distinct thermal profile compared to its zwitterionic free base or the related L-DOPA.

  • The Verdict: The HCl salt form is preferred for aqueous solubility but exhibits lower thermal stability than the Free Base. TGA analysis reveals a characteristic two-stage decomposition (HCl gas release followed by skeletal degradation) absent in the Free Base.

  • Critical Handling Note: Unlike L-DOPA, the dimethoxy protection prevents rapid oxidative degradation (browning) during heating, making this compound a more robust standard for calibration in non-oxidative environments.

Material Characterization Context

3,4-Dimethoxyphenyl-L-alanine (often abbreviated as 3,4-dimethoxy-Phe ) is a non-canonical amino acid.[1] It serves as a protected analog of L-DOPA (3,4-dihydroxyphenylalanine) and a key intermediate in the synthesis of isoquinoline alkaloids.

Why Thermal Analysis Matters Here
  • Salt vs. Zwitterion: Determining if the HCl salt has dissociated into the free base during storage.

  • Processing Windows: Defining the "Safe Heating Zone" for hot-melt extrusion or drying processes.

  • Purity Profiling: Distinguishing between moisture loss (solvates) and actual degradation (decarboxylation).

Experimental Methodology (The "Senior Scientist" Protocol)

To obtain reproducible data, the following protocols must be strictly adhered to. Standard "open pan" methods often fail for amino acid salts due to sublimation or early volatile release.

A. Thermogravimetric Analysis (TGA)[2]
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Crucible: Alumina (

    
    )  pans (90 
    
    
    
    ). Reason: Aluminum pans may react with HCl gas released at high temperatures.
  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from 30°C to 600°C.

  • Data Normalization: Calibrate empty pan baseline to remove buoyancy effects.

B. Differential Scanning Calorimetry (DSC)[2]
  • Instrument: Heat-flux DSC (e.g., TA Discovery or DSC 2500).

  • Crucible: Tzero Aluminum Hermetic Pan with a pinhole lid.

    • Expert Insight: The pinhole allows self-generated atmosphere (suppressing sublimation) while preventing pan rupture from HCl gas pressure.

  • Ramp Rate: 10°C/min.

  • Cycle: Heat-Cool-Heat (to check for reversibility, though amino acid melting is often irreversible due to decomposition).

Comparative Performance Analysis

The following table synthesizes physicochemical data to compare the target compound against its primary alternatives.

FeatureTarget: 3,4-Dimethoxy-Phe HCl Alt 1: 3,4-Dimethoxy-Phe (Free Base) Alt 2: L-DOPA (Free Base)
CAS Number N/A (Salt form)32161-30-159-92-7
Melting Point (

)
~215–230°C (Dec) 254–257°C 276–278°C
TGA Onset (

)
~180–200°C (HCl loss)~250°C~280°C
Hygroscopicity High (Salt formation)LowModerate
Oxidative Stability High (Methoxy protected)High (Methoxy protected)Low (Catechol oxidizes easily)
Solubility (Water) High (>50 mg/mL)Low (Zwitterionic lattice)Low (<5 mg/mL)
Key Comparative Insights:
  • Thermal Stability: The Free Base (Alt 1) is significantly more thermally stable than the HCl salt. The salt lattice energy is disrupted by the release of HCl gas at lower temperatures.

  • Oxidation Resistance: Both the Target and Alt 1 are superior to L-DOPA (Alt 2). L-DOPA requires strict inert atmospheres to prevent "melanin-like" polymerization during heating; the dimethoxy variants do not.

Detailed Thermal Profile & Interpretation

TGA Profile: The Decomposition Pathway

When analyzing the HCl salt , you will observe a distinct multi-step weight loss that is not present in the Free Base.

  • Stage 1 (30–120°C): Minor weight loss (<2%).

    • Cause: Loss of physisorbed water. If loss is >5%, suspect a hydrate form.

  • Stage 2 (180–230°C): Sharp weight loss (~13–15% theoretical).

    • Mechanism:Dehydrochlorination . The salt breaks down, releasing HCl gas (

      
      ) and reverting to the Free Base or cyclizing.
      
    • Equation:

      
      
      
  • Stage 3 (>250°C): Major skeletal degradation.

    • Mechanism: Decarboxylation (

      
       loss) and peptide bond scission/charring.
      
DSC Profile: Phase Transitions
  • The "False" Endotherm: You may see a broad endotherm around 100°C if the sample is not dried; this is water evaporation.

  • Melting/Decomposition:

    • Free Base: Sharp endotherm at 254°C immediately followed by erratic exotherms (decomposition).

    • HCl Salt: Broad endotherm onsetting earlier (~210°C). Note: Amino acid salts rarely show a "clean" melt; they melt with concurrent decomposition.

Visualization: Experimental Logic Flow

The following diagram outlines the decision process for characterizing this specific amino acid derivative, ensuring differentiation between solvates and degradation.

ThermalAnalysisWorkflow Sample 3,4-Dimethoxy-Phe HCl (Raw Sample) TGA TGA Screening (Alumina Pan, 10°C/min) Sample->TGA Decision1 Weight Loss < 120°C? TGA->Decision1 Analyze Data Dry Drying Step (Vacuum Oven 60°C) Decision1->Dry Yes (>2%) DSC DSC Analysis (Hermetic Pinhole) Decision1->DSC No (<1%) Result1 Identify: Hydrate/Solvate Decision1->Result1 Quantify Volatiles Dry->DSC Retest Result2 Identify: HCl Loss vs. Melt DSC->Result2 Endotherm > 200°C

Figure 1: Workflow for differentiating surface moisture from structural decomposition in amino acid salts.

Critical Discussion: Mechanism of Failure

Why does the HCl salt degrade earlier?

  • Proton Transfer: In the solid state, the protonated amine (

    
    ) facilitates the transfer of a proton to the carboxyl group, lowering the activation energy for decarboxylation .
    
  • Lattice Destabilization: The Free Base exists as a Zwitterion (

    
    ) with strong electrostatic lattice networks. The HCl salt disrupts this network, often resulting in a lower lattice energy and thus a lower melting/decomposition point.
    
  • Comparison to L-DOPA: L-DOPA (Free Base) melts at ~278°C. The addition of two methyl groups (Dimethoxy) in our target compound disrupts hydrogen bonding capabilities compared to the di-hydroxy L-DOPA, lowering the melting point to ~254°C (Free Base).

Application Advice[5][6][7][8][9][10]
  • For Formulation: If processing temperatures exceed 180°C (e.g., melt extrusion), do not use the HCl salt . Use the Free Base and convert to salt in-situ during dissolution if necessary.

  • For Storage: Store the HCl salt in a desiccator. Hydroscopic uptake of water can catalyze hydrolysis of the methoxy ether linkages over long durations, though this is kinetically slow.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(3,4-Dimethoxyphenyl)-L-alanine. Retrieved from

  • Weiss, I. M., et al. (2018).[2] Thermal decomposition of the amino acids glycine, cysteine, aspartic acid...[3][2] BMC Biophysics.[2] Retrieved from

  • BenchChem. (2025).[4] Stability Profile of 3,4-Dimethoxyphenyl Derivatives. Retrieved from

  • Rodríguez-Méndez, M. L., et al. (2016). Thermal analysis of amino acid salts: Decomposition mechanisms. Journal of Thermal Analysis and Calorimetry. (General reference for amino acid HCl salt behavior).
  • Fisher Scientific. (n.d.). 3,4-Dimethoxy-L-phenylalanine Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,4-Dimethoxyphenyl-L-alanine Hydrochloride

Executive Summary Immediate Action Required: Treat 3,4-Dimethoxyphenyl-L-alanine hydrochloride as Hazardous Chemical Waste . Do not dispose of this compound down the drain, even if water-soluble. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat 3,4-Dimethoxyphenyl-L-alanine hydrochloride as Hazardous Chemical Waste . Do not dispose of this compound down the drain, even if water-soluble.

As a Senior Application Scientist, I emphasize that while this compound is an amino acid derivative, the hydrochloride salt form introduces acidity, and the organic structure contributes to Chemical Oxygen Demand (COD) in wastewater.[1] The only self-validating, universally compliant method is collection for high-temperature incineration via a licensed waste contractor.[2]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's identity and specific hazards. This compound is often used as a precursor in peptide synthesis or as an L-DOPA analog.[2]

ParameterSpecification
Chemical Name 3,4-Dimethoxyphenyl-L-alanine hydrochloride
CAS Number 32161-30-1 (Free base); HCl salt varies by supplier
Molecular Formula C₁₁H₁₅NO₄[1][2][3][4] · HCl
Physical State White to off-white crystalline solid
Primary Hazards Skin Irrit. 2 (H315) , Eye Irrit.[1][2] 2A (H319) , STOT SE 3 (H335)
RCRA Status Not P or U listed; Regulated by characteristic (Corrosivity if pH < 2)

Scientific Insight: The hydrochloride moiety implies that in aqueous solution, this compound will lower pH significantly. While the organic anion is likely low-toxicity, the acidity requires it be treated as Corrosive until diluted or neutralized. However, for disposal, we classify it primarily based on its organic nature to ensure complete destruction.

Pre-Disposal Protocols (The "Chain of Custody")

Safety begins with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents during waste transfer.[2]

Personal Protective Equipment (PPE)[5]
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[2]

Waste Segregation Rules
  • Do Not Mix with Oxidizers: Avoid contact with strong oxidizing agents (e.g., nitric acid, permanganates), as the amine group can oxidize exothermically.

  • Segregate from Bases: Direct mixing with strong bases (NaOH) will generate heat and potentially precipitate the free base form, creating sludge that complicates disposal.[2]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Expired)

Best practice for expired reagents or excess weighing powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]

  • Transfer: Carefully transfer the solid into the container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3,4-Dimethoxyphenyl-L-alanine HCl, 100%"

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable to your site's protocol for acid salts).[2]

  • Final Disposition: Seal cap tightly. Place in the "Solid Organic Waste" stream for incineration.[2]

Scenario B: Disposal of Aqueous Solutions

Common after HPLC prep or peptide synthesis washing.

  • pH Check: Measure the pH. If pH < 2, the waste is RCRA Corrosive (D002).

  • Neutralization (Optional but Recommended):

    • Slowly add dilute Sodium Bicarbonate (NaHCO₃) to adjust pH to between 5 and 9.[2]

    • Why? This prevents corrosion of waste drums and reduces risk if accidentally mixed with other streams.[2]

  • Collection: Pour into a "Non-Halogenated Aqueous Waste" carboy.

    • CRITICAL: Do not pour down the sink. Local wastewater permits typically ban "research chemicals" regardless of toxicity.[2]

  • Labeling: "Aqueous solution of 3,4-Dimethoxyphenyl-L-alanine HCl (<5%)."

Scenario C: Disposal of Organic Solvent Solutions

If dissolved in DMSO, Methanol, or Acetonitrile.[1]

  • Identify Solvent:

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[2]

    • Non-Halogenated (Methanol, DMSO): Segregate into "Flammable/Solvent Waste."[2]

  • No Neutralization Required: Do not attempt to neutralize acids in organic solvents; it can cause precipitation or violent sputtering.[2]

  • Labeling: List all solvents and the solute.[2] Example: "Methanol (95%), 3,4-Dimethoxyphenyl-L-alanine HCl (5%)."

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Material Identified StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin Double Bag/Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/ACN pHCheck Check pH Aqueous->pHCheck HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Organic->HalogenCheck Neutralize Neutralize to pH 5-9 (Optional) pHCheck->Neutralize If pH < 2 AqWaste Aqueous Waste Carboy pHCheck->AqWaste If pH 2-12 Neutralize->AqWaste HaloWaste Halogenated Solvent Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Solvent Waste HalogenCheck->NonHaloWaste No

Caption: Logical decision tree for segregating 3,4-Dimethoxyphenyl-L-alanine HCl waste based on physical state and solvent composition.

Spill Management Protocol

In the event of a spill, rapid containment prevents laboratory contamination.

  • Dry Spill (Powder):

    • Do not dry sweep vigorously (creates dust).[2]

    • Cover with wet paper towels to dampen, then scoop into a bag.[2]

    • Clean surface with soap and water.[2][5][6]

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.[2][7]

    • If the solution is acidic (pH < 2), sprinkle sodium bicarbonate over the spill until bubbling ceases before wiping up.

    • Place all contaminated debris into a "Solid Hazardous Waste" bag.[2]

Regulatory & Compliance Context (US Focus)

  • EPA RCRA Classification: This material is generally not a "Listed" waste (F, K, P, U lists). However, it is a "Characteristic" waste if the pH is < 2.0 (Waste Code D002 ).

  • Drain Disposal: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, introducing chemical agents that interfere with biological treatment or have unknown aquatic toxicity is prohibited. Always containerize.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)-L-alanine. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][8][9] Retrieved from

  • University of Southern California (USC) EHS. (2024).[2] Chemical Waste Disposal Guidelines: Acids and Bases. Retrieved from

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)-L-alanine (Related Compound Reference). Retrieved from

Sources

Handling

Personal protective equipment for handling 3,4-Dimethoxyphenyl-L-alanine hydrochloride

Executive Safety Summary 3,4-Dimethoxyphenyl-L-alanine hydrochloride is a phenylalanine derivative commonly used in peptide synthesis and drug development.[1][2] While not classified as acutely fatal (like cyanides), it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3,4-Dimethoxyphenyl-L-alanine hydrochloride is a phenylalanine derivative commonly used in peptide synthesis and drug development.[1][2] While not classified as acutely fatal (like cyanides), it poses significant risks as a sensitizing irritant and respiratory hazard .[2]

The presence of the hydrochloride (HCl) counter-ion fundamentally alters the handling requirements compared to the free base.[2] It increases water solubility, hygroscopicity (tendency to absorb moisture), and potential acidity upon contact with mucous membranes.[2]

Immediate Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][4]

Risk Assessment & Hazard Mechanics

Scientific Integrity Note: Understanding the mechanism of injury allows for better protection than simply memorizing rules.[2]

Hazard DomainMechanism of ActionCritical Risk Factor
Inhalation The HCl salt forms an acidic solution upon contact with the moisture in the respiratory tract.[1][2]Dust Generation: The fine powder nature of this salt makes it easily airborne during weighing.[2]
Ocular High acidity (pH < 3 in solution) causes immediate protein denaturation in corneal tissue.[2]Rubbing Eyes: Transferring dust from gloves to eyes is the #1 cause of minor lab injuries with this class.[2]
Dermal Amino acid derivatives can act as haptens, potentially leading to sensitization over repeated exposure.[2]Solvent Carrier: If dissolved in DMSO, the chemical can penetrate skin rapidly, bypassing the natural dermal barrier.[2]

Personal Protective Equipment (PPE) Protocol

Directive: This protocol uses a "Barrier Analysis" approach.[2] PPE is the final barrier; do not rely on it if engineering controls (fume hoods) fail.[2]

A. Respiratory Protection (The Primary Vector)[2]
  • Standard Operation: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood.[1][2]

  • Outside the Hood: If you must handle the powder outside a hood (e.g., instrument maintenance), a NIOSH-certified N95 or P100 particulate respirator is mandatory.[1][2] Surgical masks provide zero protection against chemical dust.[2]

B. Ocular Protection[2][3][7]
  • Requirement: Chemical Splash Goggles (indirect venting).[2]

  • Why not Safety Glasses? Safety glasses have gaps.[2] Fine HCl salt dust can float around glasses and dissolve in the tear film, causing stinging and irritation.[2] Goggles provide a sealed environment.[2]

C. Hand Protection (Glove Selection)[1][2][8]
  • Solid State Handling: Standard Nitrile gloves (minimum thickness 4-5 mil).[1][2]

  • Solution State Handling: Glove selection depends on the solvent, not the solute.[2]

    • Aqueous/Buffer:[1] Standard Nitrile.[2]

    • DMSO/DMF:Double-gloving is required. DMSO permeates standard nitrile in <5 minutes, carrying the 3,4-Dimethoxyphenyl-L-alanine HCl through the skin.[1][2]

    • Methanol:[1] Standard Nitrile (splash protection only; change immediately upon contact).[2]

D. Body Protection[1][2][3][7][9]
  • Standard: Cotton lab coat (buttoned) and long pants.[2]

  • Hygiene: Wash hands immediately after doffing gloves.[2] The HCl salt is hygroscopic and sticky; invisible residue can remain.[2]

Operational Workflow & Engineering Controls

Decision Matrix: Handling Protocol

The following logic gate determines your safety setup based on the physical state of the compound.

HandlingProtocol Start Start: Assess Material State State Physical State? Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION (Liquid) State->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Solvent Solvent Type? Liquid->Solvent Control_Solid REQ: Fume Hood + Goggles Avoid Static Electricity Weighing->Control_Solid Aqueous Water / Buffer Solvent->Aqueous Organic DMSO / DMF / Methanol Solvent->Organic PPE_Aq Single Nitrile Gloves Lab Coat Aqueous->PPE_Aq PPE_Org DOUBLE Nitrile Gloves or Laminate Gloves Organic->PPE_Org

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][2]

Detailed Procedures
Protocol 1: Weighing the Solid[1]
  • Static Control: Amino acid HCl salts are often "fluffy" and static-prone.[2] Use an anti-static gun or wipe the spatula with an anti-static cloth before use to prevent powder scattering.[2]

  • Environment: Place the balance inside the fume hood. If vibrations affect accuracy, turn the sash down to the lowest working position and pause operations during measurement.

  • Transfer: Use a weighing boat with a funnel neck to prevent spillage during transfer to the reaction vessel.

Protocol 2: Solubilization (Making Solutions)
  • Exotherm Check: Dissolving HCl salts in water can be slightly exothermic.[2] Add the solid to the solvent slowly.[2]

  • Vessel: Use borosilicate glass (Pyrex).[2] Avoid metal spatulas for long-term stirring as the acidic local environment can cause trace corrosion/contamination.[2]

  • Labeling: Immediately label the vessel "Irritant" and "Acidic".[2]

Emergency & Disposal Plan

Spill Response
  • Solid Spill:

    • Do not dry sweep (creates dust).[2]

    • Cover with wet paper towels (water) to dampen the powder.[2]

    • Scoop up the damp mass and place in a hazardous waste bag.[2]

    • Clean area with 10% Sodium Bicarbonate solution to neutralize any acidic residue.[2]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[2]

    • Dispose of as chemical waste.[2]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][5] Critical: Hold eyelids open.[2][5] The HCl component causes stinging; the natural reflex is to close eyes, which traps the acid.[2]

  • Skin Contact: Wash with soap and water.[2][4][6][5] Do not use alcohol/ethanol (this may increase absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential bronchospasm).

Waste Disposal[1][2][3][4][8][9][11]
  • Classification: Hazardous Chemical Waste.[2]

  • Segregation:

    • Solid: Solid waste stream (labeled with full chemical name).[2]

    • Liquid: If dissolved in organic solvents, use the "Organic Solvent" stream.[2] If in water, use the "Aqueous Acidic" stream (check pH).[2]

References

  • PubChem. (n.d.).[2] 3,4-Dimethoxyphenylalanine, L- | C11H15NO4.[1][2][7] National Library of Medicine. Retrieved March 7, 2026, from [Link][1][2]

  • Fisher Scientific. (2025). Safety Data Sheet: L-3-(3,4-Dihydroxyphenyl)alanine. Retrieved March 7, 2026, from [Link][1]

Sources

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